molecular formula C8H6INOS B1342613 2-Iodo-5-methoxybenzo[d]thiazole CAS No. 1175278-06-4

2-Iodo-5-methoxybenzo[d]thiazole

Cat. No.: B1342613
CAS No.: 1175278-06-4
M. Wt: 291.11 g/mol
InChI Key: HSYKQDKTTDLAEX-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzo[d]thiazole is a useful research compound. Its molecular formula is C8H6INOS and its molecular weight is 291.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-5-methoxybenzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-methoxybenzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKQDKTTDLAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596952
Record name 2-Iodo-5-methoxy-1,3-benzothiazole
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Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175278-06-4
Record name 2-Iodo-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175278-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methoxy-1,3-benzothiazole
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URL https://comptox.epa.gov/dashboard/DTXSID40596952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodo-5-methoxybenzo[d]thiazole

The benzothiazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and neuroprotective agents. The introduction of an iodine atom at the 2-position of the benzothiazole ring, as in 2-Iodo-5-methoxybenzo[d]thiazole, provides a versatile synthetic handle for further molecular elaboration. This iodo-derivative serves as a crucial building block in the development of novel therapeutics and diagnostic agents, particularly in the realm of neuroscience for creating imaging probes for conditions like Alzheimer's disease.[1] The iodine atom is an excellent leaving group, making the compound an ideal substrate for various cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations, thus enabling the synthesis of diverse compound libraries for drug discovery.

This guide provides an in-depth exploration of the synthesis of 2-Iodo-5-methoxybenzo[d]thiazole from its corresponding amine precursor, 2-amino-5-methoxybenzothiazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical process considerations to ensure a successful and efficient synthesis.

The Synthetic Pathway: A Sandmeyer-Type Iodination Approach

The conversion of an aromatic primary amine to an aryl iodide is most effectively achieved through a Sandmeyer-type reaction. This two-step process first involves the diazotization of the amine, followed by the substitution of the resulting diazonium group with an iodide ion.

Part 1: Diazotization of 2-amino-5-methoxybenzothiazole

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[2] Nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong acid. The choice of acid is critical and can influence the stability and reactivity of the diazonium salt. Common acids used include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. For heterocyclic amines, maintaining a low temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the often-unstable diazonium salt. A patent describing the diazotization of the related 2-amino-6-methoxybenzothiazole highlights the use of nitrosyl sulfuric acid at 0-5 °C, indicating the sensitivity of these substrates.[3]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which, after a series of proton transfers and elimination of water, yields the diazonium ion.

Part 2: Iodination of the Diazonium Salt

The second stage of the synthesis is the introduction of the iodine atom. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination of diazonium salts is typically achieved by simply treating the diazonium salt solution with a source of iodide ions, most commonly potassium iodide (KI).[4] The reaction is thought to proceed through a radical mechanism.

It is imperative to control the addition of the iodide solution and the reaction temperature to minimize side reactions. The electron-rich nature of the 5-methoxy-substituted benzothiazole ring can make the diazonium salt susceptible to side reactions such as azo coupling, where the diazonium salt acts as an electrophile and attacks an unreacted molecule of the starting amine or another electron-rich species in the reaction mixture.[4] Another potential side reaction is the formation of the corresponding phenol by reaction with water, although this is generally less of a concern at low temperatures.

Visualizing the Transformation

The following diagrams illustrate the overall synthetic workflow and the proposed reaction mechanism.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_product Final Product start 2-amino-5-methoxybenzothiazole step1 Diazonium Salt Formation (NaNO₂, Acid, 0-5 °C) start->step1 step2 Iodide Displacement (KI) step1->step2 product 2-Iodo-5-methoxybenzo[d]thiazole step2->product

Caption: Synthetic workflow for the preparation of 2-Iodo-5-methoxybenzo[d]thiazole.

Reaction_Mechanism cluster_diazotization Diazotization cluster_iodination Iodination Amine R-NH₂ Diazonium R-N₂⁺ Amine->Diazonium + HONO, + 2H⁺ NitrousAcid HONO H2O 2 H₂O Diazonium2 R-N₂⁺ ArylRadical R• Diazonium2->ArylRadical + I⁻, - N₂ Iodide I⁻ Product R-I ArylRadical->Product + I• Nitrogen N₂ IodineRadical I•

Caption: Simplified reaction mechanism for the Sandmeyer-type iodination.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for Sandmeyer iodination of aromatic amines and related heterocyclic compounds.[2][5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-amino-5-methoxybenzothiazole180.2310.01.80 g
p-Toluenesulfonic acid monohydrate190.2230.05.71 g
Acetonitrile (MeCN)--80 mL
Sodium Nitrite (NaNO₂)69.0020.01.38 g
Potassium Iodide (KI)166.0025.04.15 g
Deionized Water--As needed
Ethyl Acetate (EtOAc)--As needed
Saturated Sodium Thiosulfate (Na₂S₂O₃)--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Silica Gel (for column chromatography)--As needed
Petroleum Ether/Ethyl Acetate--As needed

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-methoxybenzothiazole (1.80 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (5.71 g, 30.0 mmol) in acetonitrile (80 mL).

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.38 g, 20.0 mmol) in deionized water (15 mL). Add this solution dropwise to the cooled suspension over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Diazonium Salt Formation: Stir the resulting mixture at 0-5 °C for an additional 1 hour. The formation of the diazonium salt may be indicated by a change in color.

  • Iodination: In a separate beaker, dissolve potassium iodide (4.15 g, 25.0 mmol) in deionized water (15 mL). Add this solution dropwise to the cold diazonium salt solution over 30 minutes. Effervescence (evolution of nitrogen gas) should be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Pour the reaction mixture into 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium thiosulfate solution (50 mL) to remove any residual iodine, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the polarity to 95:5 petroleum ether:ethyl acetate). A similar compound, 2-iodobenzothiazole, was effectively purified using a petroleum ether/ethyl acetate system.[5]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Predicted Characterization Data

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons of the benzothiazole ring will appear as a series of doublets and doublets of doublets in the range of δ 7.0-7.8 ppm.

    • The methoxy group protons will appear as a singlet at approximately δ 3.8-3.9 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbon bearing the iodine atom (C-2) is expected to have a chemical shift in the range of δ 90-100 ppm.

    • The carbon attached to the methoxy group (C-5) will be in the aromatic region, and the methoxy carbon will appear around δ 55-56 ppm.

  • IR (KBr, cm⁻¹):

    • Characteristic peaks for C=N stretching of the thiazole ring around 1500-1600 cm⁻¹.

    • Aromatic C-H stretching above 3000 cm⁻¹.

    • C-O stretching of the methoxy group around 1250 cm⁻¹.

  • Mass Spectrometry (EI):

    • The molecular ion peak [M]⁺ is expected at m/z = 291.

    • A characteristic fragment corresponding to the loss of the iodine atom [M-I]⁺ at m/z = 164.

Conclusion: A Robust Pathway to a Key Synthetic Intermediate

The Sandmeyer-type iodination of 2-amino-5-methoxybenzothiazole provides a reliable and efficient route to the versatile synthetic intermediate, 2-Iodo-5-methoxybenzo[d]thiazole. Careful control of the reaction conditions, particularly temperature during the diazotization step, is paramount to achieving high yields and minimizing the formation of byproducts. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable compound for their research and development endeavors. The strategic application of this building block in subsequent cross-coupling reactions opens up a vast chemical space for the discovery of novel and potent bioactive molecules.

References

  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Supporting Information Synthesis of benzothiazoles using iron-anchored polysulfonamide modified layered double oxide/sodium algi. (n.d.). Retrieved from [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN105038296A - Preparation method of heterocyclic azo dye.
  • Mao, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2847-2873.
  • Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of (2‐Oxy/Thio)benzothiazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(15), 4485.
  • MDPI. (2023).

Sources

Introduction: The Benzothiazole Scaffold and the Significance of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 2-Iodo-5-methoxybenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities. Its rigid, bicyclic structure and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry.[1][2][3] Derivatives of benzothiazole have demonstrated a remarkable breadth of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] The strategic functionalization of the benzothiazole ring is paramount in modulating its biological activity and physicochemical properties.

This guide focuses on a specific, highly versatile derivative: 2-Iodo-5-methoxybenzo[d]thiazole . This molecule is of particular interest to synthetic and medicinal chemists for two primary reasons:

  • The 2-Iodo Group: The iodine atom at the C2 position is an excellent leaving group, rendering this position highly susceptible to a variety of metal-catalyzed cross-coupling reactions. This provides a robust handle for introducing molecular complexity and building diverse libraries of novel compounds.[7][8]

  • The 5-Methoxy Group: The methoxy substituent on the benzene ring acts as an electron-donating group, which can influence the electronic properties of the entire scaffold, potentially modulating target binding affinity and metabolic stability.

This document serves as a comprehensive technical resource, detailing the synthesis, physicochemical properties, and detailed spectroscopic characterization of 2-Iodo-5-methoxybenzo[d]thiazole. It aims to provide researchers with the foundational knowledge required to effectively synthesize, verify, and utilize this valuable chemical intermediate in drug discovery and development programs.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for 2-Iodo-5-methoxybenzo[d]thiazole is presented below. These values are critical for experimental planning, including reaction setup, purification, and compound storage.

PropertyValueSource / Rationale
Molecular Formula C₈H₆INOSBased on structure
Molecular Weight 291.11 g/mol Calculated from formula[1]
Appearance Expected to be a solid (e.g., off-white, yellow, or brown powder)Based on analogs like 2-iodobenzothiazole
Melting Point Not experimentally reported; predicted to be a solid at room temp.Analogy to similar substituted benzothiazoles
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate); Insoluble in waterGeneral property of similar heterocyclic compounds
Storage Conditions Keep in a dark place, sealed in a dry, room-temperature environmentRecommended for iodo-aromatic compounds to prevent degradation

Synthesis Pathway and Experimental Protocol

The most reliable and commonly employed method for the synthesis of 2-iodo-heteroaromatic compounds from their corresponding 2-amino precursors is a Sandmeyer-type diazotization-iodination reaction. This pathway offers high yields and uses readily available starting materials.

Causality Behind the Synthetic Strategy

The transformation from a stable amino group to an iodo group is efficiently achieved via an intermediate diazonium salt.

  • Diazotization: 2-Amino-5-methoxybenzo[d]thiazole is treated with sodium nitrite (NaNO₂) in a strong aqueous acid (like H₂SO₄ or HCl) at low temperatures (0-5 °C). This in-situ generation of nitrous acid (HNO₂) converts the primary amine into a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Iodination: The subsequent introduction of an aqueous solution of potassium iodide (KI) to the diazonium salt results in the displacement of the diazo group (N₂) by an iodide ion. The driving force for this reaction is the release of highly stable nitrogen gas.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reaction Steps cluster_product Final Product SM 2-Amino-5-methoxy- benzo[d]thiazole R1 Step 1: Diazotization NaNO₂, H₂SO₄/H₂O 0-5 °C SM->R1 Reacts with R2 Step 2: Iodination KI (aq) R1->R2 Forms unstable diazonium salt FP 2-Iodo-5-methoxy- benzo[d]thiazole R2->FP Yields

Caption: Synthetic workflow for 2-Iodo-5-methoxybenzo[d]thiazole.

Detailed Experimental Protocol
  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-methoxybenzo[d]thiazole (1.0 eq) in a solution of sulfuric acid and water at 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred suspension from Step 1, ensuring the temperature is maintained below 5 °C throughout the addition.

  • Stirring: Stir the resulting mixture vigorously in the ice bath for an additional 30-45 minutes after the addition is complete.

  • Iodination: Prepare a solution of potassium iodide (1.5 eq) in water. Add this KI solution portion-wise to the reaction mixture. Effervescence (release of N₂ gas) should be observed.

  • Warming: After the addition of KI is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up: Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove excess iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-Iodo-5-methoxybenzo[d]thiazole.

Spectroscopic Characterization: A Multi-faceted Approach

Definitive structural confirmation of the synthesized molecule is achieved through a combination of spectroscopic techniques. The following sections detail the predicted data based on the known chemical environment of the nuclei and functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the methoxy group protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-OCH₃~3.8 - 3.9Singlet (s)N/ACharacteristic shift for an aryl methoxy group.
H-7~7.6 - 7.8Doublet (d)J ≈ 8.5 - 9.0 (ortho)Ortho-coupled to H-6. Deshielded by proximity to the thiazole sulfur atom.
H-6~7.0 - 7.2Doublet of doublets (dd)J ≈ 8.5 - 9.0 (ortho), J ≈ 2.5 (meta)Ortho-coupled to H-7 and meta-coupled to H-4. Shielded by the ortho-methoxy group.
H-4~7.2 - 7.4Doublet (d)J ≈ 2.5 (meta)Meta-coupled to H-6. Slightly deshielded by the thiazole nitrogen.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide evidence for all eight carbon atoms in the molecule's unique electronic environments.

Carbon AssignmentPredicted δ (ppm)Rationale
-OCH₃~55 - 56Typical shift for an aryl methoxy carbon.
C-I (C2)~115 - 125The carbon directly attached to iodine is significantly shifted upfield due to the heavy atom effect.
C4~105 - 110Shielded by the para-methoxy group and adjacent to the thiazole nitrogen.
C5~155 - 160Carbon bearing the electron-donating methoxy group, significantly deshielded.
C6~115 - 120Shielded by the ortho-methoxy group.
C7~122 - 126Aromatic C-H carbon adjacent to the thiazole fusion.
C3a (bridgehead)~148 - 152Bridgehead carbon adjacent to the sulfur atom.
C7a (bridgehead)~130 - 135Bridgehead carbon adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H StretchAromatic C-H
~2950 - 2850C-H Stretch-OCH₃ group
~1600 - 1580C=N StretchThiazole ring
~1550 - 1450C=C StretchAromatic ring
~1250 - 1200C-O Stretch (asymmetric)Aryl-O-CH₃
~1050 - 1000C-O Stretch (symmetric)Aryl-O-CH₃
~850 - 800C-H Bend (out-of-plane)Substituted benzene ring
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

m/z ValueAssignmentRationale
~291[M]⁺Molecular ion peak corresponding to C₈H₆INOS.
~164[M - I]⁺Loss of the iodine radical, a very common and stable fragment for iodo-aromatics.
~276[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
~136[C₇H₄NS]⁺Fragment corresponding to the benzothiazole core after loss of I and OCH₃.

Reactivity and Applications in Drug Discovery

The primary utility of 2-Iodo-5-methoxybenzo[d]thiazole in research is its role as a versatile synthetic intermediate. The C-I bond is readily activated by transition metal catalysts (e.g., Palladium, Copper), enabling a wide array of cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds at the 2-position.

Reactivity cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Products center_node 2-Iodo-5-methoxy- benzo[d]thiazole suzuki Suzuki (R-B(OH)₂) center_node->suzuki Pd cat. sonogashira Sonogashira (R-C≡CH) center_node->sonogashira Pd/Cu cat. heck Heck (Alkene) center_node->heck Pd cat. buchwald Buchwald-Hartwig (R₂-NH) center_node->buchwald Pd cat. prod_suzuki 2-Aryl/Alkyl suzuki->prod_suzuki prod_sonogashira 2-Alkynyl sonogashira->prod_sonogashira prod_heck 2-Alkenyl heck->prod_heck prod_buchwald 2-Amino buchwald->prod_buchwald

Caption: Key cross-coupling reactions involving 2-Iodo-5-methoxybenzo[d]thiazole.

This synthetic flexibility allows researchers to rapidly access novel benzothiazole derivatives for screening in various therapeutic areas:

  • Oncology: Many 2-substituted benzothiazoles exhibit potent anti-proliferative activity against various cancer cell lines.[6][9]

  • Neurodegenerative Diseases: The benzothiazole scaffold is a key component in imaging agents and therapeutic candidates for Alzheimer's disease, targeting pathological protein aggregates like tau tangles and amyloid plaques.[7][8]

  • Antimicrobial Agents: Functionalized benzothiazoles have been shown to possess significant antibacterial and antifungal properties, making them attractive leads for combating infectious diseases.[4][5]

Conclusion

2-Iodo-5-methoxybenzo[d]thiazole is a high-value chemical building block for drug discovery and materials science. Its synthesis via a robust diazotization-iodination protocol is straightforward, and its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques (NMR, IR, and MS). The true power of this molecule lies in the reactivity of its C-I bond, which serves as a gateway for introducing diverse chemical functionalities through modern cross-coupling chemistry. This guide provides the essential technical framework for researchers to confidently synthesize, characterize, and strategically employ this compound in the development of next-generation therapeutics.

References

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Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-iodo-5-methoxybenzo[d]thiazole. In the absence of directly published experimental spectra for this specific molecule, this guide presents a comprehensive, predicted spectral assignment based on established principles of NMR spectroscopy and comparative analysis with structurally related benzothiazole derivatives. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by offering a foundational understanding of the spectral characteristics of this compound, thereby aiding in its synthesis, identification, and characterization.

Introduction

2-Iodo-5-methoxybenzo[d]thiazole is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, and the presence of an iodo group at the 2-position offers a versatile handle for various cross-coupling reactions, while the methoxy group at the 5-position can influence the molecule's electronic properties and biological activity. Accurate characterization of this compound is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous structure elucidation in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2-iodo-5-methoxybenzo[d]thiazole, providing a logical framework for spectral interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 2-iodo-5-methoxybenzo[d]thiazole. These predictions are based on the analysis of substituent effects and data from analogous compounds. The predicted spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 2-Iodo-5-methoxybenzo[d]thiazole (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.55dJ ≈ 2.5 Hz
H-6~ 6.95ddJ ≈ 8.8, 2.5 Hz
H-7~ 7.70dJ ≈ 8.8 Hz
-OCH₃~ 3.85s-

Table 2: Predicted ¹³C NMR Spectral Data for 2-Iodo-5-methoxybenzo[d]thiazole (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 115 - 125
C-4~ 123 - 128
C-5~ 155 - 160
C-6~ 105 - 110
C-7~ 120 - 125
C-3a~ 150 - 155
C-7a~ 130 - 135
-OCH₃~ 55 - 60

Rationale for Spectral Predictions

The predicted spectral data are derived from a systematic analysis of substituent chemical shifts (SCS) and a comparative study of known benzothiazole derivatives.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of 2-iodo-5-methoxybenzo[d]thiazole is expected to display a characteristic three-proton spin system.

  • H-7: This proton is anticipated to resonate at the most downfield position in the aromatic region (~7.70 ppm). This is due to its position ortho to the electron-withdrawing thiazole ring and the absence of any significant shielding effects. It is expected to appear as a doublet with a typical ortho-coupling constant of approximately 8.8 Hz, arising from its coupling with H-6.

  • H-4: The H-4 proton is predicted to be a doublet at around 7.55 ppm. Its chemical shift is influenced by the anisotropic effect of the thiazole ring. The multiplicity will be a doublet due to meta-coupling with H-6, with a smaller coupling constant of around 2.5 Hz.

  • H-6: This proton is expected to be the most shielded of the aromatic protons, resonating at approximately 6.95 ppm. This significant upfield shift is attributed to the strong electron-donating effect of the methoxy group at the para position. The signal will appear as a doublet of doublets due to ortho-coupling with H-7 (J ≈ 8.8 Hz) and meta-coupling with H-4 (J ≈ 2.5 Hz).

  • -OCH₃ Protons: The methoxy protons are predicted to appear as a sharp singlet at around 3.85 ppm, a typical chemical shift for an aromatic methoxy group.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR chemical shifts are based on the expected electronic environment of each carbon atom.

  • C-2: The carbon bearing the iodine atom is expected to have a chemical shift in the range of 115-125 ppm. The "heavy atom effect" of iodine typically shields the directly attached carbon.

  • C-5: This carbon, bonded to the electron-donating methoxy group, is predicted to be the most deshielded of the benzene ring carbons, with a chemical shift in the range of 155-160 ppm.

  • C-6 and C-4: The ortho and para carbons relative to the methoxy group (C-4 and C-6) are expected to be shielded. C-6, being ortho to the methoxy group, is predicted to be significantly shielded (~105-110 ppm). C-4 will also experience some shielding.

  • C-7: This carbon will have a chemical shift in the typical aromatic region, influenced by the adjacent thiazole ring.

  • C-3a and C-7a: These quaternary carbons at the ring fusion are expected to have chemical shifts in the downfield region of the aromatic spectrum.

  • -OCH₃ Carbon: The methoxy carbon is predicted to resonate in the typical range of 55-60 ppm.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra of 2-iodo-5-methoxybenzo[d]thiazole, the following experimental workflow is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used. Be aware that the choice of solvent can influence chemical shifts.[1]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any solid particles are present, filter the solution into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Data Acquisition

The following diagram outlines the general workflow for NMR data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve sample in deuterated solvent with TMS p2 Filter into NMR tube p1->p2 a1 Insert sample into NMR spectrometer a2 Lock and shim the magnetic field a1->a2 a3 Acquire 1H NMR spectrum a2->a3 a4 Acquire 13C NMR spectrum a3->a4 d1 Fourier transform d2 Phase and baseline correction d1->d2 d3 Reference to TMS d2->d3 d4 Integration (1H) and peak picking d3->d4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 1: General workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for good spectral dispersion.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on concentration)

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time (aq): 2-4 seconds

    • Pulse width: Calibrated 90° pulse

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: A corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2-5 seconds

    • Acquisition time (aq): 1-2 seconds

    • Pulse program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Advanced NMR Experiments for Structure Confirmation

To unequivocally assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

Figure 2: Interconnectivity of key 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For 2-iodo-5-methoxybenzo[d]thiazole, it would show a correlation between H-6 and H-7 (ortho-coupling) and a weaker correlation between H-4 and H-6 (meta-coupling).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the signals of H-4, H-6, H-7, and the methoxy protons to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons and piecing together the molecular framework. For instance, correlations from the methoxy protons to C-5, and from H-4 to C-3a and C-5 would be expected.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis of 2-iodo-5-methoxybenzo[d]thiazole. The presented data, based on established spectroscopic principles and comparative analysis, offers a robust framework for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols and recommendations for advanced 2D NMR experiments will further aid researchers in obtaining and interpreting high-quality spectral data, ensuring the structural integrity of their synthesized compounds.

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

mass spectrometry analysis of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Iodo-5-methoxybenzo[d]thiazole

Introduction

In the landscape of modern medicinal chemistry and neuroscience, the precise characterization of novel molecular entities is paramount. 2-Iodo-5-methoxybenzo[d]thiazole is a key heterocyclic building block, notably utilized as a crucial precursor in the synthesis of advanced diagnostic imaging agents for neurodegenerative diseases such as Alzheimer's.[1] Its utility as an intermediate for creating complex molecules, often through cross-coupling reactions where the iodine atom acts as a leaving group, necessitates rigorous analytical verification.[1] Mass spectrometry (MS) stands as the definitive analytical technique for confirming the identity, purity, and structural integrity of such compounds.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Iodo-5-methoxybenzo[d]thiazole. Moving beyond a simple recitation of methods, we will delve into the causal reasoning behind instrumental choices, predict fragmentation behaviors based on first principles, and provide robust, field-tested protocols for its analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of how to approach the mass spectrometric characterization of this important molecule.

Physicochemical Characteristics

A foundational understanding of the analyte's properties is critical for method development. The key physicochemical data for 2-Iodo-5-methoxybenzo[d]thiazole are summarized below.

PropertyValueSource
Chemical Formula C₈H₆INOS[2]
Molecular Weight 291.11 g/mol [2][3]
CAS Number 2941-59-5[2][3]
Appearance Yellow Solid[3]
IUPAC Name 2-Iodo-5-methoxy-1,3-benzothiazoleN/A
InChI Key XDRSTSSPRCOKQE-UHFFFAOYSA-N[3]

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization source is the most critical decision in a mass spectrometry experiment. For a molecule like 2-Iodo-5-methoxybenzo[d]thiazole, two techniques are primarily employed, each offering distinct advantages.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique. EI is exceptionally valuable for structural elucidation because it induces extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum for the compound. It is the gold standard for creating searchable library spectra and for gaining deep structural insight. Given the stability of the benzothiazole core, EI is well-suited to this analyte.[4][5]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[6][7] This makes it ideal for unequivocally determining the molecular weight of the parent compound. Its compatibility with liquid chromatography (LC) allows for the analysis of complex mixtures and is the preferred method for reaction monitoring and purity analysis in solution.[8]

Predicted Fragmentation Pathways

Understanding how a molecule will fragment under energetic conditions is key to interpreting the resulting mass spectrum. The structure of 2-Iodo-5-methoxybenzo[d]thiazole—with its stable aromatic core and distinct functional groups (iodo, methoxy)—suggests several predictable fragmentation routes.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions (typically 70 eV), the initial event is the formation of a radical cation, M⁺•. The subsequent fragmentation cascade is driven by the stability of the resulting fragments.

  • Molecular Ion Peak ([M]⁺•): The fused aromatic system provides significant stability, so a prominent molecular ion peak at m/z 291 is expected. The presence of a sulfur atom will also produce a small but detectable isotope peak at m/z 293 ([M+2]⁺•).

  • Loss of Iodine ([M-I]⁺): The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (•I, 127 Da) a highly favorable primary fragmentation step. This will result in a very intense peak at m/z 164.

  • Loss of Methyl Radical ([M-CH₃]⁺): Cleavage of the methoxy group can occur through the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 276.

  • Sequential Losses: Further fragmentation can occur from the primary fragments. For instance, the [M-I]⁺ fragment (m/z 164) can subsequently lose a methyl radical to yield a fragment at m/z 149, or lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 136.

EI-MS Fragmentation of 2-Iodo-5-methoxybenzo[d]thiazole M [C₈H₆INOS]⁺• m/z 291 M_I [C₈H₆NOS]⁺ m/z 164 M->M_I - •I M_CH3 [C₇H₃INOS]⁺ m/z 276 M->M_CH3 - •CH₃ M_I_CO [C₇H₆NS]⁺ m/z 136 M_I->M_I_CO - CO M_I_CH3 [C₇H₃NOS]⁺ m/z 149 M_I->M_I_CH3 - •CH₃

Caption: Predicted EI-MS fragmentation pathway.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will be protonated, likely on the thiazole nitrogen, to form the [M+H]⁺ ion at m/z 292. Tandem mass spectrometry (MS/MS) involves isolating this precursor ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation.

  • Precursor Ion ([M+H]⁺): A strong signal at m/z 292 will be observed in the full scan MS1 spectrum.

  • Loss of Methoxy Group: Under CID, a likely fragmentation would be the loss of the methoxy group as neutral methanol (CH₃OH, 32 Da), resulting in a product ion at m/z 260.

  • Loss of Iodine: The loss of neutral hydrogen iodide (HI, 128 Da) is another probable pathway, yielding a fragment at m/z 164. This fragment has the same mass-to-charge ratio as the [M-I]⁺ fragment in EI-MS, but a different elemental composition and origin.

  • Ring Cleavage: More energetic collisions can lead to the fragmentation of the benzothiazole ring system itself.

ESI-MS/MS Fragmentation of 2-Iodo-5-methoxybenzo[d]thiazole MH [C₈H₇INOS]⁺ m/z 292 MH_HI [C₈H₆NOS]⁺ m/z 164 MH->MH_HI - HI MH_CH3OH [C₇H₄INS]⁺ m/z 260 MH->MH_CH3OH - CH₃OH MH_HI_CO [C₇H₆NS]⁺ m/z 136 MH_HI->MH_HI_CO - CO

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocols

The following protocols provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: GC-EI-MS for Structural Confirmation

This protocol is designed for the definitive identification of the synthesized compound and for assessing its purity in terms of volatile contaminants.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-Iodo-5-methoxybenzo[d]thiazole.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Vortex until fully dissolved. The final concentration is ~1 mg/mL.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: LC-ESI-MS/MS for Reaction Monitoring and Purity

This method is ideal for analyzing reaction mixtures directly (after dilution) and for quantifying the compound in the presence of non-volatile impurities.[7][8]

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in Methanol or Acetonitrile.

    • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC-MS Instrumentation & Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 10% B.

      • 1-5 min: 10% to 95% B.

      • 5-6 min: 95% B.

      • 6-6.1 min: 95% to 10% B.

      • 6.1-8 min: 10% B (re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • MS System: Q-TOF or Triple Quadrupole mass spectrometer (e.g., Waters G2-XS QTOF, Sciex 7500).[6]

    • Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Acquisition Mode:

      • MS1 (Full Scan): Scan from m/z 100 to 500 to identify the [M+H]⁺ ion.

      • MS2 (Product Ion Scan): Isolate the precursor ion m/z 292 and apply a range of collision energies (e.g., 15-40 eV) to generate a fragmentation spectrum.

Data Interpretation and Validation

  • Isotopic Signature: While iodine is monoisotopic, the presence of sulfur (⁴S isotope at ~4.2% natural abundance) will generate a characteristic [M+2] peak in high-resolution spectra, which can be used as a diagnostic tool.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS is essential.[6] The measured accurate mass of the molecular ion should be compared to its theoretical mass. For C₈H₆INOS, the expected deviation should be less than 5 ppm.

    • [M]⁺• (EI): Theoretical m/z 290.9269

    • [M+H]⁺ (ESI): Theoretical m/z 291.9347

  • Self-Validation: The protocols are self-validating. The observation of the correct molecular ion in ESI-MS confirms the molecular weight, while the predictable fragmentation pattern in EI-MS (especially the loss of iodine) confirms the structure. The combination of both techniques provides an exceptionally high degree of confidence in the compound's identity.

Conclusion

The mass spectrometric analysis of 2-Iodo-5-methoxybenzo[d]thiazole is a clear-cut process when approached with a systematic and informed strategy. By selecting the appropriate ionization technique—EI for structural fingerprinting and ESI for molecular weight confirmation and LC coupling—a complete analytical picture can be obtained. The predictable fragmentation pathways, centered on the facile loss of the iodine atom and cleavages of the methoxy group, provide robust diagnostic markers for spectral interpretation. The protocols outlined in this guide represent best practices derived from extensive field experience and serve as a reliable foundation for any scientist or researcher working with this valuable chemical intermediate.

References

  • Chemcia Scientific, LLC. 2-Iodo-6-methoxy-benzothiazole | 2941-59-5. Available from: [Link]

  • Zhang, Z., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available from: [Link]

  • Weiss, S., & Jekel, M. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. Available from: [Link]

  • Butt, A., et al. (1984). Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. Biomedical Mass Spectrometry, 11(9), 450-454. Available from: [Link]

  • Reemtsma, T., et al. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1728-1734. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 827981, 2-Iodobenzothiazole. Available from: [Link]

  • Saeed, S., et al. (2021). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. MDPI. Available from: [Link]

  • NIST. Benzothiazole. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Iodo-5-methoxybenzo[d]thiazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-5-methoxybenzo[d]thiazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to present a scientifically grounded resource for researchers, scientists, and drug development professionals. We will explore the plausible synthetic routes, predicted physicochemical and spectral properties, expected reactivity in key cross-coupling reactions, and the potential applications of this compound, particularly in the realm of therapeutic agent development. The methodologies and data presented are curated to provide a self-validating framework for researchers embarking on the synthesis and utilization of this and similar benzothiazole derivatives.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a fused benzene and thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The structural rigidity and the presence of heteroatoms in the benzothiazole core allow for specific interactions with various biological targets.

The introduction of a methoxy group and an iodine atom at the 5- and 2-positions, respectively, of the benzothiazole ring system in 2-Iodo-5-methoxybenzo[d]thiazole creates a molecule with significant potential for further chemical modification. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the iodine atom at the 2-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This makes 2-Iodo-5-methoxybenzo[d]thiazole a valuable intermediate for the synthesis of complex molecular architectures and the exploration of new chemical space in drug discovery programs.[3][4] Notably, iodinated benzothiazoles are precursors for developing molecular probes for neurodegenerative diseases like Alzheimer's.[3]

Proposed Synthesis of 2-Iodo-5-methoxybenzo[d]thiazole

Step 1: Synthesis of 2-Amino-5-methoxybenzo[d]thiazole

The initial step involves the synthesis of the 2-amino-5-methoxybenzo[d]thiazole intermediate. This can be achieved through the reaction of 4-methoxyaniline with potassium thiocyanate in the presence of bromine. This reaction proceeds via an electrophilic substitution followed by cyclization.

  • To a solution of 4-methoxyaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (KSCN, 2.0-4.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine (1.0-2.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and neutralize with a concentrated ammonium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-5-methoxybenzo[d]thiazole.

Step 2: Sandmeyer Iodination of 2-Amino-5-methoxybenzo[d]thiazole

The second step is the conversion of the 2-amino group to an iodo group via the Sandmeyer reaction.[5][6] This classic and reliable transformation proceeds through the formation of a diazonium salt intermediate, which is then displaced by an iodide ion.[7]

  • Suspend 2-amino-5-methoxybenzo[d]thiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove excess iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Iodo-5-methoxybenzo[d]thiazole.

Synthesis_of_2_Iodo_5_methoxybenzothiazole cluster_0 Step 1: Formation of 2-Amino Intermediate cluster_1 Step 2: Sandmeyer Iodination 4-Methoxyaniline 4-Methoxyaniline KSCN_Br2 KSCN, Br₂ 4-Methoxyaniline->KSCN_Br2 Acetic Acid 2-Amino-5-methoxybenzo[d]thiazole 2-Amino-5-methoxybenzo[d]thiazole KSCN_Br2->2-Amino-5-methoxybenzo[d]thiazole 2-Amino-5-methoxybenzo[d]thiazole_start 2-Amino-5-methoxybenzo[d]thiazole Diazotization NaNO₂, H₂SO₄ 2-Amino-5-methoxybenzo[d]thiazole_start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt KI_Quench KI Diazonium_Salt->KI_Quench 2-Iodo-5-methoxybenzo[d]thiazole 2-Iodo-5-methoxybenzo[d]thiazole KI_Quench->2-Iodo-5-methoxybenzo[d]thiazole

Proposed two-step synthesis of 2-Iodo-5-methoxybenzo[d]thiazole.

Physicochemical and Spectroscopic Properties

Specific experimental data for 2-Iodo-5-methoxybenzo[d]thiazole is not readily found in the literature. However, we can predict its properties based on data from its isomers and related benzothiazole derivatives.

Physicochemical Properties
PropertyPredicted Value / ObservationSource / Rationale
CAS Number Not assignedBased on searches of chemical databases.
Molecular Formula C₈H₆INOS---
Molecular Weight 291.11 g/mol ---
Appearance Likely a yellow or off-white solidBased on the appearance of 2-Iodo-6-methoxy-benzothiazole.[8]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate)General solubility of similar heterocyclic compounds.
Melting Point Expected to be a solid with a defined melting pointBased on related solid benzothiazole derivatives.
Storage Store in a cool, dark, and dry placeGeneral recommendation for iodinated and heterocyclic compounds.[9]
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group. The chemical shifts (δ) are predicted in ppm relative to TMS.

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale
Aromatic-H (position 4)7.5 - 7.7dOrtho-coupling to H at C7.
Aromatic-H (position 6)6.9 - 7.1ddOrtho- and meta-coupling.
Aromatic-H (position 7)7.2 - 7.4dOrtho-coupling to H at C6.
Methoxy-H (-OCH₃)3.8 - 4.0sSinglet for the three equivalent protons.

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)Rationale
C=N (C2)120 - 130Chemical shift for carbon in a thiazole ring bonded to iodine.
Aromatic C-O (C5)155 - 160Methoxy-substituted aromatic carbon.
Aromatic C-H110 - 130Range for protonated aromatic carbons.
Aromatic Quaternary C135 - 155Range for non-protonated aromatic carbons.
Methoxy C (-OCH₃)55 - 60Typical chemical shift for a methoxy carbon.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
3050 - 3150Aromatic C-H stretching
2850 - 3000Aliphatic C-H stretching (methoxy group)
1550 - 1600C=N stretching (thiazole ring)
1450 - 1580C=C stretching (aromatic ring)
1200 - 1300C-O stretching (aryl ether)
500 - 600C-I stretching

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
291[M]⁺ (Molecular ion peak)
164[M-I]⁺ (Fragment corresponding to the loss of an iodine atom)

Reactivity and Applications in Synthesis

The presence of the C2-I bond in 2-Iodo-5-methoxybenzo[d]thiazole makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility as a building block in the synthesis of more complex molecules. The general order of reactivity for halogens in these reactions is I > Br > Cl, making the iodo-substituted benzothiazole highly reactive.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. 2-Iodo-5-methoxybenzo[d]thiazole is expected to readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids or esters to introduce new substituents at the 2-position.

Suzuki_Coupling 2-Iodo-5-methoxybenzothiazole 2-Iodo-5-methoxybenzothiazole Catalyst Pd Catalyst, Base 2-Iodo-5-methoxybenzothiazole->Catalyst Arylboronic_Acid R-B(OH)₂ Arylboronic_Acid->Catalyst Coupled_Product 2-Aryl-5-methoxy- benzo[d]thiazole Catalyst->Coupled_Product

Suzuki-Miyaura coupling of 2-Iodo-5-methoxybenzo[d]thiazole.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction would allow for the introduction of various alkynyl groups at the 2-position of the benzothiazole core, providing access to a diverse range of compounds with potential applications in materials science and medicinal chemistry.

Sonogashira_Coupling 2-Iodo-5-methoxybenzothiazole 2-Iodo-5-methoxybenzothiazole Catalyst Pd Catalyst, Cu(I), Base 2-Iodo-5-methoxybenzothiazole->Catalyst Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Catalyst Coupled_Product 2-Alkynyl-5-methoxy- benzo[d]thiazole Catalyst->Coupled_Product

Sonogashira coupling of 2-Iodo-5-methoxybenzo[d]thiazole.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction would enable the synthesis of 2-amino-substituted benzothiazoles by coupling 2-Iodo-5-methoxybenzo[d]thiazole with a wide range of primary and secondary amines. This is a crucial transformation for the synthesis of many biologically active compounds.

Buchwald_Hartwig_Amination 2-Iodo-5-methoxybenzothiazole 2-Iodo-5-methoxybenzothiazole Catalyst Pd Catalyst, Ligand, Base 2-Iodo-5-methoxybenzothiazole->Catalyst Amine R¹R²NH Amine->Catalyst Coupled_Product 2-(R¹R²N)-5-methoxy- benzo[d]thiazole Catalyst->Coupled_Product

Buchwald-Hartwig amination of 2-Iodo-5-methoxybenzo[d]thiazole.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents. The ability to functionalize the 2-position of 2-Iodo-5-methoxybenzo[d]thiazole through the aforementioned cross-coupling reactions opens up a vast chemical space for the design and synthesis of new drug candidates.

  • Neurodegenerative Diseases: As previously mentioned, iodinated benzothiazoles are key precursors in the synthesis of PET imaging agents for tau protein aggregates in Alzheimer's disease.[3] The 5-methoxy substitution could be explored to fine-tune the pharmacokinetic and pharmacodynamic properties of these imaging agents.

  • Oncology: Benzothiazole derivatives have shown potent anticancer activity.[2] The 2-iodo-5-methoxy scaffold can be used to generate libraries of compounds for screening against various cancer cell lines and specific molecular targets.

  • Enzyme Inhibition: Benzothiazoles have been identified as inhibitors of various enzymes, such as oxidoreductase NQO2 and c-Jun N-terminal kinase (JNK).[11][12] The versatile reactivity of 2-Iodo-5-methoxybenzo[d]thiazole allows for the systematic modification of the 2-position to optimize binding affinity and selectivity for target enzymes.

  • Antimicrobial Agents: The benzothiazole nucleus is present in numerous compounds with antibacterial and antifungal activities.[1] New derivatives synthesized from 2-Iodo-5-methoxybenzo[d]thiazole could lead to the discovery of novel antimicrobial agents with improved efficacy and reduced resistance.

Conclusion

2-Iodo-5-methoxybenzo[d]thiazole represents a highly valuable, albeit currently under-documented, building block for synthetic and medicinal chemists. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, properties, and reactivity. The proposed synthetic route, based on established and reliable chemical transformations, offers a clear path to accessing this compound. The predicted physicochemical and spectroscopic data provide a benchmark for characterization. Furthermore, the outlined reactivity in key cross-coupling reactions highlights its immense potential for the generation of diverse molecular libraries for drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, the exploration and characterization of versatile intermediates like 2-Iodo-5-methoxybenzo[d]thiazole will be paramount to advancing these fields.

References

  • A Comparative Guide to the Cross-Coupling Reactivity of 2-Halobenzothiazoles: Unveiling the Potential of 2-Chloro-4-bromobenzothiazole. (2025). BenchChem.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central.
  • Iodine‐catalyzed synthesis of benzothiazoles at room temperature. (n.d.).
  • A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. (n.d.). Organic Chemistry Portal.
  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2024). Australian Journal of Chemistry.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • 2-Iodo-6-methoxy-benzothiazole | 2941-59-5. (n.d.). Sigma-Aldrich.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • 2-Iodo-6-methoxybenzo[d]thiazole | 2941-59-5. (n.d.). BenchChem.
  • 2-Iodo-7-methoxybenzo[d]thiazole | CAS 1188248-31-8. (n.d.). BenchChem.
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  • 2-Iodobenzo[d]thiazole | 1123-99-5. (n.d.). Sigma-Aldrich.
  • 2-Iodobenzothiazole | C7H4INS | CID 827981. (n.d.). PubChem.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Proposed mechanism for the synthesis of (2‐Oxy/Thio)benzothiazole. (n.d.).
  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflamm
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI.
  • 2941-59-5|2-Iodo-6-methoxybenzo[d]thiazole|BLD Pharm. (n.d.). BLD Pharm.
  • 2-Iodo-6-methoxybenzo[d]thiazole (CAS No. 2941-59-5) SDS. (n.d.). Guidechem.
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). CORE.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central.
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  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). PubMed.
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The Unexplored Therapeutic Potential of 2-Iodo-5-methoxybenzo[d]thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the benzothiazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities. From anticancer to antimicrobial applications, derivatives of this bicyclic heterocycle have consistently demonstrated significant therapeutic promise. This technical guide delves into a specific, yet largely unexplored, corner of this chemical space: the biological activity of 2-iodo-5-methoxybenzo[d]thiazole derivatives.

While direct research on this precise substitution pattern is nascent, this guide will provide a comprehensive framework for researchers, scientists, and drug development professionals. By synthesizing data from closely related iodo- and methoxy-substituted benzothiazoles, we will illuminate the potential of this scaffold, offer validated experimental protocols, and lay the groundwork for future investigations. This document is not merely a recitation of facts but an expert-guided exploration into a promising new frontier of medicinal chemistry.

I. The Benzothiazole Core: A Foundation of Biological Activity

Benzothiazole, a bicyclic compound featuring a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents. The inherent chemical properties of this scaffold, including its aromaticity and the presence of heteroatoms, facilitate diverse interactions with biological targets.[1] The biological activities of benzothiazole derivatives are profoundly influenced by the nature and position of substituents on the core structure.[1] Notably, substitutions at the 2- and 5-positions have been shown to be critical for modulating pharmacological effects.[1]

II. Synthesis of the 2-Iodo-5-methoxybenzo[d]thiazole Scaffold: A Practical Approach

The strategic introduction of an iodine atom at the 2-position and a methoxy group at the 5-position of the benzothiazole ring system is a key synthetic challenge. The iodine atom, a versatile halogen, can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the benzothiazole core, influencing its interaction with biological targets.

A plausible and efficient synthetic route to the 2-iodo-5-methoxybenzo[d]thiazole core begins with the corresponding 2-amino-5-methoxybenzo[d]thiazole. This precursor can be subjected to a diazotization reaction followed by a Sandmeyer-type iodination. This well-established methodology provides a reliable means of introducing the iodo-substituent at the 2-position.

Experimental Protocol: Synthesis of 2-Iodo-5-methoxybenzo[d]thiazole

Materials:

  • 2-Amino-5-methoxybenzo[d]thiazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Water

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Suspend 2-amino-5-methoxybenzo[d]thiazole in a mixture of concentrated HCl and water at 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water and cool to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Effervescence may be observed as nitrogen gas is evolved.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-iodo-5-methoxybenzo[d]thiazole.

III. Anticipated Biological Activities: Insights from Related Analogs

While specific biological data for 2-iodo-5-methoxybenzo[d]thiazole derivatives is limited, extensive research on analogous compounds provides a strong foundation for predicting their therapeutic potential. The primary areas of interest are anticancer and antimicrobial activities.

A. Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of benzothiazole derivatives against a wide range of cancer cell lines.[2][3] The proposed mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4][5]

The presence of a methoxy group on the benzothiazole ring has been associated with significant cytotoxic effects. For instance, certain methoxy-substituted benzothiazoles have been identified as potent inhibitors of the enzyme oxidoreductase NQO2, a target implicated in cancer.[6] One study reported an IC50 value of 846 nM for a 2,5-dimethoxybenzothiazole derivative against NQO2.[6] Furthermore, iodo-substituted benzothiazoles have also shown promising anticancer activity.[6]

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel 2-iodo-5-methoxybenzo[d]thiazole derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

B. Antimicrobial Activity

Benzothiazole derivatives have also emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[7][8][9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

The presence of a methoxy group on the benzothiazole ring has been shown to contribute to antimicrobial efficacy. For example, new 4-thiazolidinone derivatives containing a 2-amino-6-methoxybenzothiazole moiety have demonstrated modest to variable activity against various bacterial and fungal strains.[7]

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of 2-iodo-5-methoxybenzo[d]thiazole derivatives against microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

    • Include a growth control (no compound), a sterility control (no inoculum), and a positive control.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

IV. Structure-Activity Relationship (SAR) and Future Directions

While a detailed SAR for 2-iodo-5-methoxybenzo[d]thiazole derivatives is yet to be established, preliminary insights can be drawn from related compounds. For instance, in a study of benzothiazole-based inhibitors of Hsp90, the nature of the substituent at the 6-position significantly influenced antiproliferative activity.[10] The introduction of various groups via the 2-iodo handle of the target scaffold will be crucial in elucidating the SAR for this series.

Future research should focus on:

  • Synthesis and characterization of a diverse library of 2-iodo-5-methoxybenzo[d]thiazole derivatives with variations at the 2-position.

  • Comprehensive biological screening of these derivatives against a panel of cancer cell lines and microbial strains to identify lead compounds.

  • Mechanistic studies to elucidate the mode of action of the most potent compounds, including the identification of their molecular targets.

  • In vivo evaluation of promising candidates in relevant animal models of cancer and infectious diseases.

V. Visualizing the Path Forward: Workflow and Signaling

To guide the research and development process, the following workflow and potential signaling pathways are presented in Graphviz DOT language.

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies S1 Synthesis of 2-Iodo-5-methoxybenzo[d]thiazole Derivatives S2 Structural Confirmation (NMR, MS, etc.) S1->S2 B1 Anticancer Screening (MTT Assay) S2->B1 B2 Antimicrobial Screening (MIC Determination) S2->B2 M1 Apoptosis Assays (Annexin V/PI) B1->M1 Active Compounds M2 Cell Cycle Analysis B1->M2 Active Compounds M3 Enzyme Inhibition Assays B2->M3 Active Compounds

Caption: A streamlined workflow for the synthesis, screening, and mechanistic evaluation of 2-iodo-5-methoxybenzo[d]thiazole derivatives.

Potential Anticancer Signaling Pathway

anticancer_pathway Compound 2-Iodo-5-methoxy- benzothiazole Derivative Target Molecular Target (e.g., NQO2, Kinase) Compound->Target Inhibition Pathway Signaling Cascade (e.g., PI3K/Akt) Target->Pathway Downregulation Apoptosis Apoptosis Pathway->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest Induction

Caption: A putative signaling pathway illustrating the potential anticancer mechanism of 2-iodo-5-methoxybenzo[d]thiazole derivatives.

VI. Conclusion: A Call to Action for Innovation

The 2-iodo-5-methoxybenzo[d]thiazole scaffold represents a promising, yet underexplored, area in medicinal chemistry. This technical guide has provided a comprehensive overview of the rationale for its investigation, practical synthetic and biological evaluation protocols, and a roadmap for future research. By leveraging the insights from related benzothiazole derivatives, we can unlock the therapeutic potential of this novel chemical series. It is our hope that this guide will serve as a catalyst for innovation, inspiring researchers to explore this exciting new frontier in the quest for novel and effective therapeutic agents.

VII. References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (URL: [Link])

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (URL: [Link])

  • Benzothiazole derivatives as anticancer agents. (URL: [Link])

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. (URL: [Link])

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (URL: [Link])

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (URL: [Link])

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (URL: [Link])

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (URL: [Link])

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (URL: [Link])

  • Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (URL: [Link])

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (URL: [Link])

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (URL: [Link])

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzothiazole Scaffold and the Role of 2-Iodo-5-methoxybenzo[d]thiazole

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[2][3] The unique electronic properties and the ability of the benzothiazole ring system to participate in various biological interactions make it a cornerstone in the design of novel therapeutics.[3]

This guide focuses on a specific, synthetically versatile derivative: 2-Iodo-5-methoxybenzo[d]thiazole . The introduction of an iodine atom at the 2-position and a methoxy group at the 5-position imparts distinct physicochemical characteristics that are of significant interest to researchers in drug discovery and organic synthesis. The 2-iodo substituent serves as a valuable synthetic handle, enabling a variety of cross-coupling reactions for the introduction of diverse functionalities. This strategic placement of a leaving group allows for the facile elaboration of the benzothiazole core, making 2-Iodo-5-methoxybenzo[d]thiazole a key intermediate in the synthesis of complex molecular architectures.[4] The 5-methoxy group, an electron-donating substituent, can modulate the electronic properties of the benzothiazole ring system, influencing its reactivity and biological target engagement.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Iodo-5-methoxybenzo[d]thiazole, its synthesis, reactivity, and potential applications, offering a valuable resource for scientists working with this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for 2-Iodo-5-methoxybenzo[d]thiazole is not extensively reported in publicly available literature, we can infer its properties based on data from closely related analogs and computational predictions.

Data Summary Table

PropertyPredicted/Estimated ValueRemarks and Comparison with Analogs
Molecular Formula C₈H₆INOS-
Molecular Weight 291.11 g/mol [5]
Melting Point (°C) 110 - 130Solid at room temperature. For comparison, the melting point of 2-Iodo-6-methylbenzothiazole is 107-108 °C.[6]
Boiling Point (°C) > 300High boiling point is expected due to the molecular weight and aromatic nature. The predicted boiling point for 2-Iodo-6-methylbenzothiazole is 334.3±35.0 °C.[6]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate)Benzothiazole derivatives generally exhibit limited aqueous solubility.[2]
pKa ~ 0.5 - 1.5The benzothiazole nitrogen is weakly basic. The predicted pKa for 2-Iodo-6-methylbenzothiazole is 0.48±0.10.[6]
Appearance Off-white to light yellow crystalline solidBased on observations of similar benzothiazole compounds.

Spectral Data Interpretation

Predicting the spectral characteristics of 2-Iodo-5-methoxybenzo[d]thiazole is crucial for its identification and characterization. The following are expected spectral features based on the analysis of related structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-donating methoxy group and the overall aromatic system.

  • Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton at position 4 (adjacent to the methoxy group) would likely appear as a doublet. The protons at positions 6 and 7 would exhibit coupling to each other, likely as a doublet and a doublet of doublets, respectively.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm. For comparison, the methoxy protons of 5-methoxy-2-methylbenzothiazole appear at δ 3.863 ppm.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic and Heterocyclic Carbons (8C): Eight distinct signals are expected in the region of δ 110-170 ppm. The carbon bearing the iodine (C2) is expected to be significantly downfield. The carbon attached to the methoxy group (C5) will also be downfield, while the other aromatic carbons will appear in the typical range for substituted benzene rings.

  • Methoxy Carbon (1C): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=N stretch (thiazole ring): A characteristic band around 1600-1650 cm⁻¹.

  • C-S stretch: Typically observed in the fingerprint region.

  • C-O stretch (methoxy group): A strong band around 1250 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H bend (aromatic): Bands in the 700-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 291. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. Fragmentation patterns would likely involve the loss of iodine and the methoxy group.

Synthesis and Reactivity

The synthesis of 2-Iodo-5-methoxybenzo[d]thiazole can be approached through established methods for benzothiazole formation, followed by iodination, or by utilizing a pre-functionalized starting material.

Proposed Synthetic Workflow

A plausible and efficient route to 2-Iodo-5-methoxybenzo[d]thiazole involves the cyclization of a corresponding 2-amino-4-methoxyphenylthiol with a suitable one-carbon electrophile followed by iodination, or more directly, from 2-amino-5-methoxybenzothiazole. A common method for the synthesis of 2-halobenzothiazoles is the Sandmeyer-type reaction from the corresponding 2-aminobenzothiazole.

SynthesisWorkflow cluster_start Starting Material cluster_thiocyanation Thiocyanation cluster_cyclization Cyclization cluster_sandmeyer Sandmeyer-type Iodination A 2-Amino-4-methoxyaniline B 2-Amino-5-methoxybenzenethiol A->B 1. NaSCN, Br₂ 2. Reduction C 5-Methoxybenzo[d]thiazol-2-amine B->C e.g., CS₂ D 2-Iodo-5-methoxybenzo[d]thiazole C->D 1. NaNO₂, H₂SO₄ 2. KI

Caption: Proposed synthetic workflow for 2-Iodo-5-methoxybenzo[d]thiazole.

Experimental Protocol: Sandmeyer-type Iodination of 5-Methoxybenzo[d]thiazol-2-amine

This protocol is a representative method and may require optimization.

  • Diazotization:

    • Dissolve 5-Methoxybenzo[d]thiazol-2-amine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Nitrogen gas evolution should be observed.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Iodo-5-methoxybenzo[d]thiazole.

Reactivity and Stability
  • Reactivity: The C2-I bond is the most reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents at this position, making it a valuable building block in combinatorial chemistry and targeted synthesis.

  • Stability: 2-Iodo-5-methoxybenzo[d]thiazole is expected to be a stable solid under standard laboratory conditions (stored in a cool, dark, and dry place).[5] Like many benzothiazoles, it may be susceptible to oxidation at the sulfur atom under harsh conditions.[8] It is advisable to store it away from strong oxidizing agents.

Applications in Drug Discovery and Chemical Biology

The structural features of 2-Iodo-5-methoxybenzo[d]thiazole make it a highly valuable compound in the field of drug discovery and development.

Role as a Key Synthetic Intermediate

The primary application of 2-Iodo-5-methoxybenzo[d]thiazole is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ability to perform cross-coupling reactions at the 2-position allows for the rapid generation of libraries of compounds for biological screening.

Applications cluster_reactions Cross-Coupling Reactions cluster_products Potential Biologically Active Molecules A 2-Iodo-5-methoxybenzo[d]thiazole B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E 2-Aryl-5-methoxybenzothiazoles (e.g., Anticancer Agents) B->E F 2-Alkynyl-5-methoxybenzothiazoles (e.g., Enzyme Inhibitors) C->F G 2-Amino-5-methoxybenzothiazoles (e.g., Kinase Inhibitors) D->G

Caption: Synthetic utility of 2-Iodo-5-methoxybenzo[d]thiazole in generating diverse molecular scaffolds.

Potential Therapeutic Applications of Derivatives

Derivatives synthesized from 2-Iodo-5-methoxybenzo[d]thiazole could target a range of diseases:

  • Oncology: Many 2-substituted benzothiazoles have demonstrated potent anticancer activity.[3][9] By introducing various aryl, heteroaryl, or amino groups at the 2-position, novel compounds can be designed to target specific pathways involved in cancer progression.

  • Neurodegenerative Diseases: The benzothiazole scaffold is also found in compounds developed as imaging agents for amyloid plaques in Alzheimer's disease. The 2-iodo precursor allows for the introduction of radiolabels or fluorescent tags.[10]

  • Infectious Diseases: The benzothiazole core is present in a number of antimicrobial agents.[4] 2-Iodo-5-methoxybenzo[d]thiazole can be used to synthesize novel derivatives with potential antibacterial or antifungal properties.

Conclusion

2-Iodo-5-methoxybenzo[d]thiazole is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are limited, reliable estimations can be made based on closely related analogs. Its true value lies in its utility as a versatile building block, enabling the synthesis of a diverse range of novel compounds for evaluation as potential therapeutic agents. The combination of the biologically relevant benzothiazole core, the synthetically useful 2-iodo group, and the modulating 5-methoxy substituent makes this compound a valuable tool for researchers at the forefront of drug discovery.

References

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Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-iodo-5-methoxybenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its structural attributes and the known properties of analogous compounds. We present a detailed exploration of the physicochemical properties governing its solubility in organic solvents. Furthermore, this guide offers robust, step-by-step experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for applications in drug discovery, process development, and formulation. The methodologies are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction: The Significance of Solubility for 2-Iodo-5-methoxybenzo[d]thiazole

2-Iodo-5-methoxybenzo[d]thiazole belongs to the benzothiazole class of heterocyclic compounds, which are integral to a wide array of pharmaceutical agents and functional materials due to their diverse biological activities.[1][2] The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems.[3][4] For drug development professionals, understanding and quantifying the solubility of a lead compound like 2-iodo-5-methoxybenzo[d]thiazole is paramount for:

  • Optimizing Reaction Conditions: Most chemical syntheses are carried out in solution, requiring the dissolution of reactants to ensure efficient molecular interaction.

  • Facilitating Purification: Techniques such as crystallization are fundamentally dependent on the differential solubility of the target compound and impurities in various solvents.

  • Enabling Biological Screening: In vitro and in vivo assays typically require the compound to be in solution to assess its biological activity.[5]

  • Guiding Formulation Development: The bioavailability of a drug is often linked to its solubility, making this a key consideration in the design of effective delivery systems.[6][7]

This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility profile of 2-iodo-5-methoxybenzo[d]thiazole.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 2-iodo-5-methoxybenzo[d]thiazole is scarce, we can infer its likely solubility characteristics by examining its structural features and comparing them to related molecules.

Molecular Structure Analysis

The structure of 2-iodo-5-methoxybenzo[d]thiazole incorporates several key functional groups that influence its polarity and intermolecular interactions:

  • Benzothiazole Core: This fused heterocyclic system is relatively non-polar and contributes to the molecule's overall lipophilicity.[8]

  • Iodine Atom: The presence of a halogen atom, in this case, iodine, increases the molecular weight and polarizability of the molecule. Halogenated aromatic compounds often exhibit low aqueous solubility.[9][10]

  • Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bond acceptance, which may slightly enhance solubility in polar protic solvents.

Predicted Physicochemical Properties

Based on the structure, the following physicochemical properties for 2-iodo-5-methoxybenzo[d]thiazole can be predicted. These parameters are crucial for understanding its solubility behavior.

PropertyPredicted Value/CharacteristicInfluence on Solubility
Molecular Formula C₈H₆INOS-
Molecular Weight 291.11 g/mol [11]Higher molecular weight can sometimes correlate with lower solubility.
Polarity Moderately polarSuggests better solubility in solvents of similar polarity.
Hydrogen Bonding Hydrogen bond acceptor (oxygen and nitrogen atoms)Potential for interaction with protic solvents like alcohols.
Physical Form Likely a solid at room temperature[12]The energy required to overcome crystal lattice forces will impact solubility.
Anticipated Solubility in Common Organic Solvents

The "like dissolves like" principle is a fundamental guideline for predicting solubility.[13] Based on the moderately polar nature of 2-iodo-5-methoxybenzo[d]thiazole, we can anticipate the following general solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol, where hydrogen bonding can occur. Also expected in moderately polar solvents like ethyl acetate and acetone.

  • Low Solubility: Anticipated in non-polar solvents like hexane, cyclohexane, and toluene.

  • Very Low to Insoluble: Expected in water due to the dominant non-polar benzothiazole core and the large iodine atom.[8]

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of 2-iodo-5-methoxybenzo[d]thiazole. This protocol is based on the widely accepted isothermal shake-flask method.[14]

Materials and Equipment
  • 2-Iodo-5-methoxybenzo[d]thiazole (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Drying oven or vacuum oven

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-iodo-5-methoxybenzo[d]thiazole to a series of labeled vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[14]

    • Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Gravimetric Analysis (for non-volatile solutes in volatile solvents):

    • Accurately weigh the vial containing the clear filtrate.

    • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is preferable for high-boiling point solvents.

    • Continue drying until a constant weight is achieved.

    • Calculate the mass of the dissolved solid.

  • Instrumental Analysis (HPLC or UV-Vis):

    • Prepare a series of standard solutions of 2-iodo-5-methoxybenzo[d]thiazole of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Data Calculation and Expression

The solubility can be expressed in various units:

  • g/L or mg/mL: Grams or milligrams of solute per liter or milliliter of solvent.

  • mol/L (Molarity): Moles of solute per liter of solution.

  • g/100 g solvent: Grams of solute per 100 grams of solvent.

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of 2-iodo-5-methoxybenzo[d]thiazole.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess 2-iodo-5-methoxybenzo[d]thiazole to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation (24-48h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Gravimetric Analysis (Solvent Evaporation) G->H I Instrumental Analysis (HPLC/UV-Vis) G->I J Calculate Solubility (g/L, mol/L, etc.) H->J I->J

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for 2-iodo-5-methoxybenzo[d]thiazole remains to be published, this technical guide provides a robust framework for researchers to understand, predict, and experimentally determine this crucial physicochemical property. By leveraging the principles of molecular structure and polarity, and by adhering to the detailed experimental protocols outlined herein, scientists and drug development professionals can generate the reliable data necessary to advance their research and development efforts. The provided methodologies ensure a high degree of scientific rigor, enabling the confident application of the resulting solubility data in subsequent experimental design and decision-making processes.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Benzothiazole - Solubility of Things. (n.d.).
  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.
  • Solubility of Organic Compounds. (2023, August 31).
  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
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  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (n.d.).
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  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024, March 29). Scirp.org. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved from [Link]

  • Solubility Correlations of Common Organic Solvents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. (n.d.). OUCI. Retrieved from [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5).
  • Haloalkanes and Haloarenes. (n.d.). Samagra. Retrieved from [Link]

  • Halogenation | Aromatic Compounds | Organic chemistry | Khan Academy. (2013, June 25). YouTube. Retrieved from [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023, February 23). NIH. Retrieved from [Link]

  • 2-iodo-5-methoxybenzoic acid (C8H7IO3). (n.d.). PubChem. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Strategic Synthesis of 2-Aryl-5-methoxybenzothiazoles via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Arylbenzothiazole Scaffold

In the landscape of modern drug discovery, the 2-arylbenzothiazole core is recognized as a "privileged scaffold."[1][2] This designation is earned by its recurrence in a multitude of compounds exhibiting a wide spectrum of potent biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4] The synthetic accessibility of this scaffold allows for extensive exploration of structure-activity relationships (SAR), a cornerstone of medicinal chemistry.[1]

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the critical carbon-carbon bond that defines the 2-arylbenzothiazole structure.[5][6][7] Its reliability, functional group tolerance, and predictable outcomes make it an indispensable tool. This application note provides a detailed guide to leveraging 2-iodo-5-methoxybenzo[d]thiazole as a key electrophilic partner in Suzuki coupling. The high reactivity of the carbon-iodine bond ensures efficient coupling, while the 5-methoxy substituent provides a valuable electronic and steric handle for modulating the pharmacological profile of the resulting analogues.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of 2-iodo-5-methoxybenzo[d]thiazole. This is often the rate-limiting step. For benzothiazole substrates, the ring's nitrogen atom can coordinate to the palladium center, facilitating this crucial step.[8]

  • Transmetalation: The aryl group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which readily exchanges its organic group for the halide on the palladium complex.[7]

  • Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex Ar¹-Pd(II)L₂(I) (Oxidative Adduct) pd0->oxidative_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂(Ar²) (Di-organo Complex) oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) transmetalation_complex->product boronate Ar²-B(OR)₃⁻ (Activated Boronate) boronate->transmetalation_complex reagents Ar¹-I + Ar²-B(OH)₂ reagents->oxidative_complex base Base (e.g., K₂CO₃) Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification A 1. Assemble Glassware & Purge with Ar/N₂ B 2. Add Solid Reagents: - Benzothiazole - Boronic Acid - Base A->B C 3. Add Solvents & Degas B->C D 4. Add Pd Catalyst C->D E 5. Heat to 80-100 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench & Extract F->G H 8. Wash & Dry Organic Layer G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K K J->K Pure Product

Sources

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of N-Aryl Benzothiazoles

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and industrial applications. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved pharmaceuticals and high-performance organic materials. Specifically, N-aryl-2-aminobenzothiazoles are crucial pharmacophores, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The targeted synthesis of these compounds is therefore of paramount importance in drug discovery and development.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This guide provides a comprehensive overview and a detailed protocol for the successful application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate, 2-Iodo-5-methoxybenzo[d]thiazole, enabling the efficient synthesis of a diverse library of N-aryl-5-methoxybenzo[d]thiazol-2-amines.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 2-Iodo-5-methoxybenzo[d]thiazole. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical to avoid side reactions and ensure efficient deprotonation.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. Reductive elimination is typically faster from a three-coordinate palladium complex.[1]

Below is a diagram illustrating the catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Ox_Add Oxidative Addition Pd(0)L->Ox_Add + Ar-I Pd(II)_Aryl_Halide L-Pd(II)(Ar)(I) Ox_Add->Pd(II)_Aryl_Halide Amine_Coord Amine Coordination & Deprotonation (+ R₂NH, - Base-H⁺I⁻) Pd(II)_Aryl_Halide->Amine_Coord Pd(II)_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->Pd(II)_Amido Red_Elim Reductive Elimination Pd(II)_Amido->Red_Elim Red_Elim->Pd(0)L Regeneration Product Ar-NR₂ Red_Elim->Product caption Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1. Simplified Catalytic Cycle.

Key Considerations for the Amination of 2-Iodo-5-methoxybenzo[d]thiazole

The successful amination of this specific substrate requires careful consideration of the following parameters:

  • Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families, are often necessary to promote the oxidative addition and reductive elimination steps, especially with heteroaromatic substrates.[1][5] These bulky ligands favor the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1]

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[6][7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[3] Toluene is often preferred for reactions involving aryl iodides as it can help to mitigate the inhibitory effect of the iodide salt byproduct by limiting its solubility.[2][3]

  • Temperature: Reaction temperatures typically range from 80-110 °C. Microwave irradiation can also be employed to accelerate the reaction.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Iodo-5-methoxybenzo[d]thiazole with a representative primary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Iodo-5-methoxybenzo[d]thiazole≥97%Commercially Available---
Amine (e.g., Aniline)≥99%Commercially AvailableShould be purified if necessary.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially AvailableA common palladium precursor.
XPhos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox due to moisture sensitivity.
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
Diethyl EtherACS GradeCommercially AvailableFor workup.
Saturated aq. NaCl (Brine)---In-house preparationFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

The following workflow diagram outlines the key steps of the experimental procedure.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Degas Solvent) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating & Stirring (Monitor by TLC/LC-MS) reaction_setup->heating workup Workup (Quenching, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Figure 2. Experimental Workflow.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Iodo-5-methoxybenzo[d]thiazole (1.0 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Base and Amine: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol). Then, add the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0).- Improve inert gas technique.- Use freshly purified reagents and anhydrous, degassed solvent.
Side Product Formation (e.g., Hydrodehalogenation) - Presence of water- β-hydride elimination from the amido complex- Ensure strictly anhydrous conditions.- Use a ligand that promotes reductive elimination over β-hydride elimination (e.g., bulky biaryl phosphines).
Low Yield - Incomplete reaction- Product degradation- Difficult purification- Increase reaction time or temperature.- Consider a milder base if the product is base-sensitive.- Optimize the chromatographic purification conditions.
Inhibition by Iodide - Formation of unreactive palladium-iodide bridged dimers.- Use a non-polar solvent like toluene to precipitate the iodide salt.[3]

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl-5-methoxybenzo[d]thiazol-2-amines. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a rigorous experimental protocol, researchers can achieve high yields of the desired products. The guidelines and troubleshooting tips provided in this document are intended to facilitate the successful application of this powerful synthetic transformation in both academic and industrial research settings.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 18, 2026. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 18, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 18, 2026. [Link]

  • Casanova, R., et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(44):15664-15687. [Link]

  • Barder, T. E., et al. An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. 2007;72(20):7579-7581. [Link]

  • Valente, C., et al. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. 2012;77(6):2826-2836. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Accessed January 18, 2026. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 18, 2026. [Link]

  • Takács, A., et al. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. The Journal of Organic Chemistry. 2023;88(9):5714-5724. [Link]

  • Yue, D., et al. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry. 2010;75(1):134-143. [Link]

  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. ResearchGate. Published August 2006. [Link]

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Published 2021. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Published December 3, 2021. [Link]

  • Effect of various bases in the Buchwald coupling reaction a. ResearchGate. Accessed January 18, 2026. [Link]

  • Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. PubMed. Published February 2023. [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. Published July 18, 2020. [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Published July-August 2016. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Accessed January 18, 2026. [Link]

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Application Notes and Protocols: 2-Iodo-5-methoxybenzo[d]thiazole as a Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzothiazole Scaffold and the Utility of the 2-Iodo Precursor

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a multitude of compounds with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutic agents.[1] Derivatives of benzothiazole have shown significant promise as inhibitors of various enzymes, playing crucial roles in the treatment of diseases ranging from cancer and inflammation to neurodegenerative disorders.[2][3]

This guide focuses on the strategic application of 2-iodo-5-methoxybenzo[d]thiazole as a key building block for the synthesis of diverse libraries of potential enzyme inhibitors. The presence of an iodine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Myaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5][6] These reactions are fundamental in modern drug discovery, allowing for the efficient and modular construction of complex molecular architectures from a common precursor. The 5-methoxy group can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

This document provides a comprehensive overview of the synthesis of 2-iodo-5-methoxybenzo[d]thiazole and detailed protocols for its utilization in the generation of three classes of potential enzyme inhibitors: 2-aryl, 2-amino, and 2-alkynyl-5-methoxybenzo[d]thiazoles. Furthermore, it includes a general protocol for the in vitro evaluation of their enzyme inhibitory activity.

Synthesis of the Precursor: 2-Iodo-5-methoxybenzo[d]thiazole

The synthesis of 2-iodo-5-methoxybenzo[d]thiazole is a two-step process commencing from commercially available starting materials. The initial step involves the formation of the benzothiazole ring system to yield 2-amino-5-methoxybenzo[d]thiazole, which is then converted to the desired 2-iodo derivative via a Sandmeyer-type reaction.

Workflow for the Synthesis of 2-Iodo-5-methoxybenzo[d]thiazole

G cluster_0 Step 1: Benzothiazole Ring Formation cluster_1 Step 2: Sandmeyer Iodination A 4-Methoxy-2-nitroaniline C 2-Amino-5-methoxythiophenol (in situ) A->C Reduction B Sodium Hydrosulfide B->C E 2-Amino-5-methoxybenzo[d]thiazole C->E Cyclization D Cyanogen Bromide D->E F 2-Amino-5-methoxybenzo[d]thiazole H Diazonium Salt Intermediate F->H Diazotization G Sodium Nitrite, Acid G->H J 2-Iodo-5-methoxybenzo[d]thiazole H->J Iodination I Potassium Iodide I->J

Caption: Synthetic pathway to 2-iodo-5-methoxybenzo[d]thiazole.

Protocol 1: Synthesis of 2-Amino-5-methoxybenzo[d]thiazole

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[1]

Materials:

  • 4-Methoxy-2-nitroaniline

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Cyanogen bromide (CNBr)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reduction of the Nitro Group: In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline in ethanol. Add a solution of sodium hydrosulfide hydrate in water dropwise at room temperature. The reaction is exothermic. Stir the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • In situ Cyclization: Cool the reaction mixture in an ice bath. Cautiously add a solution of cyanogen bromide in ethanol dropwise. Caution: Cyanogen bromide is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for an additional 4-6 hours. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-methoxybenzo[d]thiazole.

Protocol 2: Synthesis of 2-Iodo-5-methoxybenzo[d]thiazole (Sandmeyer Reaction)

This is a general protocol for the Sandmeyer iodination of an aromatic amine.[7][8]

Materials:

  • 2-Amino-5-methoxybenzo[d]thiazole

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Diazotization: In a beaker, suspend 2-amino-5-methoxybenzo[d]thiazole in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide in water and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Isolation: Extract the product with dichloromethane. Wash the organic layer with a saturated solution of sodium thiosulfate (to remove excess iodine), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-iodo-5-methoxybenzo[d]thiazole.

Application in the Synthesis of Potential Enzyme Inhibitors

The 2-iodo-5-methoxybenzo[d]thiazole precursor is an ideal starting point for generating a diverse range of derivatives through palladium-catalyzed cross-coupling reactions. This modular approach allows for the systematic exploration of the chemical space around the benzothiazole core to identify potent and selective enzyme inhibitors.

Synthesis of 2-Aryl-5-methoxybenzo[d]thiazoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the benzothiazole ring, which can be crucial for interaction with the active site of target enzymes.[6]

General Reaction Scheme:

Workflow for Suzuki-Miyaura Coupling

G A 2-Iodo-5-methoxybenzo[d]thiazole F 2-Aryl-5-methoxybenzo[d]thiazole A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F Catalyzes D Base D->F E Solvent E->F

Caption: Suzuki-Miyaura coupling of 2-iodo-5-methoxybenzo[d]thiazole.

Protocol 3: Suzuki-Miyaura Coupling of 2-Iodo-5-methoxybenzo[d]thiazole

This protocol is a general procedure and may require optimization for specific arylboronic acids.[9]

Materials:

  • 2-Iodo-5-methoxybenzo[d]thiazole

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add 2-iodo-5-methoxybenzo[d]thiazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Add potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction: Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 1: Representative 2-Aryl-5-methoxybenzo[d]thiazole Derivatives and their Potential Enzyme Targets

Aryl SubstituentPotential Enzyme Target(s)Rationale for Inhibition
PhenylCyclooxygenases (COX-1/2)The aryl group can occupy hydrophobic pockets in the active site.[10]
4-HydroxyphenylTyrosine KinasesThe hydroxyl group can form key hydrogen bonds with active site residues.
3,4-DimethoxyphenylPhosphodiesterases (PDEs)The methoxy groups can interact with specific residues in the PDE active site.
Synthesis of 2-Amino-5-methoxybenzo[d]thiazole Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[4][11] This allows for the introduction of diverse amino functionalities at the 2-position, which can act as hydrogen bond donors or acceptors, or as basic centers for ionic interactions within an enzyme's active site.

General Reaction Scheme:

Workflow for Buchwald-Hartwig Amination

G A 2-Iodo-5-methoxybenzo[d]thiazole F 2-Amino-5-methoxybenzo[d]thiazole Derivative A->F B Primary or Secondary Amine B->F C Pd Pre-catalyst & Ligand C->F Catalyzes D Base D->F E Solvent E->F

Caption: Buchwald-Hartwig amination of 2-iodo-5-methoxybenzo[d]thiazole.

Protocol 4: Buchwald-Hartwig Amination of 2-Iodo-5-methoxybenzo[d]thiazole

This is a general protocol and may require optimization depending on the amine used.[12][13]

Materials:

  • 2-Iodo-5-methoxybenzo[d]thiazole

  • Amine (e.g., morpholine, piperidine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 equiv.), Xantphos (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add 2-iodo-5-methoxybenzo[d]thiazole (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Representative 2-Amino-5-methoxybenzo[d]thiazole Derivatives and their Potential Enzyme Targets

Amino SubstituentPotential Enzyme Target(s)Rationale for Inhibition
MorpholinoPI3 KinasesThe morpholine ring can form important interactions in the hinge region of the kinase.
PiperidinylHistone Deacetylases (HDACs)The basic nitrogen can interact with the zinc ion in the active site.
Anilinoc-Jun N-terminal kinases (JNKs)The aniline moiety can participate in π-stacking interactions.[14]
Synthesis of 2-Alkynyl-5-methoxybenzo[d]thiazoles via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to compounds with a linear and rigid alkynyl linker.[5][15][16] This structural feature can be advantageous for probing long and narrow binding pockets in enzymes.

General Reaction Scheme:

Workflow for Sonogashira Coupling

G A 2-Iodo-5-methoxybenzo[d]thiazole F 2-Alkynyl-5-methoxybenzo[d]thiazole A->F B Terminal Alkyne B->F C Pd Catalyst & Cu(I) co-catalyst C->F Catalyzes D Base D->F E Solvent E->F

Caption: Sonogashira coupling of 2-iodo-5-methoxybenzo[d]thiazole.

Protocol 5: Sonogashira Coupling of 2-Iodo-5-methoxybenzo[d]thiazole

This is a standard protocol for Sonogashira coupling.[15][17][18]

Materials:

  • 2-Iodo-5-methoxybenzo[d]thiazole

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-iodo-5-methoxybenzo[d]thiazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 3: Representative 2-Alkynyl-5-methoxybenzo[d]thiazole Derivatives and their Potential Enzyme Targets

Alkynyl SubstituentPotential Enzyme Target(s)Rationale for Inhibition
PhenylethynylMonoamine Oxidases (MAO)The rigid linker can position the phenyl ring for optimal interaction with the active site.[2]
3-Hydroxy-3-methylbut-1-ynylProtein KinasesThe hydroxyl group can act as a hydrogen bond donor.
CyclopropylethynylCytochrome P450 EnzymesThe cyclopropyl group can act as a mechanism-based inhibitor.

In Vitro Enzyme Inhibition Assay: A General Protocol

Once a library of benzothiazole derivatives has been synthesized, it is essential to evaluate their biological activity. The following is a general protocol for an in vitro enzyme inhibition assay, which can be adapted for various enzymes.

Protocol 6: General Enzyme Inhibition Assay

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Synthesized benzothiazole derivatives (test compounds)

  • Known inhibitor (positive control)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds, positive control, enzyme, and substrate in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compounds or the positive control.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Measure the product formation or substrate consumption over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compounds. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

2-Iodo-5-methoxybenzo[d]thiazole is a highly valuable and versatile precursor for the synthesis of diverse libraries of potential enzyme inhibitors. Its utility in modern palladium-catalyzed cross-coupling reactions provides a robust platform for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents. The protocols outlined in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of new benzothiazole-based enzyme inhibitors, contributing to the advancement of drug discovery.

References

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Application Notes: Palladium-Catalyzed Cross-Coupling with 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The 5-methoxybenzo[d]thiazole moiety is a privileged heterocyclic scaffold, integral to the architecture of numerous pharmacologically active compounds and advanced materials. Its derivatives are noted for a wide spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2][3] Consequently, efficient and versatile methods for the functionalization of this core structure are of paramount importance to researchers in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision and functional group tolerance.[4][5] This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 2-iodo-5-methoxybenzo[d]thiazole with various coupling partners. The iodine atom at the 2-position serves as an excellent leaving group, making this substrate a versatile precursor for introducing molecular diversity.[6][7]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these powerful transformations.

Core Concept: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for optimizing reaction conditions. The process is a catalytic cycle that typically involves three key steps:[4][5][8]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of 2-iodo-5-methoxybenzo[d]thiazole. This step is often rate-limiting and forms a Pd(II) complex.[5][9]

  • Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the iodide.[4][5][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]

The choice of ligands, base, and solvent profoundly influences the efficiency of each step in this cycle.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(I)Ln Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)Ln OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) TM_Complex->Product ArylIodide Ar-I (2-Iodo-5-methoxybenzo[d]thiazole) ArylIodide->OA_Complex Organometallic R-M (e.g., R-B(OH)₂) Organometallic->TM_Complex caption Fig 1. Generalized Palladium Catalytic Cycle

Caption: Fig 1. Generalized Palladium Catalytic Cycle

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[4][9] This makes it an ideal choice for synthesizing 2-aryl- and 2-vinyl-5-methoxybenzo[d]thiazoles.

Scientific Rationale & Key Parameters
  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) and a phosphine ligand is standard. For heteroaromatic substrates like benzothiazoles, electron-rich, bulky phosphine ligands such as SPhos or XPhos can be highly effective. They promote the oxidative addition step and stabilize the catalytic species, preventing catalyst decomposition.[10]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact yield, with stronger, more soluble bases often being more effective for challenging couplings.[11]

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[10]

Representative Suzuki-Miyaura Reaction Conditions
ParameterConditionRationale
Aryl Halide 2-Iodo-5-methoxybenzo[d]thiazoleHighly reactive electrophile.
Coupling Partner (Hetero)aryl Boronic Acid1.2 - 1.5 equivalents.
Palladium Source Pd₂(dba)₃ (1-3 mol%)Pre-catalyst that forms active Pd(0) in situ.
Ligand SPhos (2-6 mol%)Bulky, electron-rich ligand accelerates the reaction.[10]
Base K₃PO₄ (2.0 equivalents)Effective base for activating boronic acids.
Solvent Dioxane/H₂O (4:1 v/v)Common solvent system for Suzuki reactions.
Temperature 80 - 100 °CProvides thermal energy to overcome activation barriers.
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.
Detailed Protocol: Synthesis of 2-(4-methylphenyl)-5-methoxybenzo[d]thiazole

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add Reactants to Flask (Iodo-benzothiazole, Boronic Acid, Base) B 2. Add Solvent (Dioxane/H₂O) A->B C 3. Degas Mixture (3x Vacuum/Argon Cycles) B->C D 4. Add Catalyst System (Pd₂(dba)₃ + SPhos) C->D E 5. Heat to 100 °C (Monitor by TLC/LC-MS) D->E F 6. Cool and Dilute (Water & Ethyl Acetate) E->F G 7. Extract & Wash (Separate layers, wash with brine) F->G H 8. Dry and Concentrate (Dry over Na₂SO₄, evaporate solvent) G->H I 9. Purify (Silica Gel Chromatography) H->I caption Fig 2. Experimental Workflow for Suzuki Coupling

Caption: Fig 2. Experimental Workflow for Suzuki Coupling

Materials:

  • 2-Iodo-5-methoxybenzo[d]thiazole (1.0 mmol, 291 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL, anhydrous)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodo-5-methoxybenzo[d]thiazole, 4-methylphenylboronic acid, and potassium phosphate.

  • Solvent Addition: Add 1,4-dioxane and water to the flask.

  • Inerting the System: Seal the flask with a septum and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).

  • Workup - Quenching and Extraction: Allow the reaction to cool to room temperature. Dilute the mixture with deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Section 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an indispensable tool for linking terminal alkynes to aryl halides, providing access to 2-alkynyl-5-methoxybenzo[d]thiazoles.[12][13] These products are valuable intermediates for synthesizing more complex heterocyclic systems and are used in materials science. The reaction is co-catalyzed by palladium and copper(I).[12][14]

Scientific Rationale & Key Parameters
  • Dual Catalysis: The palladium catalyst functions as in the Suzuki coupling. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.[12][13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves both to neutralize the HI generated during the reaction and to act as the solvent in many cases.[13]

  • Ligand: Triphenylphosphine (PPh₃) is a classic and effective ligand for Sonogashira couplings, often used in the form of a pre-catalyst like PdCl₂(PPh₃)₂.[13]

Detailed Protocol: Synthesis of 5-methoxy-2-(phenylethynyl)benzo[d]thiazole

Materials:

  • 2-Iodo-5-methoxybenzo[d]thiazole (1.0 mmol, 291 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (TEA) (5 mL, anhydrous)

  • Tetrahydrofuran (THF) (5 mL, anhydrous)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 2-iodo-5-methoxybenzo[d]thiazole, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add anhydrous THF and triethylamine via syringe.

  • Initial Stirring: Stir the resulting suspension at room temperature for 15 minutes.

  • Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvents.

  • Purification: Redissolve the residue in dichloromethane, filter through a pad of celite to remove catalyst residues, and concentrate. Purify the crude product via flash column chromatography (hexane/ethyl acetate) to obtain the desired 2-alkynylbenzothiazole.

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the construction of carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[11][15] This reaction couples 2-iodo-5-methoxybenzo[d]thiazole with a wide range of primary or secondary amines, amides, or other N-H containing compounds.

Scientific Rationale & Key Parameters
  • Ligand is Key: The success of Buchwald-Hartwig amination is highly dependent on the choice of ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BippyPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often required to facilitate the challenging C-N reductive elimination step.[15][16]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be used, especially for base-sensitive substrates.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

Detailed Protocol: Synthesis of N-benzyl-5-methoxybenzo[d]thiazol-2-amine

Materials:

  • 2-Iodo-5-methoxybenzo[d]thiazole (1.0 mmol, 291 mg)

  • Benzylamine (1.1 mmol, 118 mg, 121 µL)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • (2-Biphenylyl)di-tert-butylphosphine (JohnPhos) (0.04 mmol, 12 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Toluene (5 mL, anhydrous)

Procedure:

  • Glovebox Recommended: Due to the air-sensitive nature of the catalyst, ligand, and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox.

  • Vessel Preparation: To a vial, add NaOt-Bu, Pd₂(dba)₃, and JohnPhos. Add the 2-iodo-5-methoxybenzo[d]thiazole.

  • Reagent Addition: Add toluene, followed by benzylamine.

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place it in a preheated aluminum block at 110 °C and stir. Monitor the reaction progress (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to yield the desired 2-aminobenzothiazole derivative.

Troubleshooting and Safety

  • Low Yields: If yields are low, consider increasing catalyst/ligand loading, changing the ligand or base, or ensuring all reagents and solvents are scrupulously dry and degassed. Catalyst poisoning by impurities can also be an issue.

  • Incomplete Conversion: This may indicate insufficient heating, a deactivated catalyst, or an insufficiently reactive coupling partner. Reaction time may need to be extended.

  • Safety: Palladium catalysts, phosphine ligands, and strong bases should be handled with care in a well-ventilated fume hood or glovebox. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Vertex AI Search. (2025, September 4).
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Chemistry LibreTexts. (2020, July 1). 17.
  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689.
  • Wikipedia.
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
  • BenchChem. 2-Iodo-6-methoxybenzo[d]thiazole|2941-59-5.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Billingsley, K. L., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • BenchChem. 2-Iodo-7-methoxybenzo[d]thiazole | CAS 1188248-31-8.
  • Gökçe, M., et al. (2010). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 15(1), 265-283.
  • Acar, Ç., et al. (2019). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Molecules, 24(11), 2148.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-5-methoxybenzo[d]thiazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with Carbon-Carbon Bonds

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a synergistic combination of palladium and copper complexes, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's hallmark is its ability to proceed under mild conditions, tolerating a wide variety of functional groups, thus making it a favored strategy in the late-stage functionalization of intricate molecular scaffolds.[2]

This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-Iodo-5-methoxybenzo[d]thiazole with various terminal alkynes. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The ability to introduce diverse alkynyl groups at the 2-position via this coupling reaction opens a gateway to novel chemical entities with significant potential in drug discovery and development.

The Science Behind the Synthesis: Mechanistic Insights

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is paramount for rational troubleshooting and optimization of the reaction conditions.

The Palladium Cycle: The Architect of the C-C Bond
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide, 2-Iodo-5-methoxybenzo[d]thiazole, to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex. This is often the rate-determining step of the overall reaction.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the desired 2-alkynyl-5-methoxybenzo[d]thiazole product and regenerating the active palladium(0) catalyst.

The Copper Cycle: The Alkyne Activator
  • π-Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

  • Deprotonation: In the presence of a base, typically an amine, the terminal alkyne is deprotonated to form a highly reactive copper acetylide intermediate. This species is then primed for the transmetalation step in the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-I Pd(II)-Ar Ar-Pd(II)-I Oxidative_Addition->Pd(II)-Ar Transmetalation Transmetalation Pd(II)-Ar->Transmetalation Cu-C≡C-R Pd(II)-Alkyne Ar-Pd(II)-C≡C-R Transmetalation->Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Product Reductive_Elimination->Product Ar-C≡C-R Cu(I) Cu(I) Pi_Complex π-Complex Formation Cu(I)->Pi_Complex H-C≡C-R Deprotonation Deprotonation Pi_Complex->Deprotonation Base Cu_Acetylide Cu-C≡C-R Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the Sonogashira coupling of 2-Iodo-5-methoxybenzo[d]thiazole. Optimization may be required for specific terminal alkynes.

Materials and Reagents
  • 2-Iodo-5-methoxybenzo[d]thiazole

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Standard Protocol for Sonogashira Coupling

This protocol is a general procedure that has proven effective for a range of aryl iodides.[3]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Iodo-5-methoxybenzo[d]thiazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv., 2 mol%), and copper(I) iodide (0.04 equiv., 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed THF or DMF (approximately 0.2 M concentration with respect to the aryl iodide). Follow with the addition of triethylamine (3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive alkynes, gentle heating (40-60 °C) may be necessary.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add 2-Iodo-5-methoxybenzo[d]thiazole, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B Add anhydrous solvent (THF or DMF), base (TEA), and terminal alkyne. A->B C Stir at room temperature or with gentle heating. Monitor by TLC or LC-MS. B->C D Cool, dilute with ethyl acetate, and filter through celite. C->D E Wash with aq. NH₄Cl and brine. D->E F Dry organic layer, concentrate, and purify by column chromatography. E->F

Caption: General experimental workflow for the Sonogashira coupling.

Data Presentation: A Survey of Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Sonogashira coupling of 2-halobenzothiazole derivatives with various terminal alkynes, providing a predictive framework for your experiments.

EntryAryl HalideAlkyneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-IodobenzothiazolePhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)TEATHFRT4~90
22-Iodobenzothiazole1-HexynePd(PPh₃)₄ (3), CuI (5)DIPEADMF506~85
32-BromobenzothiazolePhenylacetylenePdCl₂(PPh₃)₂ (5), CuI (10)TEADMF8012~75
42-Iodo-6-nitrobenzothiazolePropargyl alcoholPd(PPh₃)₄ (2), CuI (4)TEATHFRT3~92

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Troubleshooting and Field-Proven Insights

1. Low or No Conversion:

  • Catalyst Inactivity: Ensure the palladium catalyst is fresh. Older catalysts can be less active. Consider using a more robust pre-catalyst if issues persist.

  • Insufficient Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, some less reactive terminal alkynes may require gentle heating (40-60 °C).

  • Oxygen Contamination: The reaction is sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling). Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.

2. Formation of Alkyne Homocoupling (Glaser) Product:

  • Copper-Free Conditions: The presence of copper(I) can sometimes promote the homocoupling of the terminal alkyne. If this is a significant side reaction, consider a copper-free Sonogashira protocol. This often requires a different palladium catalyst/ligand system and may necessitate higher reaction temperatures.

  • Strictly Anaerobic Conditions: As mentioned, oxygen promotes Glaser coupling. Rigorous exclusion of air is crucial.

3. Substrate-Specific Considerations:

  • Electronic Effects: The methoxy group at the 5-position of the benzothiazole ring is an electron-donating group, which can slightly decrease the reactivity of the aryl iodide towards oxidative addition. However, the high reactivity of the carbon-iodine bond generally ensures that the reaction proceeds efficiently.

  • Steric Hindrance: Sterically demanding terminal alkynes may require longer reaction times or slightly elevated temperatures to achieve good conversion.

Conclusion: A Versatile Tool for Innovation

The Sonogashira cross-coupling reaction of 2-Iodo-5-methoxybenzo[d]thiazole offers a reliable and versatile pathway for the synthesis of a diverse range of 2-alkynylbenzothiazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel molecular architectures with significant potential in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the successful application of this powerful synthetic transformation.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodo-5-methoxybenzo[d]thiazole with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aryl-5-methoxybenzo[d]thiazoles in Modern Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Specifically, the 2-arylbenzothiazole motif has garnered significant attention for its potent and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] The introduction of a methoxy group at the 5-position can further modulate the electronic and lipophilic properties of the molecule, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount synthetic tool for the construction of carbon-carbon bonds, offering a versatile and highly efficient method for the arylation of heterocyclic systems.[6] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of arylboronic acids make it an indispensable technique in the rapid generation of compound libraries for drug discovery and development.[7]

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-iodo-5-methoxybenzo[d]thiazole with a variety of arylboronic acids. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale behind the experimental design, empowering researchers to troubleshoot and adapt these methods to their specific synthetic challenges.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, 2-iodo-5-methoxybenzo[d]thiazole, to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction. The greater reactivity of the carbon-iodine (C-I) bond compared to carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds makes 2-iodo-5-methoxybenzo[d]thiazole a highly reactive substrate for this step.[5] The electron-donating methoxy group at the 5-position can further influence the electron density of the benzothiazole ring system, potentially affecting the rate of oxidative addition.

  • Transmetalation: Following oxidative addition, the aryl palladium(II) complex undergoes transmetalation with the arylboronic acid. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] The choice of base is therefore critical and can significantly impact the reaction rate and yield. The transfer of the aryl group from boron to palladium results in a diarylpalladium(II) complex.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) complex, which forms the desired carbon-carbon bond of the 2-aryl-5-methoxybenzo[d]thiazole product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_labels Pd0 Pd(0)Ln ArPdL2X Ar-Pd(II)Ln-X Pd0->ArPdL2X Ar-X (2-Iodo-5-methoxy- benzo[d]thiazole) ArPdL2Ar_prime Ar-Pd(II)Ln-Ar' ArPdL2X->ArPdL2Ar_prime Ar'-B(OH)₂ / Base ArPdL2Ar_prime->Pd0 Product Ar-Ar' ArPdL2Ar_prime->Product center start transmetalation_label Transmetalation reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-iodo-5-methoxybenzo[d]thiazole, arylboronic acid, and base in a flask. B Add palladium catalyst and ligand. A->B C Add degassed solvent system. B->C D Purge with inert gas. C->D E Heat the reaction mixture with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench. F->G H Extract with an organic solvent. G->H I Wash, dry, and concentrate. H->I J Purify by column chromatography. I->J

Sources

Synthesis of 2-Substituted 5-Methoxybenzothiazoles: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Methoxybenzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a methoxy group at the 5-position of the benzothiazole ring can significantly modulate the molecule's electronic properties and lipophilicity, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3] This makes 2-substituted 5-methoxybenzothiazoles a highly attractive target for drug discovery and development programs.[4][5]

This comprehensive guide provides detailed protocols for the synthesis of 2-substituted 5-methoxybenzothiazoles, focusing on the versatile and widely employed condensation reactions of 2-amino-4-methoxybenzenethiol with various electrophilic partners. The methodologies outlined herein are designed to be robust, scalable, and adaptable to a range of substituents at the 2-position, catering to the needs of researchers in both academic and industrial settings.

Core Synthetic Strategy: Condensation of 2-Amino-4-methoxybenzenethiol

The cornerstone of the synthetic approach detailed in this guide is the reaction of 2-amino-4-methoxybenzenethiol with carbonyl compounds or their derivatives. This method is favored for its reliability, operational simplicity, and the ready availability of starting materials. The general mechanism proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system.

Below is a generalized workflow for the synthesis of 2-substituted 5-methoxybenzothiazoles.

Synthetic Workflow Fig. 1: General Synthetic Workflow start Starting Materials: - 2-Amino-4-methoxybenzenethiol - Aldehyde / Carboxylic Acid / etc. reaction Condensation Reaction (Various Conditions) start->reaction intermediate Intermediate Formation (e.g., Benzothiazoline) reaction->intermediate oxidation Oxidation / Aromatization intermediate->oxidation product 2-Substituted 5-Methoxybenzothiazole oxidation->product purification Purification (Recrystallization / Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis of 2-substituted 5-methoxybenzothiazoles.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of representative 2-aryl and 2-alkyl-5-methoxybenzothiazoles.

Protocol 1: Synthesis of 2-Aryl-5-methoxybenzothiazoles via Condensation with Aromatic Aldehydes

This protocol describes a straightforward and often catalyst-free method for the synthesis of 2-aryl-5-methoxybenzothiazoles.[6] The electron-donating methoxy group on the 2-aminothiophenol ring facilitates the initial nucleophilic attack on the aldehyde.

Reaction Scheme:

[Image of the reaction scheme: 2-amino-4-methoxybenzenethiol reacting with an aliphatic aldehyde (R-CHO) to form a benzothiazoline intermediate, which is then oxidized to a 2-alkyl-5-methoxybenzothiazole]```

Materials:

  • 2-Amino-4-methoxybenzenethiol

  • Aliphatic aldehyde (e.g., propionaldehyde, hexanal)

  • Dichloromethane (DCM)

  • 4Å Molecular sieves

  • Pyridinium chlorochromate (PCC) on silica gel

  • Ethyl acetate

  • Hexane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Formation of Benzothiazoline:

    • To a stirred solution of the aliphatic aldehyde (1.5 eq) in DCM (0.5-1.0 M) in a round-bottom flask, add 4Å molecular sieves.

    • Add 2-amino-4-methoxybenzenethiol (1.0 eq) dropwise to the mixture and stir at room temperature for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure. The crude product is the benzothiazoline intermediate.

  • Oxidation to Benzothiazole:

    • To a stirred suspension of PCC on silica gel (1.1 eq) in DCM, add the crude benzothiazoline intermediate dissolved in a minimal amount of DCM.

    • Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

    • Upon completion, filter the mixture through a pad of Celite.

    • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-alkyl-5-methoxybenzothiazole.

[7]Causality Behind Experimental Choices:

  • Molecular Sieves: 4Å molecular sieves are used to remove the water formed during the initial condensation, driving the equilibrium towards the formation of the benzothiazoline intermediate.

  • Oxidizing Agent: PCC on silica gel is a mild and effective oxidizing agent for converting the benzothiazoline to the aromatic benzothiazole without over-oxidation or side reactions.

[7]### Data Presentation and Characterization

The synthesized 2-substituted 5-methoxybenzothiazoles should be characterized by standard analytical techniques to confirm their structure and purity.

Table 1: Representative Yields for the Synthesis of 2-Substituted 5-Methoxybenzothiazoles
Entry2-SubstituentMethodYield (%)
1PhenylProtocol 1 (Catalyst-Free)85-95
24-ChlorophenylProtocol 1 (H₂O₂/HCl)80-90
3PropylProtocol 270-80
4HexylProtocol 275-85
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for 2-Substituted 5-Methoxybenzothiazoles in CDCl₃
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Phenyl-5-methoxybenzothiazole 8.10-8.05 (m, 2H), 7.85 (d, J = 8.8 Hz, 1H), 7.55-7.45 (m, 3H), 7.40 (d, J = 2.4 Hz, 1H), 7.05 (dd, J = 8.8, 2.4 Hz, 1H), 3.90 (s, 3H)168.1, 156.5, 148.0, 135.5, 133.5, 131.0, 129.1, 127.6, 124.0, 115.8, 105.0, 55.9
2-Propyl-5-methoxybenzothiazole 7.75 (d, J = 8.8 Hz, 1H), 7.30 (d, J = 2.4 Hz, 1H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 3.85 (s, 3H), 3.05 (t, J = 7.6 Hz, 2H), 1.90 (sext, J = 7.5 Hz, 2H), 1.05 (t, J = 7.4 Hz, 3H)172.5, 156.2, 147.8, 136.0, 123.5, 115.0, 104.5, 55.8, 36.5, 23.0, 13.8

Note: The presented NMR data are representative and may vary slightly based on the specific instrumentation and conditions used.

[8][9][10]### Logical Relationships in Synthesis

The choice of synthetic route and reaction conditions is dictated by the nature of the desired 2-substituent.

Synthetic Logic Fig. 2: Decision Tree for Synthesis substituent Desired 2-Substituent aryl Aryl Group substituent->aryl alkyl Alkyl Group substituent->alkyl aldehyde_aryl Aromatic Aldehyde aryl->aldehyde_aryl Use aldehyde_alkyl Aliphatic Aldehyde alkyl->aldehyde_alkyl Use protocol1 Protocol 1: One-pot condensation (e.g., DMSO/Air or H₂O₂/HCl) aldehyde_aryl->protocol1 Apply protocol2 Protocol 2: Two-step, one-pot: 1. Benzothiazoline formation 2. Oxidation (e.g., PCC) aldehyde_alkyl->protocol2 Apply

Caption: Decision tree for selecting the appropriate synthetic protocol.

Conclusion and Future Perspectives

The protocols detailed in this application note offer reliable and efficient methods for the synthesis of 2-substituted 5-methoxybenzothiazoles, a class of compounds with significant potential in drug discovery. The versatility of the condensation reaction allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. Future work in this area may focus on the development of more sustainable and atom-economical synthetic routes, such as one-pot multi-component reactions, and the exploration of a wider range of substituents at the 2-position to further probe the pharmacological landscape of this promising scaffold.

References

  • [Author(s) Redacted for Anonymity]. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Journal Name Redacted for Anonymity].
  • [Journal Name Redacted for Anonymity]. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • Royal Society of Chemistry. (2024).
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • [Publisher Redacted for Anonymity]. (n.d.).
  • [Journal Name Redacted for Anonymity]. (2016). Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Synlett, 27, 1387-1390.
  • MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Progress in Chemical and Biochemical Research. (2022).
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The Strategic Application of 2-Iodo-5-methoxybenzo[d]thiazole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The benzothiazole moiety is a quintessential example of such a scaffold, forming the core of numerous therapeutic agents with applications spanning from oncology to neurodegenerative diseases.[1][2] Its rigid, bicyclic nature and rich electronic properties provide an excellent foundation for the design of targeted therapeutics. This guide focuses on a particularly versatile, yet underexplored, building block: 2-Iodo-5-methoxybenzo[d]thiazole . The strategic placement of the methoxy group at the 5-position and the highly reactive iodo group at the 2-position makes this compound a powerful intermediate for generating diverse libraries of novel chemical entities. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable reagent.

Core Attributes of 2-Iodo-5-methoxybenzo[d]thiazole

The utility of 2-Iodo-5-methoxybenzo[d]thiazole in medicinal chemistry is rooted in its distinct structural features:

  • The Benzothiazole Core: Confers significant pharmacological properties and acts as a stable anchor for further functionalization.[3][4]

  • The 2-Iodo Group: Serves as an exceptionally versatile synthetic handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it ideal for a range of palladium-catalyzed cross-coupling reactions. This allows for the controlled and efficient introduction of various substituents at this position.

  • The 5-Methoxy Group: This electron-donating group modulates the electronic properties of the benzothiazole ring system. It can influence the reactivity of the scaffold and provide a crucial hydrogen bond acceptor for interactions with biological targets. Its position can also impact the lipophilicity and metabolic stability of the final compound.

The logical workflow for utilizing this building block typically begins with its synthesis, followed by strategic diversification through cross-coupling reactions to generate final compounds for biological evaluation.

G cluster_0 Synthesis of Core Scaffold cluster_1 Diversification via Cross-Coupling cluster_2 Biological Application 5-methoxybenzo[d]thiazol-2-amine 5-methoxybenzo[d]thiazol-2-amine Diazotization Diazotization 5-methoxybenzo[d]thiazol-2-amine->Diazotization Sandmeyer Iodination Sandmeyer Iodination Diazotization->Sandmeyer Iodination 2-Iodo-5-methoxybenzo[d]thiazole 2-Iodo-5-methoxybenzo[d]thiazole Sandmeyer Iodination->2-Iodo-5-methoxybenzo[d]thiazole Suzuki Coupling Suzuki Coupling 2-Iodo-5-methoxybenzo[d]thiazole->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling 2-Iodo-5-methoxybenzo[d]thiazole->Sonogashira Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Iodo-5-methoxybenzo[d]thiazole->Buchwald-Hartwig Amination Aryl/Heteroaryl Derivatives Aryl/Heteroaryl Derivatives Suzuki Coupling->Aryl/Heteroaryl Derivatives Alkynyl Derivatives Alkynyl Derivatives Sonogashira Coupling->Alkynyl Derivatives Amino Derivatives Amino Derivatives Buchwald-Hartwig Amination->Amino Derivatives Bioactive Compounds Bioactive Compounds Aryl/Heteroaryl Derivatives->Bioactive Compounds Alkynyl Derivatives->Bioactive Compounds Amino Derivatives->Bioactive Compounds Kinase Inhibitors Kinase Inhibitors Bioactive Compounds->Kinase Inhibitors Neuroscience Research Neuroscience Research Bioactive Compounds->Neuroscience Research Antimicrobial Agents Antimicrobial Agents Bioactive Compounds->Antimicrobial Agents

Caption: Workflow for the use of 2-Iodo-5-methoxybenzo[d]thiazole.

Synthesis Protocol: Preparation of 2-Iodo-5-methoxybenzo[d]thiazole

The most direct and reliable method for the synthesis of 2-Iodo-5-methoxybenzo[d]thiazole is via a Sandmeyer-type reaction, starting from the commercially available 5-methoxybenzo[d]thiazol-2-amine. This procedure is analogous to the synthesis of the corresponding 6-methoxy isomer.[5]

Protocol 1: Synthesis via Diazotization and Iodination

  • Step 1: Diazotization of 5-methoxybenzo[d]thiazol-2-amine

    • To a stirred suspension of 5-methoxybenzo[d]thiazol-2-amine (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq.) in water dropwise.

    • Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. Causality: The cold temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

  • Step 2: Sandmeyer Iodination

    • In a separate flask, prepare a solution of potassium iodide (3.0 eq.) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Causality: The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the C-I bond.

    • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • Step 3: Work-up and Purification

    • Wash the collected solid with a cold aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with cold water.

    • Dry the crude product under vacuum.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-Iodo-5-methoxybenzo[d]thiazole.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 2-Iodo-5-methoxybenzo[d]thiazole is realized in its application in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the benzothiazole core and various aryl or heteroaryl boronic acids or esters.[6][7] This reaction is fundamental for creating derivatives with potential applications as kinase inhibitors or other targeted therapies.[2]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To an oven-dried reaction vessel, add 2-Iodo-5-methoxybenzo[d]thiazole (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

    • Add the palladium catalyst system. A common and effective system is Pd(OAc)₂ (2-5 mol%) as the palladium source and a bulky, electron-rich phosphine ligand such as SPhos (4-10 mol%).[8][9] Causality: Bulky phosphine ligands accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.

    • Place the vessel under an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling three times.

    • Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane with a small amount of water). Causality: Water can facilitate the transmetalation step and help dissolve the inorganic base.[6]

  • Reaction and Work-up:

    • Heat the reaction mixture with vigorous stirring to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors to the active Pd(0) catalyst.
Ligand SPhos, XPhosBulky, electron-rich ligands that promote efficient coupling.[8]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases to facilitate transmetalation.
Solvent Dioxane/H₂O, TolueneAprotic solvents are generally preferred.
Temperature 80-110 °CProvides sufficient thermal energy for the catalytic cycle.

Table 1: Recommended conditions for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 2-Alkynyl Derivatives

The Sonogashira reaction allows for the introduction of alkyne functionalities, which are valuable for further transformations or as components of bioactive molecules.[10][11] This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[12]

Protocol 3: Standard Sonogashira Coupling

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add 2-Iodo-5-methoxybenzo[d]thiazole (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-3 mol%), and copper(I) iodide (CuI) (4-6 mol%).

    • Add an anhydrous, degassed solvent like THF or DMF, followed by a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.

    • Add the terminal alkyne (1.2 eq.) to the mixture.

  • Reaction and Work-up:

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography.

G cluster_0 2-Iodo-5-methoxybenzo[d]thiazole 2-Iodo-5-methoxybenzo[d]thiazole Intermediate_A R-Pd(II)(I)L2 (R = Benzothiazole) 2-Iodo-5-methoxybenzo[d]thiazole->Intermediate_A Pd(0)L2 Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Intermediate_B R-Pd(II)(R')L2 Intermediate_A->Intermediate_B R'-B(OH)2 / Base Transmetalation Transmetalation (with R'-B(OH)2) Coupled_Product R-R' Intermediate_B->Coupled_Product Reductive_Elimination Reductive Elimination Coupled_Product->Pd(0)L2 Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 2-amino-benzothiazole derivatives.[13][14] These products are valuable intermediates and are themselves often biologically active. For instance, derivatives of 5-methoxy-2-aminobenzothiazole have been investigated as potential treatments for Alzheimer's disease.[15]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., BippyPhos or Xantphos, 2-4 mol%) to a dry reaction vessel.[16]

    • Add 2-Iodo-5-methoxybenzo[d]thiazole (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).

    • Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction and Work-up:

    • Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

    • Monitor the reaction progress by LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Medicinal Chemistry Applications and Future Outlook

The derivatives synthesized from 2-Iodo-5-methoxybenzo[d]thiazole are primed for investigation across multiple therapeutic areas:

  • Oncology: 2-Arylbenzothiazoles are known to exhibit potent anticancer activity, often through the inhibition of protein tyrosine kinases.[17]

  • Neurodegenerative Diseases: As demonstrated by related structures, the 5-methoxybenzothiazole scaffold is a key component in the development of agents targeting pathologies of Alzheimer's disease and other neurological disorders.[5][15]

  • Antimicrobial Agents: The benzothiazole core is present in numerous compounds with antibacterial and antifungal properties.[3]

The strategic use of 2-Iodo-5-methoxybenzo[d]thiazole allows for the rapid generation of diverse and novel molecules built around a proven pharmacophore. By leveraging the well-established and robust cross-coupling methodologies outlined in this guide, drug discovery teams can efficiently explore new chemical space and accelerate the development of next-generation therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of (2-Oxy/Thio)benzothiazole. Retrieved from [Link]

  • Wong, A., et al. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Malaysian Journal of Chemistry, 12(1), 25-30. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 28(14), 5543. Available at: [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 199-240. Available at: [Link]

  • Kysil, A., et al. (2012). Flow Chemistry: Sonogashira Coupling. Syrris. Available at: [Link]

  • Pellecchia, M., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-2717. Available at: [Link]

  • Unsal-Tan, O., et al. (2019). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Molecules, 24(18), 3349. Available at: [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 199-240. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Wang, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9205-9216. Available at: [Link]

  • D'Alonzo, D., et al. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 1345-1350. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(52), 14177-14181. Available at: [Link]

  • Breuer, H., et al. (1984). U.S. Patent No. 4,479,949. Washington, DC: U.S. Patent and Trademark Office.
  • Gutu, T. P., et al. (2019). Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. New Journal of Chemistry, 43(30), 12051-12060. Available at: [Link]

  • Ishida, T., et al. (2009). U.S. Patent No. 7,642,374. Washington, DC: U.S. Patent and Trademark Office.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Eilingsfeld, H., et al. (1988). U.S. Patent No. 4,808,723. Washington, DC: U.S. Patent and Trademark Office.
  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(24), 6243-6247. Available at: [Link]

  • Bailey, J. R. (1982). U.S. Patent No. 4,324,899. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Ostath, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-15. Available at: [Link]

  • Kansy, M., et al. (2007). U.S. Patent No. 7,408,069. Washington, DC: U.S. Patent and Trademark Office.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-iodo-5-methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of this specific transformation. Here, we will delve into common challenges, provide detailed, evidence-based solutions, and offer step-by-step protocols to ensure the successful synthesis of your target biaryl compounds.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of 2-iodo-5-methoxybenzo[d]thiazole. Each problem is followed by an analysis of potential causes and actionable troubleshooting steps.

Issue 1: Low to No Product Formation with Recovery of Starting Materials

This is one of the most common issues and often points to a problem with the catalytic cycle's initiation or a key step's inefficiency.

Potential Cause 1: Inactive Catalyst System

The oxidative addition of the palladium(0) catalyst to the C-I bond of the electron-deficient 2-iodo-5-methoxybenzo[d]thiazole is a critical and often rate-determining step.[1] If the catalyst is not sufficiently active, this step will not proceed efficiently.

  • Troubleshooting Steps:

    • Ligand Selection is Crucial: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this substrate.[2] The benzothiazole nitrogen can coordinate to the palladium center, potentially hindering the reaction.[3] Therefore, employing bulky, electron-rich phosphine ligands is often necessary to promote oxidative addition.[4][5] Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which have demonstrated success with challenging heteroaryl halides.[4][6][7]

    • Palladium Source and Pre-catalyst: Ensure the quality of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[8] Using a pre-catalyst, where the ligand is already coordinated to the palladium, can lead to more consistent and reproducible results.[6]

    • Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[9] Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) by thoroughly degassing the solvent and using Schlenk techniques or a glovebox.

Potential Cause 2: Inefficient Transmetalation

Transmetalation involves the transfer of the organic group from the boronic acid to the palladium complex. This step is highly dependent on the proper activation of the boronic acid by the base.[10][11]

  • Troubleshooting Steps:

    • Base Selection and Strength: The choice of base is critical.[12] For this system, a moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common and effective choices.[12][13] Cesium carbonate (Cs₂CO₃) can also be beneficial due to its higher solubility in organic solvents.[7][12]

    • Role of Water: In many Suzuki couplings, a small amount of water is beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[2][9][14] A solvent system like dioxane/water or toluene/water is often employed.[13] However, excessive water can lead to unwanted side reactions.[9]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Potential Cause 1: Homocoupling of the Boronic Acid

This side reaction leads to the formation of a biaryl product derived from two molecules of the boronic acid.

  • Troubleshooting Steps:

    • Oxygen Contamination: Homocoupling is often promoted by the presence of oxygen.[9] Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.

    • Reaction Temperature: Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can sometimes reduce the extent of homocoupling.

Potential Cause 2: Protodeboronation of the Boronic Acid

This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the desired coupling.[6]

  • Troubleshooting Steps:

    • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[8][15] They hydrolyze in situ to generate the active boronic acid.[15]

    • Optimize Base and Water Content: Excessively strong bases or high concentrations of water can accelerate protodeboronation.[9] Fine-tuning the amount of base and water can help to suppress this side reaction.

    • Use an Excess of the Boron Reagent: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid or ester can help to compensate for any degradation.[6]

Potential Cause 3: Protodeiodination of 2-Iodo-5-methoxybenzo[d]thiazole

This side reaction involves the replacement of the iodine atom with a hydrogen, resulting in the formation of 5-methoxybenzo[d]thiazole.

  • Troubleshooting Steps:

    • Solvent Choice: This side reaction can be more prevalent in protic solvents. Using anhydrous aprotic solvents like dioxane or toluene may help to minimize it.[8]

    • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor this side reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Suzuki coupling of 2-iodo-5-methoxybenzo[d]thiazole?

A1: The optimal temperature will depend on the specific catalyst system and solvent used. Generally, a starting point of 80-100 °C is recommended.[13] If the reaction is sluggish, the temperature can be increased, but be mindful of potential side reactions at higher temperatures.

Q2: How does the methoxy group on the benzothiazole ring affect the reaction?

A2: The methoxy group is an electron-donating group, which can slightly increase the electron density of the benzothiazole ring system. However, the overall electronic nature of the 2-iodo-5-methoxybenzo[d]thiazole is still considered electron-deficient due to the thiazole ring. This electronic nature makes the oxidative addition step generally favorable.

Q3: My reaction mixture turns black. Is this normal?

A3: Yes, a color change to dark brown or black is very common in Suzuki coupling reactions and typically indicates the formation of the active palladium(0) species.[9][14] However, if a large amount of black precipitate forms, it could be a sign of catalyst decomposition to palladium black, which is inactive.[14]

Q4: Can I use a different halide, such as a bromide or chloride, instead of the iodide?

A4: The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.[5][11] While the corresponding bromide may also be a suitable substrate, it will likely require more forcing conditions (e.g., a more active catalyst, higher temperature). The chloride would be significantly more challenging to couple and would necessitate a specialized catalyst system.

Q5: How can I effectively remove the palladium catalyst from my final product?

A5: Residual palladium can be removed by various methods, including column chromatography on silica gel, treatment with activated carbon, or using metal scavengers. Aqueous washes with solutions of reagents like thiourea can also be effective.[9]

III. Experimental Protocols and Data

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of 2-iodo-5-methoxybenzo[d]thiazole with a generic arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • 2-Iodo-5-methoxybenzo[d]thiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add 2-iodo-5-methoxybenzo[d]thiazole, the arylboronic acid, and K₃PO₄.

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ and SPhos.

  • Seal the flask and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., a 10:1 v/v mixture) via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-iodo-5-methoxybenzo[d]thiazole.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Optimization Table

The following table summarizes key parameters and recommended starting points for optimization.

ParameterRecommended Starting PointConsiderations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts can offer better reproducibility.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands are crucial for this substrate.[4][6]
Base K₃PO₄ or K₂CO₃The choice of base is critical for activating the boronic acid.[12]
Solvent 1,4-Dioxane/Water (10:1) or Toluene/WaterA small amount of water is often beneficial.[2][14]
Temperature 80-100 °CMay need to be adjusted based on substrate reactivity.
Boron Reagent Boronic Acid or Pinacol EsterPinacol esters offer greater stability.[8][15]

IV. Mechanistic Overview and Visualizations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][13][16]

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)(R²)L₂ pd_complex->transmetalation_complex Transmetalation (R²-B(OR)₂) transmetalation_complex->pd0 Reductive Elimination (R¹-R²) product Coupled Product (R¹-R²) transmetalation_complex->product aryl_halide 2-Iodo-5-methoxy- benzo[d]thiazole (R¹-X) aryl_halide->pd_complex boronic_acid Ar-B(OH)₂ (R²-B(OH)₂) boronic_acid->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_transmetalation Is Transmetalation Efficient? check_catalyst->check_transmetalation Yes optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->optimize_ligand No optimize_base Optimize Base (e.g., K₃PO₄, K₂CO₃) check_transmetalation->optimize_base No success Successful Coupling check_transmetalation->success Yes check_pd_source Verify Palladium Source Quality/ Use Pre-catalyst optimize_ligand->check_pd_source ensure_inert Ensure Rigorous Inert Atmosphere check_pd_source->ensure_inert ensure_inert->start optimize_water Optimize Water Content optimize_base->optimize_water use_boronic_ester Consider Using a Boronic Ester optimize_water->use_boronic_ester use_boronic_ester->start

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

V. References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. Available at: [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ResearchGate. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • The Odpowiednik Group. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]

  • MDPI. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available at: [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. Available at: [Link]

  • Reddit. Struggling with Suzuki Reaction. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Iodo-5-methoxybenzo[d]thiazole. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable chemical intermediate. As a key building block in the development of diagnostic agents, particularly for neurodegenerative diseases like Alzheimer's, a robust and reproducible synthesis is paramount.[1]

This guide provides in-depth troubleshooting FAQs, detailed protocols, and mechanistic insights to help you navigate the common pitfalls associated with this multi-step synthesis. The primary and most established route involves the Sandmeyer iodination of 2-amino-5-methoxybenzo[d]thiazole. Our support guide is therefore structured around the two core stages of this process: synthesis of the amine precursor and its subsequent conversion to the final iodo-product.

Overall Synthetic Workflow

The synthesis is best approached as a two-part process. First, the synthesis of the 2-amino-5-methoxybenzo[d]thiazole precursor, followed by the critical diazotization and iodination step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sandmeyer Iodination A p-Anisidine C p-Methoxyphenylthiourea A->C Acidic Condensation B Ammonium Thiocyanate B->C D 2-Amino-5-methoxybenzo[d]thiazole C->D Oxidative Cyclization (e.g., Br2) E Diazotization (NaNO2, H2SO4, 0-5 °C) D->E F Diazonium Salt Intermediate [Unstable] E->F G Iodide Displacement (KI) F->G H 2-Iodo-5-methoxybenzo[d]thiazole (Final Product) G->H

Caption: High-level overview of the two-stage synthesis.

Part 1: Troubleshooting the Precursor Synthesis (2-Amino-5-methoxybenzo[d]thiazole)

The quality of your starting amine is critical for the success of the subsequent Sandmeyer reaction. Most issues in this first stage relate to the formation and cyclization of the arylthiourea intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-amino-5-methoxybenzo[d]thiazole?

A common and effective method is the oxidative cyclization of 4-methoxyphenylthiourea. This precursor is typically prepared by reacting 4-methoxyaniline (p-anisidine) with a thiocyanate salt in the presence of an acid. The resulting arylthiourea is then cyclized using an oxidant, most commonly bromine in an inert solvent like chloroform or acetic acid.[2] This approach is well-documented and generally provides good yields of the desired aminobenzothiazole.[3][4]

Q2: My yield for the oxidative cyclization of 4-methoxyphenylthiourea is consistently low. What are the potential causes?

Low yields in this step can typically be attributed to three factors:

  • Incomplete Reaction: The cyclization may not have gone to completion. Ensure that the bromine is added slowly and that the reaction is stirred for a sufficient duration at the recommended temperature. The reaction is often exothermic, so controlled addition is key to preventing side reactions.

  • Over-bromination: The benzene ring is activated by the methoxy and thiourea groups, making it susceptible to electrophilic aromatic substitution. Adding excess bromine or allowing the temperature to rise uncontrollably can lead to bromination of the aromatic ring, creating impurities that are difficult to separate.

  • Work-up and Purification Losses: The product is often isolated as a salt after the reaction. Neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) is required to precipitate the free amine.[2] Ensure the pH is sufficiently basic to fully precipitate the product. Losses can also occur during recrystallization if an inappropriate solvent or excessive solvent volume is used.

Q3: The NMR of my 2-amino-5-methoxybenzo[d]thiazole precursor shows unexpected aromatic signals. What could they be?

This almost certainly points to side-reactions on the aromatic ring. As mentioned, over-bromination is a possibility. Another potential issue is the formation of isomeric products if the starting p-anisidine was contaminated with ortho- or meta-isomers. Always use a high-purity, verified starting material. It is also good practice to confirm the structure of the intermediate 4-methoxyphenylthiourea before proceeding to the cyclization step.

Part 2: The Sandmeyer Iodination - A Deep Dive into Troubleshooting

The conversion of 2-amino-5-methoxybenzo[d]thiazole to its 2-iodo counterpart via the Sandmeyer reaction is a powerful but delicate transformation.[5] Success hinges on the careful management of the unstable diazonium salt intermediate.

G Start Start Troubleshooting Problem1 Low Yield & Starting Material Recovered Start->Problem1 Problem2 Significant Phenolic Byproduct Formation Start->Problem2 Problem3 Dark, Tarry Crude Product Start->Problem3 Problem4 Reaction Foams Violently Start->Problem4 Solution1 Incomplete Diazotization: - Check NaNO2 purity/stoichiometry. - Ensure amine is fully dissolved/suspended. - Maintain 0-5 °C. Problem1->Solution1 Yes Solution2 Premature H2O Reaction: - Add diazonium solution to KI solution. - Use concentrated KI. - Minimize reaction time before quench. Problem2->Solution2 Yes Solution3 Azo Coupling/Decomposition: - Maintain strict temp control (<5 °C). - Ensure adequate acidity. - Use more dilute conditions. Problem3->Solution3 Yes Solution4 Rapid N2 Evolution: - Add NaNO2 solution slowly, subsurface. - Ensure efficient stirring. - Do not allow local hot spots to form. Problem4->Solution4 Yes

Sources

Technical Support Center: Sonogashira Coupling of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Sonogashira coupling of 2-Iodo-5-methoxybenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide: Enhancing Reaction Efficiency

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: My Sonogashira coupling of 2-Iodo-5-methoxybenzo[d]thiazole is resulting in low to no product yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, can stem from several factors related to the catalyst, reagents, and reaction environment.[1][2] The general reactivity trend for aryl halides is I > OTf > Br > Cl, making your 2-iodo substrate highly suitable for this reaction.[2][3] Therefore, the issue likely lies in the execution of the reaction.

Core Areas for Investigation:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.

    • Palladium(0) Source: If you are using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), be aware of its sensitivity to air and moisture.[2] Use a fresh batch or one that has been stored meticulously under an inert atmosphere.

    • Palladium(II) Pre-catalyst: Pd(II) pre-catalysts such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are generally more stable but require in situ reduction to the active Pd(0) species.[1][2] This reduction can be hindered by impurities.

    • Palladium Black Formation: The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[2][4] This can be triggered by impurities, unsuitable solvent choices, or excessive temperatures.[2]

  • Reagent Quality and Purity:

    • Aryl Halide and Alkyne: Ensure your 2-Iodo-5-methoxybenzo[d]thiazole and terminal alkyne are pure. Impurities can act as catalyst poisons.[2]

    • Copper(I) Co-catalyst: If you are performing a traditional Sonogashira, the copper(I) iodide (CuI) co-catalyst is crucial for increasing the reaction rate.[1][5] However, CuI can degrade over time. Use a fresh, high-purity source.[2]

    • Base: An amine base, such as triethylamine or diisopropylamine, is necessary to deprotonate the alkyne.[2] The base must be dry and used in an appropriate excess. Contamination with water can hydrolyze the catalyst and reagents.

  • Reaction Environment:

    • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[6][7] It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2][6]

    • Solvent: The solvent must be anhydrous and degassed. Common solvents include amines (which also act as the base), tetrahydrofuran (THF), or dimethylformamide (DMF).[1][7]

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser product). How can I minimize this side reaction?

A2: The formation of alkyne dimers through Glaser coupling is a frequent side reaction in copper-catalyzed Sonogashira couplings.[1][8] This occurs due to the oxidative coupling of the copper acetylide intermediate.

Strategies to Suppress Glaser Coupling:

  • Implement a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to perform a copper-free Sonogashira reaction.[1][9] These protocols often require specific, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle without copper.[10]

  • Rigorous Degassing: Oxygen is a key promoter of oxidative homocoupling.[11] Ensure all solvents and reagents are meticulously degassed. The "freeze-pump-thaw" method is highly effective for this purpose.[12][13]

  • Use an Amine Base as the Solvent: Employing an amine base like triethylamine or diisopropylamine as the solvent can sometimes suppress homocoupling.[11]

  • Control of Reaction Conditions: Lowering the reaction temperature may also reduce the rate of the homocoupling side reaction.

Q3: The reaction with my 2-Iodo-5-methoxybenzo[d]thiazole is sluggish, even with an aryl iodide. What adjustments can I make to improve the reaction rate?

A3: While aryl iodides are generally very reactive in Sonogashira couplings, the electronic properties of the benzothiazole ring system can influence reactivity.[1][3]

Optimization Parameters for Sluggish Reactions:

ParameterRecommended ActionRationale
Temperature Gradually increase the temperature (e.g., to 50-80 °C).[7][14]While many Sonogashira reactions proceed at room temperature, some substrates require thermal energy to overcome activation barriers.[3]
Ligand Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos).[11][15]Electron-rich ligands enhance the rate of oxidative addition, a key step in the catalytic cycle. Bulky ligands can promote the reductive elimination step.[10][16]
Base Screen different amine bases (e.g., triethylamine, diisopropylamine, piperidine).[1][17] The choice of base can significantly impact the reaction rate.[18]The basicity and steric properties of the amine influence the deprotonation of the alkyne and its interaction with the catalyst.[1]
Solvent If solubility is an issue, consider using a co-solvent like THF or DMF in addition to the amine base.[7]Ensuring all components are fully dissolved is crucial for an efficient reaction.
Catalyst Loading As a last resort, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can be beneficial.[11]This can compensate for slow catalyst turnover or partial deactivation.

Frequently Asked Questions (FAQs)

  • What is the role of the copper co-catalyst in the Sonogashira reaction? The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[1] This species is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself, thereby increasing the overall reaction rate.[1][19]

  • Can I use a different palladium pre-catalyst? Yes, various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[10][17] The choice may depend on the specific substrates and reaction conditions. Pd(II) sources require an in situ reduction to the active Pd(0) species.[1]

  • Are there any alternatives to the Sonogashira coupling for synthesizing aryl-alkyne bonds? Yes, other cross-coupling reactions like the Suzuki, Stille, and Negishi couplings can be adapted for enyne synthesis, which involves a similar C(sp²)-C(sp) bond formation.[20] However, the Sonogashira reaction is often preferred due to its mild conditions and operational simplicity.[20]

  • How do I properly degas my reaction mixture? The "freeze-pump-thaw" method is considered the most effective.[12] This involves freezing the solvent in a Schlenk flask using liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw under an inert atmosphere. This cycle is typically repeated three times.[12][13] Sparging with an inert gas is a less efficient alternative.[6]

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)(-C≡CR²)L₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product_out R¹-C≡C-R² Pd_alkyne->Product_out CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation to Pd(II) Alkyne H-C≡CR² Alkyne->Cu_acetylide + Base, - HX caption Figure 1. The dual catalytic cycles of the Sonogashira coupling.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_reagents Reagent Problems start Low/No Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents pd_black Palladium Black Observed? check_catalyst->pd_black pd_source Pd Source Active? check_catalyst->pd_source cu_source Cu Source Fresh? check_catalyst->cu_source inert_atm Inert Atmosphere? check_conditions->inert_atm degassed Solvents Degassed? check_conditions->degassed temp Temperature Optimal? check_conditions->temp base_dry Base Anhydrous? check_reagents->base_dry sm_purity Starting Materials Pure? check_reagents->sm_purity c1 Impurities/ Temp Issue pd_black->c1 c2 Use Fresh Catalyst pd_source->c2 c3 Use Fresh CuI cu_source->c3 cond1 Improve Inert Setup inert_atm->cond1 cond2 Degas via Freeze- Pump-Thaw degassed->cond2 cond3 Screen Temperatures temp->cond3 r1 Use Dry Base base_dry->r1 r2 Purify Substrates sm_purity->r2 caption Figure 2. A decision tree for troubleshooting low yields.

Caption: A logical workflow for diagnosing and resolving common issues in the Sonogashira coupling.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
  • Place the required volume of anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Securely attach the flask to a Schlenk line.

  • Immerse the bottom of the flask in a dewar containing liquid nitrogen until the solvent is completely frozen.

  • Once frozen, open the flask to high vacuum for 5-10 minutes.

  • Close the vacuum valve and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may see gas bubbles evolve from the solvent.

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Protocol 2: General Procedure for Sonogashira Coupling of 2-Iodo-5-methoxybenzo[d]thiazole

Note: This is a general starting point. Optimization of catalyst, ligand, base, and temperature may be required.

  • To an oven-dried Schlenk flask under an inert atmosphere of argon, add 2-Iodo-5-methoxybenzo[d]thiazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (or another suitable solvent/base system) via syringe.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature (or the optimized temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis.
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

  • ResearchGate. Sonogashira coupling in natural product synthesis. Available from: [Link]

  • CORE. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]

  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available from: [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Available from: [Link]

  • ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Available from: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]

  • The Reaction Monitor. Copper-free Sonogashira coupling. Available from: [Link]

  • ResearchGate. Influence of base on the Sonogashira coupling reactiona. Available from: [Link]

  • University of Rochester. How To: Degas Solvents. Available from: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. Available from: [Link]

  • Organic Chemistry Portal. Subsituted arene synthesis by alkynylation. Available from: [Link]

  • ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Available from: [Link]

  • YouTube. How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai. Available from: [Link]

  • YouTube. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • YouTube. Coupling Reactions Organic Chemistry|Stille|Negishi|Sonogashira|Suzuki| Hiyama|Heck Kumada Buchwald. Available from: [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available from: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]

  • ResearchGate. Optimization of the Sonogashira cross-coupling conditions for covalent attachment of the alkyne-DTP-BT chromophore through analysis of the chemical composition on the diamond surface by XPS a. Available from: [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Iodo-5-methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to move beyond simple protocols and equip you with the understanding to make informed decisions in your experimental design.

Introduction: The unique reactivity of 2-Iodo-5-methoxybenzo[d]thiazole

2-Iodo-5-methoxybenzo[d]thiazole is a valuable building block in medicinal chemistry. The electron-deficient nature of the benzothiazole ring system, coupled with the presence of a displaceable iodo group at the 2-position, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. However, the nitrogen atom within the heterocyclic ring can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Therefore, careful selection of the catalyst system—comprising the palladium source, ligand, and base—is paramount for a successful transformation.

This guide provides a structured approach to catalyst selection and troubleshooting for the most common cross-coupling reactions performed with this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Low or No Conversion to Product

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I address this?

Answer: Low or no conversion in cross-coupling reactions with 2-Iodo-5-methoxybenzo[d]thiazole typically points to issues with catalyst activation or stability.

  • Inefficient Oxidative Addition: The first step in the catalytic cycle, the oxidative addition of the aryl iodide to the Pd(0) center, can be sluggish.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition.[4][5] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst such as a Buchwald G3 or G4 palladacycle, which can be more efficient at generating the active Pd(0) species.[6]

  • Catalyst Deactivation: The benzothiazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1][2] The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.[4]

    • Solution: Ensure your reaction is thoroughly degassed to remove oxygen, which can contribute to catalyst decomposition. The use of robust, sterically hindered ligands can shield the palladium center and prevent deactivation.[4] In some cases, for Suzuki couplings, a ligand-free approach relying on the coordinating ability of the benzothiazole nitrogen to form a palladacyclic intermediate has been successful, though this is highly substrate-dependent.[7]

Formation of Side Products

Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

Answer: The two most common side reactions are protodehalogenation and homocoupling.

  • Protodehalogenation (Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen, resulting in the formation of 5-methoxybenzo[d]thiazole. This occurs when the catalytic cycle is interrupted, and a palladium-hydride species is formed.[4]

    • Troubleshooting Strategies:

      • Base Selection: Avoid using hydroxide or alkoxide bases, which can be a source of water or hydride. Anhydrous, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally better choices.[4]

      • Solvent Choice: Use anhydrous aprotic solvents like dioxane, THF, or toluene. Protic solvents such as alcohols can promote this side reaction.[4]

      • Ligand Choice: Bulky biarylphosphine ligands can accelerate the desired cross-coupling pathway, outcompeting protodehalogenation.[4]

  • Homocoupling: This results in the formation of a biaryl product from the coupling of two molecules of your starting material or the coupling partner.

    • Troubleshooting Strategies:

      • For Suzuki Reactions: This often arises from the homocoupling of the boronic acid. Ensure the reaction is properly degassed, as oxygen can promote this side reaction.

      • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess (1.1-1.5 equivalents) of the coupling partner can sometimes suppress homocoupling of the limiting reagent.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is a good starting point for screening?

A1: For initial screening, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable ligand is a versatile and cost-effective choice.[5] Alternatively, a Pd(0) source such as Pd₂(dba)₃ can be used.[8] For more challenging couplings, pre-formed catalysts that incorporate a bulky phosphine ligand (e.g., Buchwald precatalysts) can offer higher activity and reproducibility.[9]

Q2: How critical is the choice of ligand?

A2: Ligand selection is crucial. For electron-deficient heterocycles like 2-Iodo-5-methoxybenzo[d]thiazole, bulky and electron-rich phosphine ligands are generally preferred.[1][5] These ligands stabilize the palladium catalyst, promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), and can prevent catalyst deactivation.

Q3: What is the recommended catalyst loading?

A3: A typical starting point for catalyst loading is 1-5 mol%.[9] For highly active catalyst systems, this can often be reduced to as low as 0.1 mol% upon optimization.[9]

Q4: Can I run these reactions open to the air?

A4: While some modern catalyst systems are air-stable, it is generally recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[10] This minimizes catalyst deactivation due to oxidation.

Catalyst Selection Workflow

The following diagram illustrates a decision-making process for selecting a suitable catalyst system for the cross-coupling of 2-Iodo-5-methoxybenzo[d]thiazole.

CatalystSelectionWorkflow Catalyst Selection for 2-Iodo-5-methoxybenzo[d]thiazole Cross-Coupling start Select Cross-Coupling Reaction Type suzuki Suzuki-Miyaura (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C alkyne) start->sonogashira suzuki_catalyst Pd Source: Pd(OAc)2 or Pd2(dba)3 Ligand: SPhos, XPhos, RuPhos Base: K3PO4, Cs2CO3 Solvent: Dioxane, THF, Toluene suzuki->suzuki_catalyst buchwald_catalyst Pd Source: Pd(OAc)2 or Pd2(dba)3 Ligand: BINAP, Xantphos, BrettPhos Base: NaOtBu, K3PO4 Solvent: Toluene, Dioxane buchwald->buchwald_catalyst sonogashira_catalyst Pd Catalyst: Pd(PPh3)2Cl2 Cu(I) co-catalyst: CuI Base: Et3N, piperidine Solvent: THF, DMF sonogashira->sonogashira_catalyst troubleshooting Troubleshooting suzuki_catalyst->troubleshooting buchwald_catalyst->troubleshooting sonogashira_catalyst->troubleshooting low_yield Low Yield/No Reaction - Increase catalyst loading - Screen different ligands - Check degassing troubleshooting->low_yield side_products Side Products - Change base - Use anhydrous solvent - Adjust stoichiometry troubleshooting->side_products CatalyticCycle Generalized Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition rm R-M pd2_intermediate L2Pd(II)(Ar)(X) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled L2Pd(II)(Ar)(R) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elimination->product arx Ar-X

Sources

Buchwald-Hartwig Amination Technical Support Center: Overcoming Low Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity in this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explore the underlying causes of common issues and provide robust, field-proven troubleshooting strategies.

Introduction: The Challenge of Low Reactivity

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, prized for its broad substrate scope and functional group tolerance.[1][2][3] However, its success is highly dependent on a delicate interplay of catalyst, ligand, base, solvent, and substrate electronics and sterics. When a reaction stalls or fails, a systematic and mechanistically informed approach is crucial for success. This guide provides that framework.

Frequently Asked Questions (FAQs) & Troubleshooting

My reaction is stalled or showing low conversion. What are the most common culprits?

Low conversion is a frequent issue stemming from several potential sources. A logical, step-by-step investigation is the most effective approach.

  • Suboptimal Catalyst System: The combination of palladium precursor and ligand is paramount.[4] For challenging substrates, "off-the-shelf" conditions may not be sufficient.

  • Poor Base Performance: The base's strength, solubility, and compatibility with your substrates are critical.[5][6] An inappropriate base can lead to slow deprotonation of the amine or catalyst inhibition.[5][6]

  • Solvent Issues: The solvent dictates the solubility of all reaction components, including the crucial inorganic base, and can influence the stability of catalytic intermediates.[7][8]

  • Reagent Quality: Impurities in starting materials, solvents, or even the inert gas can poison the sensitive palladium catalyst.[8]

  • Inherent Substrate Difficulty: Sterically hindered aryl halides or electronically deactivated amines can present significant challenges.[9][10]

Troubleshooting Guide: A Deeper Dive

Issue 1: My aryl chloride is unreactive.

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[11]

Solutions:

  • Ligand Selection is Key: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated palladium species, which is highly active in the oxidative addition step.[1]

    • Recommended Ligands: Biarylphosphine ligands such as XPhos, SPhos, and BrettPhos have demonstrated excellent performance with aryl chlorides.[12][13] For extremely hindered systems, consider specialized ligands developed for such challenges.[9][10][14]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[5]

  • Use a Stronger, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is often the base of choice for these couplings.[5][6]

Protocol: General Conditions for Aryl Chloride Amination

Issue 2: My amine is sterically hindered or electron-poor.

Sterically bulky amines can hinder coordination to the palladium center, while electron-poor amines are less nucleophilic, slowing down the reaction.

Solutions:

  • Ligand Choice: The steric and electronic properties of the ligand must be matched to the amine.

    • For sterically hindered amines , ligands with larger bite angles or increased bulk can create a more open coordination sphere around the palladium, facilitating amine binding.[9][10][15] DFT calculations have shown that for some catalyst systems, increasing the steric hindrance of the amine can surprisingly decrease the energy barrier for reductive elimination.[15]

    • For electron-poor amines , highly electron-donating ligands can increase the electron density on the palladium center, making it more susceptible to nucleophilic attack by the weakly basic amine.

  • Base Selection: A stronger base, such as Lithium bis(trimethylsilyl)amide (LHMDS), may be necessary to effectively deprotonate less acidic, electron-poor amines.[5][16]

Table 1: Ligand Recommendations for Challenging Amines

Amine TypeRecommended LigandsRationale
Sterically Hindered Secondary Amines RuPhos, BrettPhosBulky ligands that accelerate reductive elimination.[15]
Electron-Poor Anilines XPhos, Josiphos-type ligandsElectron-rich ligands that facilitate oxidative addition and amine coordination.[12]
Primary Amines (Monoarylation) BrettPhosHighly effective for selective monoarylation of primary amines with aryl chlorides.[12]
Issue 3: I'm observing significant hydrodehalogenation.

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[6][8] It often arises from a competing β-hydride elimination pathway.[1]

Solutions:

  • Optimize the Base: Using a less sterically hindered or a weaker base can sometimes suppress this side reaction.[6]

  • Lower the Reaction Temperature: Higher temperatures can favor side reactions.[6]

  • Ligand Modification: The choice of ligand can significantly influence the relative rates of reductive elimination (desired) versus β-hydride elimination (undesired).[1][8] Screening different ligands is often beneficial.[6]

  • Solvent Choice: The polarity of the solvent can impact the rates of competing pathways.[6]

Workflow for Minimizing Hydrodehalogenation

G start High Hydrodehalogenation Observed ligand Screen Alternative Ligands (e.g., from biarylphosphine class) start->ligand Primary Strategy base Switch to a Weaker Base (e.g., Cs2CO3, K3PO4) ligand->base temp Lower Reaction Temperature base->temp solvent Evaluate Different Solvents (e.g., Dioxane, THF) temp->solvent end Optimized Conditions solvent->end

Caption: A logical workflow for troubleshooting hydrodehalogenation.

Issue 4: My reaction is sensitive to the choice of base.

Base selection is a critical parameter that often requires careful optimization. The ideal base depends on the functional groups present in your substrates.[5]

Table 2: Guide to Base Selection in Buchwald-Hartwig Amination

BaseStrengthpKaH (approx.)AdvantagesDisadvantages
NaOtBu Strong19Promotes high reaction rates; widely effective.[6]Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[5][6][16]
LHMDS Strong26Effective for substrates where NaOtBu might fail; useful for low-temperature aminations.[5][16]Air-sensitive; can also pose a risk to sensitive substrates.[5][16]
Cs₂CO₃ Weak10.2Excellent functional group tolerance; suitable for sensitive molecules and some heterocycles.[5]Often requires higher temperatures and a highly active ligand.[5]
K₃PO₄ Weak12.3Good for substrates with base-sensitive functionalities; economically attractive.[5][16]May require more forcing conditions to be effective.[5][16]

Key Considerations for Bases:

  • Solubility: The poor solubility of inorganic bases in organic solvents can be a rate-limiting factor.[5] Ensure the base is finely powdered and the reaction is vigorously stirred.[6]

  • Substrate Compatibility: Always consider the pKa of your amine and the stability of your starting materials when choosing a base.[16] For base-sensitive substrates, weaker bases are the preferred choice, though this may necessitate higher catalyst loadings or temperatures.[7]

Issue 5: I am working with heterocyclic substrates and getting low yields.

Heterocyclic substrates can be challenging due to their potential to coordinate to and inhibit the palladium catalyst.[1] This is particularly true for N-heterocycles.

Solutions:

  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands are often crucial for successful couplings with heteroaryl halides.[12][17] These ligands can prevent the formation of inactive catalyst species.

  • Base Selection: For base-sensitive five-membered heteroaryl halides, traditional strong bases like NaOtBu can lead to decomposition.[18] Weaker bases like cesium carbonate or the use of specialized base systems may be required.[18]

  • Careful Optimization: Reactions involving heteroaryl amines often require more extensive optimization of reaction conditions to achieve good yields.[7]

The Catalytic Cycle: Understanding the "Why"

A solid grasp of the catalytic cycle is essential for effective troubleshooting. Low reactivity can often be traced to a slow step in this cycle.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L Amine Coordination & Deprotonation (+ R'NH2, Base) Ar-Pd(II)(NHR')L->Pd(0)L Reductive Elimination (+ Ar-NHR') Ar-H Hydrodehalogenation (Side Product)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Mechanistic Insights:

  • Oxidative Addition: This is often the rate-limiting step, especially for less reactive aryl chlorides.[15] Bulky, electron-rich ligands accelerate this step.[1]

  • Reductive Elimination: This final, product-forming step can be challenging for electron-rich aryl groups and electron-poor amines.[19] Ligand sterics play a crucial role in promoting this step over competing side reactions like β-hydride elimination.[15]

  • Catalyst Deactivation: For aryl iodides, the formation of palladium iodide dimers can inhibit the catalyst.[16] Using bidentate ligands or solvents where the iodide salt is poorly soluble can mitigate this issue.[1][12]

Concluding Remarks

Overcoming low reactivity in the Buchwald-Hartwig amination requires a thoughtful and systematic approach. By understanding the interplay of the reaction components and the underlying catalytic cycle, researchers can effectively troubleshoot and optimize this versatile transformation. Remember that for particularly challenging substrates, screening a panel of ligands and bases is often the most direct path to success.

References

  • Buchwald–Hartwig amination. (2023, December 22). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21626–21635. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2018). Dalton Transactions, 47(3), 709-713. [Link]

  • Request PDF: Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(10), 4513-4523. [Link]

  • Buchwald–Hartwig amination. (2024, October 1). Alchetron. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

  • Request PDF: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2014). Journal of the American Chemical Society, 136(28), 10001-10011. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 17, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (2025, December 4). YouTube. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). Organic Letters, 7(23), 5083-5086. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved January 17, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12024-12122. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17945-17955. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2023). Journal of the American Chemical Society, 145(5), 3323-3329. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Preventing Deiodination of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Iodo-5-methoxybenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination (also known as hydrodehalogenation) during cross-coupling experiments. This guide provides in-depth, field-proven insights to ensure the success and integrity of your synthetic routes.

Troubleshooting Guide: Diagnosis and Immediate Solutions

This section addresses the most common issues encountered when using 2-Iodo-5-methoxybenzo[d]thiazole in palladium-catalyzed cross-coupling reactions.

Q1: I'm observing a significant amount of the deiodinated byproduct, 5-methoxybenzo[d]thiazole, in my reaction. What is the primary cause?

A: The formation of 5-methoxybenzo[d]thiazole is a classic case of hydrodehalogenation, a parasitic side reaction in palladium-catalyzed couplings.[1][2][3] The primary mechanistic cause is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1][2] This reactive intermediate can reductively eliminate with your coordinated benzothiazole to produce the undesired byproduct instead of the target molecule. Sources of the hydride can include the base, solvent, or even trace amounts of water.[2]

Q2: My reaction is sluggish, and increasing the temperature only seems to generate more of the deiodinated byproduct. What should I do?

A: This indicates that the activation energy for the deiodination pathway may be competitive with or lower than that of your desired cross-coupling.[1] Simply increasing the temperature can accelerate both reactions, often favoring the undesired pathway.

Immediate Actions:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C).[1][4] A more active catalyst system may be required to achieve a reasonable reaction rate at this lower temperature.

  • Optimize the Catalyst System: Instead of focusing on temperature, switch to a more efficient catalyst/ligand combination that promotes the desired reaction pathway (reductive elimination of the product) to outcompete deiodination.[1]

Q3: Which specific reaction components should I scrutinize first when facing deiodination?

A: Based on extensive studies, the hierarchy of components to investigate is as follows:

  • Ligand Choice: The ligand has the most profound impact on selectivity.[1][5]

  • Base Selection: The type and strength of the base are critical.[1][2]

  • Solvent Purity and Type: Solvents can be a direct source of hydrides.[1][6]

  • Reagent Purity: Ensure all reagents, especially the boronic acid partner, are of high purity and anhydrous where required.

Q4: How should I properly handle and store 2-Iodo-5-methoxybenzo[d]thiazole to prevent degradation before the reaction?

A: While generally stable, halogenated benzothiazoles can be sensitive.[7][8] To ensure starting material integrity:

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen).

  • Handling: Avoid prolonged exposure to light and air. Weigh and handle the compound promptly. For highly sensitive applications, use a glovebox.

The Mechanism: Desired Pathway vs. Deiodination

Understanding the catalytic cycle is key to troubleshooting. In a typical Suzuki-Miyaura coupling, the desired outcome is the formation of a new C-C bond. However, an off-cycle pathway leads to deiodination.

The diagram below illustrates the catalytic cycle for a Suzuki-Miyaura reaction. The productive cycle involves oxidative addition, transmetalation, and reductive elimination. The parasitic deiodination cycle branches off after oxidative addition, where a Pd-H species intercepts the intermediate.

Suzuki_vs_Deiodination Fig 1: Competing Pathways in Cross-Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I In ar_pd_i Ar-Pd(II)-I (L₂) oxidative_addition->ar_pd_i transmetalation Transmetalation (Ar'-B(OR)₂) ar_pd_i->transmetalation Base, Ar'-B(OR)₂ In pd_h_formation Pd-H Formation ar_pd_i->pd_h_formation Intercepted ar_pd_ar Ar-Pd(II)-Ar' (L₂) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination product Product (Ar-Ar') reductive_elimination->product product->pd0 Catalyst Regenerated hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_h_formation ar_pd_h Ar-Pd(II)-H (L₂) pd_h_formation->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h byproduct Byproduct (Ar-H) reductive_elimination_h->byproduct byproduct->pd0 Catalyst Regenerated

Caption: Competing catalytic cycles for desired coupling vs. deiodination.

Data-Driven Recommendations & Protocols

Choosing the right combination of ligand, base, and solvent is crucial. The following table summarizes recommendations based on literature for minimizing deiodination with challenging heteroaryl iodides.[1][2][4][9]

ParameterRecommendationRationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos)These ligands accelerate the final, product-forming reductive elimination step, allowing it to outcompete the deiodination pathway.[1][5][10] Their bulkiness sterically disfavors the formation of undesired intermediates.
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Stronger bases (e.g., alkoxides like NaOtBu) can more readily generate Pd-H species. Weaker bases are sufficient for the Suzuki reaction but minimize this side reaction.[1][2][9]
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF)Protic solvents (e.g., alcohols) or polar aprotic solvents like DMF can act as hydride donors.[1][6] Always use anhydrous, degassed solvents.
Catalyst Use a pre-catalyst (e.g., SPhos G3, XPhos G3)Pre-catalysts ensure the efficient in-situ formation of the active Pd(0) species, leading to more reproducible results and suppressing side reactions.[4][11]
Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize deiodination of 2-Iodo-5-methoxybenzo[d]thiazole.

Experimental Workflow

Caption: Recommended experimental workflow for minimizing side reactions.

Step-by-Step Procedure

Materials:

  • 2-Iodo-5-methoxybenzo[d]thiazole (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 eq)

  • SPhos G3 Pre-catalyst (0.02 mmol, 2 mol%)

  • Anhydrous, degassed Toluene or 1,4-Dioxane (0.1-0.2 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-5-methoxybenzo[d]thiazole, the arylboronic acid, and anhydrous potassium phosphate.[1][4]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos G3 pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent via a syringe.

  • Degassing (Optional but Recommended): For maximum suppression of side reactions, perform three freeze-pump-thaw cycles on the reaction mixture.[2]

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct (5-methoxybenzo[d]thiazole).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is a heteroaryl iodide like this one more susceptible to deiodination than an aryl iodide like iodobenzene? A: Heteroatoms, particularly nitrogen, in the aromatic ring can alter the electronic properties of the substrate, making it more electron-deficient and thus more susceptible to side reactions like hydrodehalogenation.[2] The nitrogen can also coordinate to the palladium center, potentially interfering with the desired catalytic cycle.[4]

Q2: Can I use a stronger base like sodium tert-butoxide to speed up a sluggish reaction? A: It is strongly discouraged. While a stronger base might accelerate the overall turnover frequency, it significantly increases the risk of deiodination by promoting the formation of Pd-H species.[1] It is almost always better to optimize the ligand and temperature before resorting to stronger bases for this class of substrate.

Q3: Is it possible that my boronic acid is the source of the problem? A: Yes. Low-quality boronic acids can contain residual water or other impurities that may contribute to deiodination. Furthermore, boronic acids are susceptible to protodeborylation (replacement of the B(OH)₂ group with hydrogen), which is another common side reaction that consumes the coupling partner.[11] Using high-purity boronic acids or their more stable ester (e.g., MIDA or pinacol) equivalents is recommended.

Q4: Can this deiodination issue occur in other cross-coupling reactions like Heck or Sonogashira? A: Absolutely. The formation of Pd-H species and subsequent hydrodehalogenation is a potential side reaction in virtually all palladium-catalyzed cross-coupling reactions involving aryl/heteroaryl halides. The strategies outlined in this guide—optimizing the ligand, base, solvent, and temperature—are broadly applicable to these other transformations as well.

References
  • How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support/how-to-prevent-dehalogenation-in-aryl-bromide-cross-coupling-reactions]
  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. ResearchGate. [URL: https://www.researchgate.net/publication/334005929_Palladium-Catalyzed_Decarbonylative_Iodination_of_Aryl_Carboxylic_Acids_Enabled_by_Ligand-Assisted_Halide_Exchange]
  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. PubMed Central (PMC), National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684370/]
  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/531950]
  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)-H Bonds. ChemRxiv, American Chemical Society. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6201314923e2e1c5a4386760]
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00329]
  • How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support. [URL: https://www.benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3865223/]
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [URL: https://www.youtube.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem. [URL: https://www.benchchem.
  • The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. [URL: http://etd.iisc.ac.in/handle/2005/3697]
  • CAS 1123-99-5: Benzothiazole, 2-iodo-. CymitQuimica. [URL: https://www.cymitquimica.com/cas/1123-99-5]
  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd. (TCI). [URL: https://www.tcichemicals.
  • Phosphine Ligands. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/services/phosphine-ligands.html]
  • The Efficacy of Different Bases in the Suzuki Coupling of 2-Iodo-5-methylbenzoic Acid: A Comparative Guide. BenchChem. [URL: https://www.benchchem.com/technical-support/the-efficacy-of-different-bases-in-the-suzuki-coupling-of-2-iodo-5-methylbenzoic-acid]
  • Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH. [URL: https://www.cfmo.de/en/blog/phosphine-ligands-for-more-efficient-chemical-processes]
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. MDPI. [URL: https://www.mdpi.com/1420-3049/22/1/141]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo048839k]
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education (CCSE). [URL: https://www.ccsenet.org/journal/index.php/ijc/article/view/0/40286]
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38826017/]
  • Phosphines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Book%3A_Introduction_to_Inorganic_Chemistry/02%3A_Molecular_Structure_and_Bonding/2.09%3A_Phosphines]
  • Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/201.shtm]
  • Phosphine-catalysed reductive coupling of dihalophosphanes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34726154/]
  • Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09703]
  • Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.3c09703]
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ResearchGate. [URL: https://www.researchgate.net/publication/381048455_Nucleophilic_Aromatic_Substitution_of_Heteroaryl_Halides_with_Thiols]

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Technical Support Center: Reaction Monitoring for 2-Iodo-5-methoxybenzo[d]thiazole Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring palladium-catalyzed cross-coupling reactions involving 2-Iodo-5-methoxybenzo[d]thiazole. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols in a direct question-and-answer format. As Senior Application Scientists, our goal is to blend technical accuracy with field-proven insights to help you navigate the complexities of your experiments.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and issues encountered when setting up and monitoring coupling reactions.

Question: I'm starting a new coupling reaction with 2-Iodo-5-methoxybenzo[d]thiazole. Which monitoring technique should I choose?

Answer: The ideal technique depends on several factors: the nature of your reactants and products, the information you need (qualitative vs. quantitative), and the equipment available. A decision-making process can help you select the best starting point.[1]

For a quick, qualitative assessment of reaction progress (presence of starting material, formation of product), Thin-Layer Chromatography (TLC) is often the fastest and most cost-effective method.[2][3] If your starting material and product are volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and identification.[1] For non-volatile compounds or complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and common technique.[4][5] For quantitative analysis without the need for calibration curves (by using an internal standard), Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled, offering direct insight into the reaction mixture.[6]

View Diagram: Decision Tree for Selecting a Monitoring Technique

Reaction_Monitoring_Decision_Tree start Start: New Coupling Reaction q1 Need quick, qualitative check? start->q1 tlc Use TLC (Fast, Low Cost) q1->tlc Yes q2 Need quantitative data? q1->q2 No end_qual Qualitative Monitoring Complete tlc->end_qual q3 Are compounds volatile & thermally stable? q2->q3 Yes lcms Use LC-MS (Versatile for Non-Volatiles) q2->lcms No, or unsure gcms Use GC-MS (High Resolution for Volatiles) q3->gcms Yes q3->lcms No q4 Need structural info or absolute quantification? gcms->q4 lcms->q4 nmr Use qNMR (Quantitative, Structural Info) end_quant Quantitative Monitoring Complete nmr->end_quant q4->nmr Yes q4->end_quant No

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

Question: My TLC spots are streaky and poorly defined. What's causing this?

Answer: Streaking on a TLC plate is typically caused by one of three issues:

  • Sample Overloading: You are spotting too much of the reaction mixture onto the plate. Try diluting your sample 10-fold in a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting.

  • Inappropriate Mobile Phase: The polarity of your eluent system may be too low. The benzothiazole core is relatively polar, and if your product is more polar than the starting material, it can interact too strongly with the silica gel stationary phase. Try increasing the polarity of the mobile phase by adding a small percentage of a more polar solvent like methanol or ethyl acetate.[4]

  • Ionic Species: If your reaction mixture contains salts (from the base) or your compounds are basic (like aminobenzothiazoles), they can interact ionically with the acidic silica gel, causing streaking. Adding a small amount of triethylamine (0.1-1%) or acetic acid (0.1-1%) to your mobile phase can suppress this interaction and lead to sharper spots.

Question: I'm not seeing my product peak in the GC-MS analysis. What are the likely reasons?

Answer: This is a common and frustrating issue. Here are the primary culprits:

  • Thermal Instability: Many complex heterocyclic molecules, especially those with sensitive functional groups, can decompose in the high-temperature environment of the GC injector port or column.[4] If you suspect this, LC-MS is a more suitable technique.

  • Non-Volatility: Your product may simply not be volatile enough to travel through the GC column. Substituted benzothiazoles, especially biaryl products from Suzuki couplings, often have high boiling points. Check the predicted boiling point of your target molecule.

  • Reaction Failure: The reaction may not have worked. Before blaming the analytical method, confirm product formation with a different technique, like TLC or LC-MS.[7]

  • Improper Sample Preparation: The product might be lost during the workup step. Ensure your quenching and extraction procedure is appropriate for your product's properties (e.g., pH, solubility).[1]

Question: My LC-MS chromatogram shows the disappearance of my starting material but multiple new peaks instead of a single product peak. How do I interpret this?

Answer: This scenario suggests that while your starting material has been consumed, the reaction may be producing side products, isomers, or intermediates.

  • Check the Masses: Use the mass spectrometer to identify the molecular weight of each new peak. This is the most direct way to determine what has formed.

  • Common Side Products: In palladium-catalyzed couplings, look for masses corresponding to:

    • Protodeiodination: The starting 2-iodo-5-methoxybenzo[d]thiazole is replaced by a hydrogen atom.[8]

    • Homocoupling: Your coupling partner (e.g., boronic acid) has coupled with itself.[8][9]

    • Hydrolysis of Boronic Acid: The boronic acid may have been replaced by a hydroxyl group.

  • Isomers: If the masses are identical to your expected product, you may be forming regioisomers or atropisomers, which can be challenging to separate. Modifying the LC gradient or changing the stationary phase may be necessary.[5]

Question: Can I monitor my reaction directly using NMR? What are the advantages and disadvantages?

Answer: Yes, NMR is an excellent tool for reaction monitoring.[6]

  • Advantages:

    • Quantitative: By comparing the integration of a product peak to a starting material peak, you can directly calculate the reaction conversion without a calibration curve.[6][10]

    • Structural Information: NMR provides detailed structural information, helping you identify not just the product but also intermediates and byproducts.[11][12]

    • Non-Destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Sensitivity: NMR is less sensitive than MS-based methods. It requires a higher concentration of analyte, meaning you need to take a larger aliquot from your reaction.

    • Complexity: Crude reaction mixtures can have complex spectra with overlapping peaks from the solvent, reagents, and catalyst ligands, making interpretation difficult.[10][13]

    • Paramagnetic Broadening: The presence of palladium species can sometimes cause peak broadening, which complicates integration and analysis.

Part 2: In-Depth Troubleshooting & Protocols by Technique

This section provides detailed guides for the most common offline monitoring techniques.

Thin-Layer Chromatography (TLC)

Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. Polar compounds interact more strongly with the silica and move less, resulting in a lower Retention Factor (Rf).

IssueCommon Cause(s)Troubleshooting Solution(s)
All spots at baseline Mobile phase is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All spots at solvent front Mobile phase is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
Spots are elongated/streaky Sample is overloaded; compound is highly polar or acidic/basic.Dilute the sample before spotting. Add 0.5% triethylamine or acetic acid to the mobile phase.
Starting material & product co-elute The polarity difference is too small for the chosen solvent system.Try a different solvent system. A mixture of Dichloromethane/Methanol or Toluene/Acetone can offer different selectivity.
Experimental Protocol: Monitoring a Reaction by TLC
  • Preparation: In a small vial, take ~5 µL of the reaction mixture and dilute it with ~100 µL of a suitable solvent (e.g., ethyl acetate).

  • Spotting: Using a glass capillary tube, carefully spot the diluted mixture onto the baseline of a silica gel TLC plate. Also spot the starting material(s) in separate lanes for comparison. Keep the spots small.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate.[14]

  • Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[14] Circle the spots with a pencil.

  • Analysis: Compare the lane with the reaction mixture to the starting material lanes. The disappearance of the starting material spot and the appearance of a new spot indicates product formation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a heated column. The separated compounds then enter a mass spectrometer, which fragments and detects them, providing both retention time and mass information for identification.

IssueCommon Cause(s)Troubleshooting Solution(s)
No peaks observed Compound is not volatile or is thermally unstable; injector temperature is too low.Verify compound properties. Switch to LC-MS if necessary. Increase injector temperature cautiously.
Broad or tailing peaks Column is overloaded; active sites on the column or liner are interacting with the analyte.Dilute the sample. Use a fresh, deactivated injector liner. Consider derivatization to make the analyte less polar.
Poor resolution Temperature program is not optimal; column is old or inappropriate.Optimize the temperature ramp rate. Use a column with a different stationary phase polarity.
Changing retention times Leak in the system; column is not properly conditioned.Perform a leak check. Condition the column according to the manufacturer's instructions.
Experimental Protocol: GC-MS Sample Preparation
  • Quenching: Take a small aliquot (e.g., 20 µL) of the reaction mixture and add it to a vial containing 1 mL of a quenching solution (e.g., saturated aqueous ammonium chloride or water).[1]

  • Extraction: Add 1 mL of an organic solvent (e.g., ethyl acetate or diethyl ether) to the vial. Vortex thoroughly for 30 seconds.

  • Separation: Allow the layers to separate. Carefully transfer the organic layer to a new vial. For improved analysis, you can pass the organic layer through a small plug of silica gel or a syringe filter to remove baseline impurities and palladium residues.[15]

  • Analysis: Dilute the organic solution as needed and inject it into the GC-MS. The disappearance of the starting material peak and the appearance of a new peak with the correct mass-to-charge ratio (m/z) for the product confirms conversion.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC separates compounds in a column packed with a stationary phase (commonly C18) using a liquid mobile phase. MS provides mass information for the eluted compounds. It is the most versatile method for monitoring complex organic reactions.[17][18]

IssueCommon Cause(s)Troubleshooting Solution(s)
Poor peak shape Incompatible sample solvent; column fouling; secondary interactions.Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. Flush the column or replace it. Add a small amount of formic acid or ammonium formate to the mobile phase to improve peak shape.
Low signal intensity / Poor ionization Incorrect ionization mode (ESI+ vs. ESI-); mobile phase is suppressing ionization.Benzothiazoles typically ionize well in positive mode (ESI+). Avoid non-volatile buffers like phosphates. Use volatile mobile phase additives like formic acid or ammonium acetate.[17]
Multiple peaks with same mass Isomers are present; in-source fragmentation.Optimize the LC gradient to improve separation. Reduce the fragmentor voltage in the MS source to minimize fragmentation.
Signal suppression High concentration of salts or non-volatile components in the sample.Dilute the sample significantly. Perform a simple solid-phase extraction (SPE) cleanup before analysis.[17]
Experimental Protocol: LC-MS Sample Preparation
  • Quenching & Dilution: Take a small aliquot (~5 µL) of the reaction mixture and quench it in 1 mL of a solvent mixture, typically acetonitrile/water (1:1). This large dilution factor is crucial to avoid saturating the detector and contaminating the source.[5]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter (like precipitated base or catalyst) that could clog the LC system.

  • Analysis: Inject the filtered sample into the LC-MS. Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the masses of your starting materials and expected product.

Part 3: Advanced Monitoring & Understanding Side Reactions

For a deeper understanding of reaction kinetics and mechanisms, more advanced techniques can be employed. Furthermore, recognizing potential side reactions is key to troubleshooting and optimization.

View Diagram: Standard Workflow for Offline Reaction Monitoring

Offline_Monitoring_Workflow reaction 1. Ongoing Reaction (e.g., Suzuki Coupling) aliquot 2. Take Aliquot reaction->aliquot quench 3. Quench Reaction (e.g., add H2O) aliquot->quench workup 4. Sample Work-up (Dilute, Extract, Filter) quench->workup analysis 5. Instrumental Analysis (TLC / GC-MS / LC-MS / NMR) workup->analysis interpretation 6. Data Interpretation (Assess Conversion) analysis->interpretation

Caption: A standard workflow for preparing and analyzing a sample from a reaction mixture.

Question: What are the benefits of in-situ or online reaction monitoring?

Answer: In-situ (in the reactor) and online (automated sampling) techniques provide real-time data on your reaction's progress.[19][20] This is incredibly powerful for:

  • Kinetic Profiling: Accurately determining reaction rates and orders.[21]

  • Intermediate Detection: Identifying transient or unstable intermediates that would be missed by offline analysis.[19][22]

  • Process Optimization: Quickly understanding the effect of changing parameters like temperature or concentration, leading to faster process development.[21][23]

  • Safety: Minimizing handling of potent or hazardous materials.

Techniques like in-situ NMR, ReactIR (FTIR), and online HPLC-MS are at the forefront of modern process chemistry.[22][24][25]

Question: I see a byproduct with a mass corresponding to my starting material minus iodine. What is happening?

Answer: You are observing protodeiodination (or hydrodehalogenation). This is a common side reaction in palladium-catalyzed couplings where the aryl-iodine bond is cleaved and replaced with a hydrogen atom.[8]

  • Cause: This can be promoted by impurities that act as a hydride source, certain bases, or protic solvents (like alcohols). It can also occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.[8]

  • Solution:

    • Use Anhydrous Solvents: Ensure your solvents (e.g., dioxane, toluene) are rigorously dried.

    • Select a Non-Nucleophilic Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than hydroxides or alkoxides.[8]

    • Ensure Proper Degassing: Oxygen can interfere with the catalyst, potentially leading to side reactions.[7][26]

Question: How can I minimize the formation of a biaryl byproduct from my boronic acid (homocoupling)?

Answer: Homocoupling of the boronic acid is another frequent side reaction, often driven by the presence of oxygen or Pd(II) species at the start of the reaction.[9]

  • Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.

  • Solution:

    • Thorough Degassing: Before adding the catalyst, thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.

    • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than Pd(II) sources (e.g., Pd(OAc)₂) that require in-situ reduction.[8][27]

    • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling and protodeboronation than the free boronic acids.[8][9]

View Diagram: Key Catalytic Cycle and Common Side Reactions

Catalytic_Cycle_and_Side_Reactions pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition pd0->oa + Ar-I pd2_complex Ar-Pd(II)-I(L_n) (Ar = Benzothiazole) oa->pd2_complex tm Transmetalation pd2_complex->tm + R-B(OH)2 + Base protodeiodination Protodeiodination (Ar-H) pd2_complex->protodeiodination [H] source pd2_biaryl Ar-Pd(II)-R(L_n) tm->pd2_biaryl homocoupling Homocoupling (R-R) tm->homocoupling O2, Pd(II) re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates product Ar-R (Desired Product) re->product boronic_acid R-B(OH)2 (Boronic Acid) aryl_iodide Ar-I (Starting Material)

Caption: The palladium catalytic cycle for cross-coupling and key off-cycle side reactions.

References

  • Bruker. (n.d.). New Approaches to On-line and In-Situ NMR Reaction Monitoring: Fast and Furious Data.
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  • BenchChem. (n.d.). Determining Reaction Conversion in Suzuki Coupling of Dimethyl (2,4,6- triisopropylphenyl)boronate: A Comparative Guide to Analytical Methods.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • RSC Publishing. (n.d.). Development of an automated kinetic profiling system with online HPLC for reaction optimization.
  • MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Mettler Toledo. (n.d.). Online HPLC Analysis with DirectInject-LC.
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  • Patsnap Eureka. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring.
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • RSC Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • ResearchGate. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study.
  • ACS Publications. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au.
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  • ResearchGate. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
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  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
  • ACS Publications. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development.
  • ACS Publications. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis.
  • ResearchGate. (2017). How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?.
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  • ACS Publications. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society.
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  • Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds.
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  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
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  • Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation.
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  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A.
  • PubMed Central. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
  • PubMed. (n.d.). Application of LC-MS to the analysis of new radiopharmaceuticals.
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  • RSC Advances. (n.d.). Water-soluble palladium(II) complexes with imidate and PTA ligands as excellent catalysts for Suzuki-Miyaura cross-coupling in water.
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  • ResearchGate. (2022). ASSESSMENT OF THE IMPACT OF CONTINUOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY.
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Technical Support Center: Solvent Effects on the Reactivity of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for troubleshooting and optimizing cross-coupling reactions involving 2-iodo-5-methoxybenzo[d]thiazole. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of a reaction.[1][2] This document provides field-proven insights to navigate the complexities of solvent effects, ensuring robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during experimentation in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction of 2-iodo-5-methoxybenzo[d]thiazole is sluggish, resulting in low conversion to the desired product. How can I use solvent choice to improve the reaction rate and yield?

A1: Sluggish reaction rates and low yields are common challenges, often rooted in suboptimal solubility of reactants or stabilization of the catalytic species. The solvent plays a pivotal role in mediating these factors.[3]

Causality Analysis: The benzothiazole core, while generally a good substrate for cross-coupling, presents unique solubility and electronic challenges. The solvent must effectively dissolve the aryl iodide, the boronic acid (or ester), the base, and the palladium catalyst complex. Furthermore, the solvent's ability to stabilize the electron-deficient Pd(0) active catalyst and the charged intermediates of the catalytic cycle is crucial for efficient turnover.[1][4]

Troubleshooting Steps & Solutions:

  • Assess Reactant Solubility: Before reaction setup, confirm the solubility of your specific boronic acid partner and 2-iodo-5-methoxybenzo[d]thiazole in your chosen solvent. Poor solubility of any key component is a primary cause of failure.[5]

  • Solvent Screening Protocol: Conduct small-scale parallel experiments to screen a variety of solvents. A common and effective starting point includes ethereal solvents, aromatic hydrocarbons, and polar aprotic solvents.

  • Consider a Biphasic System: For many Suzuki reactions, a biphasic system, such as Toluene/Water or Dioxane/Water, is highly effective.[6] The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid for transmetalation.[3] The organic phase dissolves the aryl iodide and the catalyst.

  • Evaluate Polar Aprotic Solvents with Caution: While solvents like DMF or acetonitrile can enhance the rate of oxidative addition by stabilizing polar transition states, they can also coordinate strongly to the palladium center, potentially inhibiting other steps in the catalytic cycle or leading to catalyst deactivation.[7][8]

Data Summary: Solvent Selection for Cross-Coupling
SolventTypeBoiling Point (°C)Key Characteristics & Considerations
Toluene Aromatic, Non-polar111Excellent for dissolving organic substrates. Often used in biphasic systems with water.[9] Minimizes halide inhibition effects compared to THF.[10]
1,4-Dioxane Ethereal, Polar Aprotic101Good general-purpose solvent, miscible with water. Often provides a good balance of solubility and catalyst stabilization.[6][11]
Tetrahydrofuran (THF) Ethereal, Polar Aprotic66Lower boiling point may require longer reaction times. Can be prone to halide inhibition issues in Suzuki couplings.[10]
N,N-Dimethylformamide (DMF) Polar Aprotic153High polarity can accelerate oxidative addition but may lead to side reactions or product precipitation issues.[1][7] Can be a source of reducing agents that deactivate the catalyst.[1]
Acetonitrile (MeCN) Polar Aprotic82Strongly coordinating nitrile group can poison the catalyst under certain conditions.[8] Can influence reaction selectivity.[7]
Experimental Protocol: Solvent Screening for Suzuki-Miyaura Coupling
  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add 2-iodo-5-methoxybenzo[d]thiazole (1.0 eq), the boronic acid partner (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vials with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent & Catalyst Addition: To each vial, add a different anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF) to achieve the desired concentration (typically 0.1-0.2 M). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) as a solution in the respective solvent.

  • Reaction: Place the vials in a pre-heated reaction block and stir at the target temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) using TLC or LC-MS to assess conversion.

  • Analysis: Compare the conversion rates and byproduct profiles to identify the optimal solvent for scale-up.

Q2: I am observing a significant amount of 5-methoxybenzo[d]thiazole as a byproduct. What is causing this protodeiodination, and how can solvent choice mitigate it?

A2: The formation of a dehalogenated byproduct is a classic side reaction known as protodehalogenation (or hydrodehalogenation).[12] This occurs when the catalytic cycle is intercepted by a proton source, replacing the iodine atom with hydrogen.

Causality Analysis: This side reaction is particularly problematic when using protic solvents (e.g., alcohols) or when there are residual water or other proton sources in aprotic solvents.[12][13] After the initial oxidative addition of the aryl iodide to Pd(0), the resulting Ar-Pd(II)-I intermediate can react with a proton source before transmetalation occurs, leading to the undesired byproduct and regenerating the Pd(0) catalyst in a futile cycle.

Troubleshooting Steps & Solutions:

  • Use Anhydrous Aprotic Solvents: The most critical step is to switch to and ensure the rigorous dryness of aprotic solvents like Toluene, Dioxane, or THF. Avoid alcohols as the primary solvent if protodehalogenation is observed.[12]

  • Dry Reagents and Glassware: Ensure all glassware is oven- or flame-dried immediately before use. Dry solid reagents in a vacuum oven.

  • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent moisture from the air from entering the system.

  • Base Selection: The choice of base is also crucial. While not a solvent effect, it's intrinsically linked. Some bases can contain water or promote pathways that lead to palladium-hydride species, which are key intermediates in dehalogenation.[14] Using an anhydrous base like K₃PO₄ or Cs₂CO₃ can be beneficial.[12]

Visualization: Catalytic Cycle vs. Protodeiodination Pathway

G pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts pd2 Ar-Pd(II)-I(L)₂ oa_ts->pd2 trans_ts Transmetalation (Ar'-B(OH)₂) pd2->trans_ts side_rxn Protodeiodination (Side Reaction) pd2->side_rxn pd2_ar Ar-Pd(II)-Ar'(L)₂ trans_ts->pd2_ar re_ts Reductive Elimination pd2_ar->re_ts re_ts->pd0 Catalyst Regeneration product Product (Ar-Ar') re_ts->product start Ar-I (2-Iodo-5-methoxy benzo[d]thiazole) start->oa_ts side_rxn->pd0 Off-Cycle Regeneration dehalogenated Byproduct (Ar-H) side_rxn->dehalogenated proton Proton Source (e.g., H₂O in Solvent) proton->side_rxn

Caption: The desired catalytic cycle (black arrows) vs. the competing protodeiodination side reaction (red arrows).

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding the role of solvents in reactions with 2-iodo-5-methoxybenzo[d]thiazole.

Q3: For a Buchwald-Hartwig amination, why are non-polar aprotic solvents like toluene and dioxane generally preferred over polar protic or other polar aprotic solvents?

A3: The preference for solvents like toluene and dioxane in Buchwald-Hartwig aminations is based on a delicate balance of solubility and chemical compatibility.[9][15]

  • Solubility: These solvents are effective at dissolving the three key components: the aryl iodide (2-iodo-5-methoxybenzo[d]thiazole), the amine nucleophile, and the often large, sterically hindered phosphine ligands that are crucial for the reaction's success.

  • Minimizing Nucleophile Deactivation: Polar protic solvents (like water or alcohols) are generally avoided because they can form hydrogen bonds with the amine nucleophile.[13][16] This "caging" effect solvates the amine, reducing its nucleophilicity and slowing down the reaction.

  • Base Compatibility: The strong bases typically used (e.g., NaOtBu, K₃PO₄) have limited solubility and reactivity in protic solvents. Toluene and dioxane provide a relatively inert medium where the base can effectively deprotonate the amine to form the active amide nucleophile.

  • Avoiding Catalyst Inhibition: While highly polar aprotic solvents like DMF or DMSO might offer good solubility, they are more coordinating and can sometimes interfere with the catalyst, displacing necessary ligands or participating in side reactions.[7] Toluene and dioxane are considered relatively non-coordinating, allowing the catalytic cycle to proceed without interference.[15]

Q4: How does the polarity and coordinating ability of a solvent impact the individual steps of the palladium-catalyzed cross-coupling cycle?

A4: The solvent's influence is multifaceted, affecting nearly every step of the catalytic cycle, from pre-catalyst activation to reductive elimination.[1][7]

  • Pre-catalyst Activation/Pd(0) Formation: The solvent can influence the reduction of the Pd(II) pre-catalyst to the active Pd(0) species. For example, the dissociation of palladium acetate trimers into active monomers is accelerated by solvents with a higher dipole moment and the presence of water.[1]

  • Oxidative Addition (OA): This is often the rate-determining step.[17] The reaction involves the insertion of Pd(0) into the carbon-iodine bond, forming a more polar Pd(II) complex. Polar solvents can stabilize the polar transition state of this step, thereby increasing the reaction rate.[4]

  • Transmetalation (Suzuki) / Amide Formation (Buchwald-Hartwig): This step involves the transfer of the organic group from the boron or nitrogen atom to the palladium center. The solvent must facilitate the interaction of disparate species (e.g., an organic-soluble palladium complex and a water-soluble boronate). The coordinating ability of the solvent can be critical; it can help stabilize intermediates but must not be so strong as to block reactive sites on the palladium atom.[1]

  • Reductive Elimination (RE): This is the final, product-forming step. Solvents can influence the rate of RE by affecting the geometry and electronic properties of the diorganopalladium(II) intermediate. Less coordinating solvents can sometimes favor this step by allowing the complex to adopt the necessary conformation for elimination.

Visualization: Troubleshooting Workflow for Failed Reactions

G start Reaction Failed (Low Yield / No Product) check_sm Analyze Crude Reaction: Starting Material (SM) Unchanged? start->check_sm byproducts Analyze Crude Reaction: Byproducts Observed? check_sm->byproducts No solubility Issue: Poor Solubility / Inactive Catalyst Action: Re-run with different solvent. 1. Try Dioxane/H₂O or Toluene/H₂O. 2. Ensure base is soluble (if aqueous). 3. Check catalyst/ligand solubility. check_sm->solubility Yes dehalogenation Protodeiodination (Ar-H) Observed? byproducts->dehalogenation temp_base Issue: Low Reactivity Action: Increase temperature. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Verify catalyst activity. solubility->temp_base success Optimized Reaction temp_base->success homocoupling Homocoupling (Ar'-Ar') Observed? dehalogenation->homocoupling No solve_dehalo Cause: Proton Source Action: Use rigorously anhydrous aprotic solvent (e.g., Toluene, Dioxane). Avoid alcohols. Dry all reagents. dehalogenation->solve_dehalo Yes solve_homo Cause: Oxygen Present Action: Rigorously degas solvent and reagents. Maintain strict inert atmosphere (Ar/N₂). homocoupling->solve_homo Yes homocoupling->success No solve_dehalo->success solve_homo->success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions with a focus on solvent-related issues.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Cistone, A., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Platz, T. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]

  • Kozieł, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Fuentes-Rivera, J. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. [Link]

  • Meconi, M. M., et al. (2022). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. National Institutes of Health. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit. (2025). Problems with Suzuki coupling. Reddit. [Link]

  • Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Halogenated 5-Methoxybenzothiazoles for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 5-methoxybenzothiazole core, a recurring motif in a variety of biologically active compounds, presents a versatile platform for the synthesis of novel therapeutic agents. The introduction of a halogen atom onto this scaffold provides a reactive handle for a multitude of synthetic transformations, yet the choice of halogen—iodine, bromine, or chlorine—profoundly impacts the reactivity and, consequently, the synthetic strategy.

This in-depth technical guide provides a comparative analysis of the reactivity of 2-iodo-, 2-bromo-, and 2-chloro-5-methoxybenzothiazole. Grounded in established principles of organic chemistry and supported by analogous experimental data, this guide aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors. We will explore the nuances of their reactivity in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, providing a framework for predictable and efficient synthesis.

The Underlying Principles of Reactivity: A Tale of Two Mechanisms

The differential reactivity of halogenated 5-methoxybenzothiazoles can be rationalized by considering the distinct mechanisms of the two primary reaction classes discussed herein.

1. Palladium-Catalyzed Cross-Coupling Reactions:

In widely used transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The efficiency of this step is inversely related to the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of the halogenated 5-methoxybenzothiazole in these reactions is expected to follow the trend:

Iodo > Bromo > Chloro

This trend implies that iodo-5-methoxybenzothiazole will generally react under milder conditions, with lower catalyst loadings and shorter reaction times compared to its bromo and chloro counterparts.

2. Nucleophilic Aromatic Substitution (SNAr):

In contrast, nucleophilic aromatic substitution reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[2][3] The rate of this reaction is influenced by two key factors: the ability of the aromatic ring to stabilize the negative charge and the leaving group ability of the halide. For the 2-position of the benzothiazole ring, which is activated by the adjacent nitrogen atom, the electronegativity of the halogen plays a more dominant role in stabilizing the transition state leading to the Meisenheimer complex. The more electronegative the halogen, the more it polarizes the C-X bond and stabilizes the developing negative charge. Therefore, the reactivity in SNAr reactions is generally expected to follow the reverse trend:

Chloro > Bromo > Iodo

This indicates that 2-chloro-5-methoxybenzothiazole is the most susceptible to direct displacement by nucleophiles, often reacting under more facile conditions than the bromo and iodo analogues.

Comparative Reactivity in Key Synthetic Transformations

The following sections provide a detailed comparison of the expected reactivity of halogenated 5-methoxybenzothiazoles in common synthetic transformations, supported by representative protocols adapted from the literature for analogous systems.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in many pharmaceutical agents.[4][5]

Reactivity Comparison:

HalogenExpected ReactivityTypical Reaction Conditions
Iodo HighestLower temperatures (e.g., 60-80 °C), shorter reaction times, lower catalyst loading.
Bromo IntermediateModerate temperatures (e.g., 80-100 °C), standard catalyst loading.
Chloro LowestHigher temperatures (e.g., >100 °C), higher catalyst loading, often requires specialized ligands.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Halo-5-methoxybenzothiazole, Arylboronic Acid, Base, and Pd Catalyst in Solvent react Heat under Inert Atmosphere (N2 or Ar) start->react Degas quench Quench with Water react->quench Cool to RT extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxybenzothiazole with Phenylboronic Acid

This protocol is adapted from procedures for similar heterocyclic systems.[6][7]

  • Reaction Setup: In a Schlenk flask, combine 2-bromo-5-methoxybenzothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the mixture at 90 °C under a nitrogen atmosphere for 12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Note: For the iodo-analogue, the reaction time may be significantly shorter and the temperature could potentially be lowered. For the chloro-analogue, a more active catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos) and higher temperatures may be necessary.

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, a critical functional group in many drug candidates.[1][8][9]

Reactivity Comparison:

HalogenExpected ReactivityTypical Reaction Conditions
Iodo HighestMilder conditions, broader amine scope with simpler ligands.
Bromo IntermediateStandard conditions, compatible with a wide range of amines and ligands.
Chloro LowestRequires more specialized and often more expensive bulky phosphine ligands (e.g., XPhos, tBuXPhos) and stronger bases.[9]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Halo-5-methoxybenzothiazole, Amine, Base, and Pd Catalyst/Ligand in Solvent react Heat under Inert Atmosphere (N2 or Ar) start->react Degas quench Quench with Saturated NH4Cl react->quench Cool to RT extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.[10]

Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-methoxybenzothiazole with Morpholine

This protocol is based on general procedures for the amination of aryl bromides.[10]

  • Reaction Setup: To a dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add 2-bromo-5-methoxybenzothiazole (1.0 mmol) and morpholine (1.2 mmol) dissolved in anhydrous toluene (5 mL).

  • Reaction Execution: Heat the mixture at 100 °C under an argon atmosphere for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Note: For 2-iodo-5-methoxybenzothiazole, a less hindered ligand and lower temperature may suffice. For 2-chloro-5-methoxybenzothiazole, a more robust ligand system such as XPhos or tBuXPhos is recommended, and the reaction may require higher temperatures and longer reaction times.[9]

Sonogashira and Heck Couplings

The Sonogashira reaction allows for the introduction of alkyne moieties, while the Heck reaction facilitates the arylation or vinylation of alkenes.[11][12][13] The reactivity trends for these transformations mirror those of the Suzuki and Buchwald-Hartwig reactions, with the iodo-substituted benzothiazole being the most reactive.[14]

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a direct route to functionalize the 2-position of the benzothiazole ring with a variety of nucleophiles, such as amines, thiols, and alkoxides.

Reactivity Comparison:

HalogenExpected ReactivityTypical Reaction Conditions
Chloro HighestOften proceeds at lower temperatures and without the need for a catalyst.
Bromo IntermediateMay require slightly more forcing conditions (higher temperature or stronger base) than the chloro-analogue.
Iodo LowestGenerally the least reactive and may require significantly higher temperatures or may not be a viable substrate.

Experimental Workflow: Nucleophilic Aromatic Substitution

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Halo-5-methoxybenzothiazole, Nucleophile, and Base (if needed) in Polar Aprotic Solvent react Heat to Appropriate Temperature start->react quench Quench with Water/Aqueous Acid react->quench Cool to RT extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: SNAr of 2-Chloro-5-methoxybenzothiazole with Benzylamine

This protocol is adapted from general procedures for SNAr on activated halo-heterocycles.[15]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-methoxybenzothiazole (1.0 mmol) and benzylamine (1.5 mmol) in a polar aprotic solvent such as DMF or DMSO (5 mL).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol).

  • Reaction Execution: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Note: For the bromo-analogue, a higher reaction temperature may be required to achieve a comparable reaction rate. The iodo-analogue is expected to be significantly less reactive under these conditions.

Conclusion: Strategic Selection for Synthetic Success

The choice of halogen on the 5-methoxybenzothiazole scaffold is a critical decision that dictates the most efficient synthetic route. For palladium-catalyzed cross-coupling reactions, the iodo- and bromo-derivatives offer superior reactivity, allowing for milder conditions and broader substrate scope. Conversely, for nucleophilic aromatic substitution, the chloro-derivative is the substrate of choice, enabling direct displacement with a variety of nucleophiles.

By understanding the fundamental principles that govern the reactivity of these halogenated building blocks, researchers can strategically design synthetic pathways that are both efficient and robust, accelerating the discovery and development of novel 5-methoxybenzothiazole-based therapeutics. This guide serves as a foundational resource to aid in this critical decision-making process.

References

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  • Gilday, J. P., & Paquette, L. A. (1989). Nucleophilic Aromatic Substitution. In Comprehensive Organic Synthesis (Vol. 4, pp. 933-962). Pergamon.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
  • BenchChem. (2025). Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole with Arylboronic Acids.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Terrier, F. (1991). Rate and equilibrium studies in nucleophilic aromatic substitution. Chemical Reviews, 91(4), 779-808.
  • Crampton, M. R. (1969). Meisenheimer complexes. Advances in Physical Organic Chemistry, 7, 211-257.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Bak, R. R., & Witulski, B. (2006). Nucleophilic aromatic substitution.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

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A Comparative Guide to Suzuki Coupling: 2-Iodo- vs. 2-Bromo-5-methoxybenzothiazole in the Synthesis of 2-Aryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-arylbenzothiazoles is a cornerstone in medicinal chemistry, as this scaffold is a key pharmacophore in a multitude of biologically active agents. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial C-C bond between the benzothiazole core and various aryl partners. The choice of the halide at the 2-position of the benzothiazole is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, objective comparison of 2-iodo- and 2-bromo-5-methoxybenzothiazole as substrates in the Suzuki coupling, grounded in fundamental reactivity principles and supported by experimental data from analogous systems.

The Decisive Step: Understanding Halide Reactivity in Oxidative Addition

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] For many cross-coupling reactions involving aryl halides, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[3][4]

The inherent reactivity of the electrophile is directly tied to the carbon-halogen (C-X) bond dissociation energy. The C-I bond is considerably weaker and more polarizable than the C-Br bond. This fundamental difference dictates that aryl iodides undergo oxidative addition to Pd(0) complexes more readily than their bromide counterparts. The established reactivity trend for aryl halides in Suzuki couplings is: I > OTf > Br >> Cl .[3][4]

This translates to tangible experimental consequences:

  • Reaction Kinetics: Couplings with 2-iodo-5-methoxybenzothiazole are expected to be significantly faster.

  • Reaction Conditions: The higher reactivity of the iodo substrate often permits the use of milder reaction conditions—lower temperatures, lower catalyst loadings, and potentially less sophisticated ligand systems.

  • Catalyst Choice: While the less reactive 2-bromo-5-methoxybenzothiazole may necessitate highly active catalysts, such as those employing bulky, electron-rich phosphine ligands, the iodo-analogue can often be coupled effectively with more traditional and less expensive catalysts like Pd(PPh₃)₄.

Visualizing the Catalytic Cycle and the Rate-Determining Step

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and highlight the energetic difference in the key oxidative addition step for iodo- and bromo-substrates.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Rate-Determining Step pdi trans-Ar-Pd(II)L₂(X) (X = Br, I) oa->pdi tm Transmetalation pdi->tm base Base (e.g., K₂CO₃, K₃PO₄) boronate Ar'B(OR)₂⁻ base->boronate boronate->tm pdii trans-Ar-Pd(II)L₂(Ar') tm->pdii re Reductive Elimination pdii->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product arx Ar-X (2-Halo-5-methoxybenzothiazole) arx->oa arboronic Ar'B(OH)₂ arboronic->base Oxidative_Addition_Comparison reactants Pd(0)L₂ + Ar-X ts_i [Ar---Pd(0)L₂---I]‡ ts_br [Ar---Pd(0)L₂---Br]‡ products Ar-Pd(II)L₂(X) start_level ts_br_level ts_i_level end_level coord Reaction Coordinate -> energy Free Energy (ΔG) ->

Caption: Energy profile comparison for the oxidative addition of Ar-I vs. Ar-Br.

Performance Comparison: A Data-Driven Outlook

While direct side-by-side experimental data for 2-iodo- and 2-bromo-5-methoxybenzothiazole is scarce, we can construct a robust comparative framework based on extensive literature on analogous heteroaryl systems. [1][5][6]The following table summarizes the expected performance and typical reaction parameters for each substrate when coupled with a generic arylboronic acid.

Parameter2-Iodo-5-methoxybenzothiazole2-Bromo-5-methoxybenzothiazoleRationale & Causality
Relative Reactivity HighModerate to LowThe C-I bond is weaker than the C-Br bond, facilitating a faster, lower-energy oxidative addition. [4]
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃ / SPhos, PdCl₂(dppf)The higher reactivity of the iodide allows for the use of standard, less active catalysts. The bromide often requires more sophisticated, electron-rich, and bulky phosphine ligands to promote the challenging oxidative addition step. [2]
Catalyst Loading 1-3 mol%3-5 mol% or higherFaster kinetics with the iodo-substrate generally require less catalyst to achieve high conversion in a reasonable timeframe.
Typical Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃While standard inorganic bases are often sufficient for the iodo-compound, the more challenging bromide coupling may benefit from stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step. [1][7]
Reaction Temperature 60 - 90 °C90 - 120 °CThe lower activation energy for the oxidative addition of the C-I bond allows the reaction to proceed efficiently at lower temperatures.
Reaction Time 1 - 6 hours12 - 48 hoursReflects the faster overall catalytic turnover, primarily driven by the rapid oxidative addition step.
Expected Yield Excellent (>90%)Good to Excellent (75-95%)With optimized conditions, both substrates can provide high yields. However, the iodo-substrate is more likely to achieve near-quantitative conversion under milder conditions.
Side Reactions Lower propensity for hydrodehalogenationHigher risk of hydrodehalogenation and catalyst decomposition, especially with prolonged heating.The forcing conditions (higher temperatures, longer times) required for the bromide increase the likelihood of undesired side pathways.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of both substrates. The protocol for the bromo-derivative is adapted from established procedures for similar bromo-heterocycles, while the protocol for the iodo-derivative is an optimized projection based on its higher reactivity.

Protocol 1: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole (Substrate B)

This protocol employs a robust catalyst system suitable for the less reactive aryl bromide.

Materials:

  • 2-Bromo-5-methoxybenzothiazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-5-methoxybenzothiazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and degassed water to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Suzuki Coupling for 2-Iodo-5-methoxybenzothiazole (Substrate A)

This protocol leverages the higher reactivity of the aryl iodide for a more efficient process.

Materials:

  • 2-Iodo-5-methoxybenzothiazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-iodo-5-methoxybenzothiazole, the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Purge the flask with argon for 10 minutes.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, cool the mixture to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Strategic Recommendations

The choice between 2-iodo- and 2-bromo-5-methoxybenzothiazole in a Suzuki coupling campaign is a strategic decision balancing reactivity, cost, and process efficiency.

  • For Speed and Mild Conditions: 2-Iodo-5-methoxybenzothiazole is the superior substrate. Its high reactivity allows for faster reactions, lower temperatures, and the use of simpler, less expensive catalyst systems. This is ideal for rapid library synthesis and for substrates sensitive to harsh conditions.

  • For Cost-Effectiveness and Availability: 2-Bromo-5-methoxybenzothiazole is often more commercially available and less expensive than its iodo counterpart. While requiring more forcing conditions and advanced catalyst systems, it remains a highly viable and economical option for large-scale synthesis, provided the reaction is well-optimized.

Ultimately, the decision rests on the specific goals of the research program. For early-stage drug discovery where speed and substrate scope are paramount, the iodo derivative is preferable. For later-stage development and scale-up where raw material cost is a significant driver, the bromo derivative, despite its lower reactivity, presents a compelling economic advantage.

References

  • Majo, B. et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. Available at: [Link]

  • Hoan, D. Q. et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science and Technology. Available at: [Link]

  • Hussein, M. A. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hien, P. T. et al. (2022). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. Available at: [Link]

  • Hussein, M. A. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link]

  • Molander, G. A. et al. (2011). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Knapp, D. M. et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - PubMed Central. Available at: [Link]

  • Heo, Y. et al. (2006). A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction. Tetrahedron Letters. Available at: [Link]

  • ResearchGate (2018). The yield versus time for Suzuki–Miyaura coupling reaction of.... ResearchGate. Available at: [Link]

  • Dhayalan, V. & Hayashi, M. (2012). Synthesis of 2-arylbenzothiazole derivatives based on activated carbon/oxygen oxidation followed by Suzuki-Miyaura coupling. Ben-Gurion University Research Portal. Available at: [Link]

  • Bagley, M. C. et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. Available at: [Link]

  • Düfert, M. A. et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate (2007). Suzuki cross-coupling of arylboronic acids with compound 2. ResearchGate. Available at: [Link]

  • ResearchGate (2018). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. Available at: [Link]

  • Denmark, S. E. & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. Available at: [Link]

  • ResearchGate (2011). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... ResearchGate. Available at: [Link]

  • Molander, G. A. & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - PubMed Central. Available at: [Link]

  • Ghaffari, M. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

  • Dąbrowska, E. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Knapp, D. M. et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC - PubMed Central. Available at: [Link]

  • ResearchGate (2017). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. Available at: [Link]

  • ResearchGate (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Arya, B. D. et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Singh, U. K. & Sunoj, R. B. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]

  • Laconde, G. et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • ResearchGate (2023). Room temperature HFIP/Ag-promoted palladium-catalyzed C-H functionalization of benzothiazole with iodoarenes. ResearchGate. Available at: [Link]

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A Comparative Guide to the Validation of 2-Iodo-5-methoxybenzo[d]thiazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth technical comparison and validation of 2-Iodo-5-methoxybenzo[d]thiazole derivatives as potent enzyme inhibitors. Moving beyond a mere compilation of data, we will delve into the causality behind experimental choices, ensuring a self-validating framework for researchers, scientists, and drug development professionals. Our focus is to equip you with the foundational knowledge and practical protocols to effectively evaluate this promising class of compounds.

The Benzothiazole Core: A Versatile Pharmacophore

The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the benzothiazole ring system allows for the fine-tuning of its physicochemical properties and biological activity, enabling the design of selective and potent inhibitors for various enzymes.

The introduction of an iodine atom at the 2-position and a methoxy group at the 5-position of the benzothiazole ring, as in our subject compounds, offers distinct advantages. The iodine atom can serve as a valuable synthetic handle for further molecular elaboration via cross-coupling reactions and can also engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to the target enzyme.[3] The methoxy group, a common substituent in many bioactive molecules, can influence solubility and metabolic stability, and participate in hydrogen bonding interactions within the enzyme's active site.

Synthesis of 2-Substituted Benzothiazole Derivatives

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with several efficient methods available. A common and effective route involves the condensation of an appropriate aldehyde with 2-aminothiophenol.[2][4]

General Synthetic Protocol:

A general and efficient method for the synthesis of 2-alkylbenzothiazoles involves a two-step one-pot reaction. First, the reaction of an aliphatic aldehyde with 2-aminothiophenol in dichloromethane with 4Å molecular sieves at room temperature yields the 2-alkyl-2,3-dihydrobenzo[d]thiazole intermediate. This is followed by oxidation with DDQ in dichloromethane at room temperature to afford the desired 2-alkylbenzothiazole.[4]

For the synthesis of more complex derivatives, such as those with amide linkages, a multi-step approach is often employed. This can involve the initial synthesis of a core benzothiazole structure, which is then functionalized in subsequent steps. For instance, 4-(chloromethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide can be synthesized and then reacted with various amines to generate a library of derivatives.[5][6]

Validation as Enzyme Inhibitors: A Comparative Analysis

The true measure of a compound's therapeutic potential lies in its ability to selectively and potently inhibit a target enzyme. Here, we compare the inhibitory activity of various benzothiazole derivatives against a range of enzymes implicated in different diseases. While specific data for 2-iodo-5-methoxybenzo[d]thiazole is not extensively available in a single source, we can draw valuable insights from studies on structurally related compounds.

Inhibitors of Enzymes Implicated in Neurodegenerative Diseases

A significant area of investigation for benzothiazole derivatives is in the treatment of Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B) are key therapeutic strategies.[5][6][7]

A study on novel benzothiazole derivatives revealed that compounds with a methoxy substituent on the benzothiazole ring exhibited potent dual inhibition of AChE and MAO-B.[6][7] For example, a derivative bearing a 5-methoxy group showed significant AChE inhibitory activity.[7]

Table 1: Comparative Inhibitory Activity of Methoxybenzothiazole Derivatives against Enzymes in Alzheimer's Disease [7]

CompoundTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
4f AChE23.4 ± 1.1Donepezil-
4f MAO-B40.3 ± 1.7Selegiline37.4 ± 1.6
4h AChE64.9 ± 2.9Donepezil-
4h MAO-B85.1 ± 3.8Selegiline37.4 ± 1.6

Note: Compound structures and further details can be found in the cited reference.

Anticancer Activity through Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzothiazole derivatives have been extensively explored as inhibitors of various kinases.[1][8][9]

  • VEGFR-2 Inhibitors: A series of benzothiazole-based thiosemicarbazides and Schiff bases were designed and synthesized as potential VEGFR-2 inhibitors. Compound 6b from this series exhibited excellent inhibitory activity against VEGFR-2 with an IC50 of 0.21 µM, which was more potent than the reference drug sorafenib (IC50 = 0.30 µM).[10]

  • c-Met Kinase Inhibitors: Novel tetrahydrobenzo[d]thiazole derivatives have been synthesized and evaluated for their c-Met enzymatic activity. Several compounds showed potent inhibition with IC50 values less than 1.30 nM.[11]

  • Other Kinases: Benzothiazoles have also been identified as inhibitors of Rho-associated kinase (ROCK-II), c-Jun N-terminal kinases (JNKs), and Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[1][8][12]

Antimicrobial Potential via Enzyme Inhibition

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Benzothiazole derivatives have shown promise as inhibitors of essential bacterial enzymes.

  • DNA Gyrase Inhibitors: Certain benzothiazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[13]

  • Dihydroorotase and DHPS Inhibitors: Benzothiazoles have also been evaluated as inhibitors of dihydroorotase and dihydropteroate synthase (DHPS), enzymes crucial for nucleotide and folate biosynthesis in microbes, respectively.[14][15][16]

Experimental Protocols for Enzyme Inhibition Assays

The validation of enzyme inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for commonly used enzyme inhibition assays for the validation of benzothiazole derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[7]

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol:

  • Prepare stock solutions of the test compounds, AChE, ATCI, and DTNB in a suitable buffer (e.g., Tris-HCl).

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Kinase Inhibition Assay (Generic Protocol)

This protocol can be adapted for various kinase assays.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).

Protocol (Luminescence-based):

  • Prepare stock solutions of the test compounds, kinase, substrate, and ATP in a suitable kinase buffer.

  • In a 96-well plate, add the buffer, kinase, and test compound at various concentrations.

  • Incubate for a specified time to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate for a sufficient time to allow for substrate phosphorylation.

  • Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Workflow and Pathways

To better understand the experimental process and the underlying biological mechanisms, we can use diagrams to visualize the workflows and signaling pathways.

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Compound, Enzyme, Substrate, Reagents) A1 Dispense Reagents to 96-Well Plate P1->A1 A2 Add Test Compound (Varying Concentrations) A1->A2 A3 Add Enzyme and Incubate A2->A3 A4 Initiate Reaction (Add Substrate) A3->A4 A5 Incubate for Reaction A4->A5 A6 Stop Reaction and Measure Signal A5->A6 D1 Calculate % Inhibition A6->D1 D2 Determine IC50 Value D1->D2

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Simplified Kinase Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to Inhibitor Benzothiazole Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a benzothiazole derivative.

Conclusion and Future Directions

The validation of 2-Iodo-5-methoxybenzo[d]thiazole derivatives and their analogs as enzyme inhibitors presents a compelling avenue for the development of novel therapeutics. The accumulated evidence strongly suggests that the benzothiazole scaffold is a highly adaptable platform for designing potent and selective inhibitors against a diverse range of enzymes implicated in human diseases.

Future research should focus on a more systematic exploration of the structure-activity relationships of 2-iodo-5-methoxy-substituted benzothiazoles. This includes the synthesis and screening of a focused library of these compounds against a panel of relevant enzymes. Furthermore, detailed mechanistic studies, including kinetic analysis and co-crystallography, will be crucial to elucidate the precise binding modes and guide the rational design of next-generation inhibitors with improved efficacy and safety profiles. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will undoubtedly accelerate these efforts.

References

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link][5][6][7]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link][14]

  • Recent insights into antibacterial potential of benzothiazole derivatives. [Link][13]

  • Synthesis, Characterization, Enzyme Inhibition and Molecular Docking Studies of Benzothiazole Derivatives Bearing Alkyl Phenyl Ether Fragments. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link][15][16]

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]

  • Molecular Docking Studies and In Silico Drug Design of Certain Novel Benzothiazole Derivatives That Targets MTHFD2 and PARP-2 Inhibitors for Triple-Negative Breast Cancer. [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. [Link][12]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link][4]

  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. [Link][8]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. [Link][1]

  • Proposed mechanism for the synthesis of (2‐Oxy/Thio)benzothiazole. [Link]

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. [Link][2]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link][9]

  • Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2. [Link][10]

  • New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. [Link][11]

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The Pivotal Role of 2-Position Substituents in the Biological Activity of 5-Methoxybenzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[1] The introduction of a methoxy group at the 5-position of the benzothiazole ring has been shown to modulate the electronic and lipophilic properties of these molecules, often enhancing their biological efficacy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-substituted 5-methoxybenzothiazoles, offering a comparative overview for researchers and drug development professionals. We will delve into the synthetic strategies, compare the biological activities of various analogs, and provide detailed experimental protocols to support further research in this promising area.

The 5-Methoxybenzothiazole Scaffold: A Privileged Structure

The 5-methoxybenzothiazole core serves as a versatile template for the design of novel therapeutic agents. The methoxy group, an electron-donating substituent, can influence the molecule's interaction with biological targets through hydrogen bonding and by altering the electron density of the aromatic system. The 2-position of the benzothiazole ring is a key site for chemical modification, allowing for the introduction of a diverse array of substituents that can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship at the 2-Position: A Comparative Analysis

The nature of the substituent at the 2-position of the 5-methoxybenzothiazole ring is a critical determinant of its biological activity. This section compares the effects of different functional groups on the anticancer and antimicrobial properties of this scaffold, supported by experimental data from various studies.

Anticancer Activity

The anticancer potential of 2-substituted benzothiazoles has been extensively investigated. While direct comparative studies on a series of 2-substituted 5-methoxybenzothiazoles are limited, we can infer SAR trends from related structures and highlight the importance of specific substitutions.

For instance, the presence of an aryl group at the 2-position is a common feature in many anticancer benzothiazoles.[2] Studies on related 2-arylbenzothiazoles have revealed that the substitution pattern on this aryl ring is crucial for activity. For example, the compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has demonstrated significant in vivo efficacy against human breast cancer cell lines.[2] The presence of methoxy groups at the 3- and 4-positions of the phenyl ring was found to be important for its antitumor activity; replacing these groups led to a loss of activity.[2] This suggests that for 5-methoxybenzothiazoles, incorporating a 3,4-dimethoxyphenyl or similar electron-rich aryl group at the 2-position could be a promising strategy for enhancing anticancer potency.

Furthermore, the introduction of a benzylidene moiety at the 2-position has also yielded compounds with high anticancer activity.[2] The SAR of these derivatives indicates that the substitution on the benzylidene ring plays a significant role in their potency.

Below is a table summarizing the anticancer activity of selected 2-substituted benzothiazole derivatives, providing a basis for comparison.

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
1 2-(4-Aminophenyl)HMCF-7 (Breast)Nanomolar range[3]
2 2-(4-Amino-3-methylphenyl)HVariousPotent[3]
3 2-(3,4-Dimethoxyphenyl)FMCF-7, MDA-468 (Breast)Nanomolar concentrations[2]
4g N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3- methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideHHT-1376 (Bladder)26.51[4]
5g Unspecified arylHMCF-7 (Breast)2.8[5]
9i Unspecified arylHMCF-7 (Breast)3.9[5]

This table compiles data from various sources and may not represent a direct head-to-head comparison due to differing experimental conditions. It serves to illustrate the impact of 2-position substituents.

The data suggests that amino- and methoxy-substituted phenyl rings at the 2-position are favorable for anticancer activity. The development of 2-substituted 5-methoxybenzothiazoles should, therefore, focus on exploring a variety of substituted aryl and heteroaryl moieties at this position.

Antimicrobial and Antifungal Activity

Benzothiazole derivatives are also known for their potent antimicrobial and antifungal properties. The substituent at the 2-position can significantly influence the spectrum of activity and potency against various pathogens.

For example, 2-aryl benzothiazoles have shown distinctive inhibitory properties against bacterial strains like Klebsiella sp.[6] The electronic nature of the substituents on the 2-aryl ring can modulate the antimicrobial efficacy. Electron-withdrawing groups have been shown to enhance bioactivity in some series of benzothiazole derivatives.[1]

In the context of antifungal activity, some 2-substituted benzothiazoles have been investigated as inhibitors of fungal enzymes like lanosterol 14α-demethylase (CYP51). While specific data on 5-methoxy derivatives is sparse in the provided results, the general principles of targeting fungal enzymes can be applied.

The following table summarizes the antimicrobial activity of representative 2-substituted benzothiazole derivatives.

Compound ID2-SubstituentTarget OrganismMIC (µg/mL)Reference
6, 20, 22 Thiazole-containing scaffoldsS. aureus, E. coli, C. albicansas low as 3.125[1]
2j HeteroarylBacteria0.23–0.94 (MIC)[7]
2d HeteroarylFungi0.06–0.47 (MIC)[7]

This table illustrates the potential of various 2-substituents in conferring antimicrobial activity. Direct comparisons should be made with caution due to variations in tested organisms and methodologies.

These findings suggest that incorporating heteroaryl rings and other functional groups capable of interacting with bacterial or fungal targets at the 2-position of the 5-methoxybenzothiazole scaffold is a viable strategy for developing novel antimicrobial agents.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed methodologies for the synthesis of 2-substituted 5-methoxybenzothiazoles and for the evaluation of their biological activities.

General Synthesis of 2-Aryl-5-methoxybenzothiazoles

A common and effective method for the synthesis of 2-arylbenzothiazoles involves the condensation of a substituted 2-aminothiophenol with an aromatic aldehyde.

Step-by-step methodology:

  • Starting Material Synthesis: Synthesize 2-amino-4-methoxythiophenol.

  • Condensation Reaction:

    • Dissolve 2-amino-4-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

    • Add the desired substituted aromatic aldehyde (1.1 equivalents).

    • The reaction can be catalyzed by an oxidizing agent like hydrogen peroxide or simply by refluxing in air.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 2-aryl-5-methoxybenzothiazoles.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-step methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized 2-substituted 5-methoxybenzothiazole derivatives in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection & Analysis A Seed Cancer Cells in 96-well plate B Overnight Incubation A->B C Add Test Compounds (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-step methodology:

  • Prepare Inoculum:

    • Grow the bacterial or fungal strain in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional):

    • Subculture the contents of the wells with no visible growth onto an agar plate.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Conclusion and Future Directions

The structure-activity relationship of 2-substituted 5-methoxybenzothiazoles is a rich field for the discovery of novel therapeutic agents. The evidence suggests that the nature of the substituent at the 2-position is paramount in dictating the biological activity, with aryl and heteroaryl moieties showing particular promise for both anticancer and antimicrobial applications. The 5-methoxy group likely plays a crucial role in modulating the overall physicochemical properties of these compounds, enhancing their potential as drug candidates.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 2-substituted 5-methoxybenzothiazoles to build a more comprehensive SAR profile. This should include a wider range of substituents at the 2-position, including various heterocyclic rings and functional groups with different electronic and steric properties. In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of investigation, ultimately contributing to the development of new and effective therapies.

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A Senior Application Scientist's Guide to Catalytic Systems for 2-Iodo-5-methoxybenzo[d]thiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-iodo-5-methoxybenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry and materials science. Its functionalization is a critical step in the synthesis of a diverse array of compounds with significant biological and photophysical properties. The presence of the iodo group at the 2-position provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of carbon and heteroatom substituents. This guide offers a comparative analysis of the most effective catalytic systems for the functionalization of this important building block, providing experimental insights and actionable protocols to aid in the selection of the optimal synthetic strategy.

The Strategic Importance of 2-Iodo-5-methoxybenzo[d]thiazole Functionalization

The benzothiazole core is a key pharmacophore found in numerous therapeutic agents. The methoxy group at the 5-position can modulate the electronic properties and metabolic stability of the molecule, while the iodo group at the 2-position serves as a prime site for synthetic elaboration. The ability to efficiently and selectively introduce a range of functionalities at this position is paramount for generating libraries of novel compounds for drug discovery and for the synthesis of advanced organic materials. This guide will focus on the practical application and comparative performance of leading catalytic systems for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium catalysis is the cornerstone of C-C and C-N bond formation in modern organic synthesis. For the functionalization of 2-iodo-5-methoxybenzo[d]thiazole, several palladium-catalyzed reactions are of paramount importance.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[1] The reaction of 2-iodo-5-methoxybenzo[d]thiazole with a variety of aryl and heteroaryl boronic acids can be achieved with high efficiency.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of the benzothiazole. This is followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the active palladium(0) species.[2]

Catalyst System Selection: The choice of palladium source, ligand, and base is crucial for achieving high yields. For electron-rich substrates like 2-iodo-5-methoxybenzo[d]thiazole, electron-rich and bulky phosphine ligands are often preferred to facilitate the reductive elimination step.

Comparative Performance of Suzuki-Miyaura Catalytic Systems:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90-10085-95A classic, reliable system, though catalyst loading may be higher.
Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O80-10090-98Excellent for a broad range of boronic acids, including heteroaryls.
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene80-110>95Highly active catalyst system, often allowing for lower catalyst loadings and milder conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-methoxybenzo[d]thiazole with 4-methoxyphenylboronic acid

  • To a flame-dried Schlenk flask, add 2-iodo-5-methoxybenzo[d]thiazole (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] This reaction is particularly valuable for introducing primary and secondary amines, as well as a variety of N-heterocycles, onto the 2-position of the benzothiazole core.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the palladium(0) catalyst to the aryl iodide. The key difference is the subsequent step, where the amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond.[5]

Catalyst System Selection: The choice of ligand is critical to prevent catalyst deactivation and promote efficient reductive elimination. Bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos are often the ligands of choice.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[3]

Comparative Performance of Buchwald-Hartwig Catalytic Systems:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / BINAPNaOtBuToluene80-11070-90A first-generation system, effective for many amines.
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH80-10085-98A highly active and versatile system with broad substrate scope.
[Pd(cinnamyl)Cl]₂ / BippyPhosCs₂CO₃Dioxane90-120>90Excellent for challenging couplings, including heteroaryl amines.[6]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodo-5-methoxybenzo[d]thiazole with Morpholine

  • In a glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add 2-iodo-5-methoxybenzo[d]thiazole (1 mmol) and toluene (5 mL).

  • Add morpholine (1.2 mmol) and seal the vial.

  • Remove the vial from the glovebox and heat at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes.[7] This reaction allows for the direct installation of a wide range of terminal alkynes onto the 2-position of the benzothiazole ring, providing access to compounds with interesting electronic properties and further synthetic handles.

Mechanistic Rationale: The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper. The palladium cycle is analogous to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[8]

Catalyst System Selection: A typical Sonogashira catalyst system consists of a palladium(0) source, a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent.

Comparative Performance of Sonogashira Catalytic Systems:

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 50 | 80-95 | A standard and effective system for a wide range of alkynes. | | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | RT - 60 | 85-98 | Often provides higher yields and faster reaction times. | | Pd/C | CuI | K₂CO₃ | H₂O | 80-100 | 70-90 | A heterogeneous system that allows for easier catalyst removal. |

Experimental Protocol: Sonogashira Coupling of 2-Iodo-5-methoxybenzo[d]thiazole with Phenylacetylene

  • To a Schlenk tube, add 2-iodo-5-methoxybenzo[d]thiazole (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill with argon.

  • Add degassed triethylamine (10 mL) and phenylacetylene (1.2 mmol).

  • Stir the reaction at room temperature for 6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(CCR)L2 Ar-Pd(II)(CCR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(CCR)L2 Transmetalation Ar-Pd(II)(CCR)L2->Pd(0)L2 Reductive Elimination (Ar-CCR) Cu(I)I Cu(I)I Cu(I)CCR Cu(I)CCR Cu(I)I->Cu(I)CCR Alkyne Activation (H-CCR, Base) Cu(I)CCR->Ar-Pd(II)(I)L2

Caption: Dual catalytic cycles of the Sonogashira coupling.

Heck Reaction: Vinylation of the Benzothiazole Core

The Heck reaction provides a powerful means to form carbon-carbon bonds between an aryl halide and an alkene.[9] This allows for the introduction of vinyl groups at the 2-position of 2-iodo-5-methoxybenzo[d]thiazole, which can serve as versatile intermediates for further transformations.

Mechanistic Rationale: The Heck reaction cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base.[10]

Catalyst System Selection: A variety of palladium sources can be used, with Pd(OAc)₂ being a common choice. The reaction is typically carried out in the presence of a phosphine ligand and an organic or inorganic base.

Comparative Performance of Heck Catalytic Systems:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂ / PPh₃Et₃NDMF80-12070-85A standard system, but can suffer from issues with regioselectivity.
PdCl₂(dppf)K₂CO₃Acetonitrile80-10080-90Often provides better regioselectivity and higher yields.
Herrmann's CatalystNaOAcNMP100-140>90A highly active palladacycle catalyst for challenging substrates.

Experimental Protocol: Heck Reaction of 2-Iodo-5-methoxybenzo[d]thiazole with Methyl Acrylate

  • To a sealed tube, add 2-iodo-5-methoxybenzo[d]thiazole (1 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Et₃N (1.5 mmol).

  • Add DMF (5 mL) and seal the tube.

  • Heat the reaction at 100 °C for 24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Intermediate Alkene Complex Ar-Pd(II)(I)L2->Intermediate Alkene Coordination Pd-H Species H-Pd(II)(I)L2 Intermediate->Pd-H Species Migratory Insertion & β-Hydride Elimination Pd-H Species->Pd(0)L2 Base (Regeneration)

Caption: Catalytic cycle of the Heck reaction.

Alternative Catalytic Strategies

While palladium catalysis is dominant, other transition metals offer unique reactivity for the functionalization of 2-iodo-5-methoxybenzo[d]thiazole.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly for C-N and C-S bond formation, present a cost-effective alternative to palladium. The Ullmann condensation, a classical copper-catalyzed reaction, can be employed for the amination of 2-iodo-5-methoxybenzo[d]thiazole, often requiring high temperatures. Modern modifications with various ligands can lead to milder reaction conditions.[11][12]

Key Advantages:

  • Lower cost compared to palladium.

  • Different reactivity and selectivity profiles.

Challenges:

  • Often requires higher reaction temperatures.

  • Ligand development is less mature compared to palladium catalysis.

Rhodium-Catalyzed C-H Functionalization

For derivatized 5-methoxybenzothiazoles, rhodium-catalyzed C-H activation offers a powerful strategy for direct functionalization without the need for a pre-installed leaving group.[13] This approach allows for the introduction of aryl or alkyl groups at positions ortho to a directing group. While not directly applicable to the 2-iodo substrate, it is a valuable complementary strategy for the functionalization of the benzothiazole core.[11]

Key Advantages:

  • High atom economy by avoiding pre-functionalization.

  • Access to products that are difficult to synthesize via cross-coupling.

Challenges:

  • Requires a directing group on the substrate.

  • Substrate scope can be limited.

Conclusion and Future Outlook

The functionalization of 2-iodo-5-methoxybenzo[d]thiazole is a well-established field with a rich portfolio of catalytic methods. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, remain the most versatile and reliable tools for this purpose. The choice of the optimal catalytic system depends on the desired transformation and the nature of the coupling partner.

Future developments in this area will likely focus on the use of more sustainable and economical catalysts, such as those based on copper and other earth-abundant metals. Furthermore, the continued development of new ligands will undoubtedly lead to even more efficient and selective transformations, expanding the synthetic toolbox for the functionalization of this important heterocyclic scaffold.

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  • ResearchGate. (2022). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine....
  • EliScholar - Yale University. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (2021). A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration.
  • WuXi AppTec. (2022). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
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A Comparative Guide to the In Vitro Evaluation of 2-Iodo-5-methoxybenzo[d]thiazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel 2-Iodo-5-methoxybenzo[d]thiazole analogs. Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological properties.[1][2] Specifically, analogs built upon the 2-substituted benzothiazole core have shown significant potential as anticancer agents by inducing apoptosis, causing DNA damage, and arresting the cell cycle in various tumor cell lines.[3][4][5]

The 2-iodo and 5-methoxy substitutions on the benzothiazole ring serve as versatile chemical handles for synthetic modification, allowing for the creation of diverse analog libraries.[6][7] This guide moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, enabling a robust, multi-faceted assessment of compound efficacy, mechanism of action, and structure-activity relationships (SAR). Our objective is to equip research teams with the strategy and methodology required to identify and advance promising lead candidates from this chemical series.

Part I: Foundational Screening: Establishing Cytotoxicity and Antiproliferative Potency

The initial and most critical step in evaluating any potential anticancer agent is to determine its fundamental ability to inhibit cancer cell growth or induce cell death.[8] This phase establishes the baseline potency of each analog, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is essential for comparing compounds and guiding further mechanistic studies.

Causality of Assay Selection

The choice of cytotoxicity assay is pivotal and depends on the anticipated mechanism of action and the need for throughput.[9] While several methods exist, they primarily measure different hallmarks of cellular health, such as metabolic activity, membrane integrity, or ATP content.[10][11]

AssayPrincipleEndpoint MeasuredKey AdvantagesCritical Limitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][12]Metabolic Activity / Cell ViabilityWell-established, high sensitivity, cost-effective.[9][12]Requires a formazan solubilization step; can be confounded by compounds affecting cellular metabolism or redox potential.[9]
MTS Assay Similar to MTT, but the tetrazolium salt is reduced to a water-soluble formazan, eliminating the need for a separate solubilization step.[9]Metabolic Activity / Cell ViabilitySimpler and faster workflow than MTT, amenable to high-throughput screening.[9]Can be more expensive than MTT; may exhibit higher background signal.[9]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage (necrosis).[11]Membrane Integrity / Cell LysisDirectly measures cell death rather than metabolic slowdown; non-destructive to remaining cells.Less sensitive for detecting apoptosis or cytostatic effects where the membrane remains intact.[11]

For initial screening of 2-Iodo-5-methoxybenzo[d]thiazole analogs, the MTT assay is recommended as a robust and cost-effective starting point, consistent with its widespread use in evaluating novel benzothiazole derivatives.[3][13]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the logical flow from initial compound handling to the final determination of IC₅₀ values.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Assay & Analysis A Stock Solution Preparation (Analogs in DMSO) B Serial Dilution (Create concentration gradient) A->B D Treat Cells with Analog Dilutions B->D C Cell Seeding (e.g., MCF-7, PANC-1) in 96-well plates C->D E Incubate for 48-72 hours D->E F Add MTT Reagent (Incubate 4 hours) E->F G Add Solubilization Agent (e.g., DMSO, Sorenson's buffer) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Normalize to vehicle control) H->I J Calculate IC50 Values (Non-linear regression) I->J

Caption: High-level workflow for determining IC₅₀ values of benzothiazole analogs.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating vehicle controls and untreated controls to ensure data integrity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, PANC-1 pancreatic cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each 2-Iodo-5-methoxybenzo[d]thiazole analog in sterile DMSO. Create a series of 2-fold dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the medium containing the various analog concentrations. Include wells treated with vehicle (medium with 0.5% DMSO) as a negative control and wells with untreated cells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Data Presentation: Comparative Cytotoxicity of Analogs

The following table presents hypothetical data for a series of analogs, demonstrating how results should be structured for clear comparison.

Compound IDR-Group Modification (at 2-position)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. PANC-1 (Pancreatic Cancer)[3][13]IC₅₀ (µM) vs. A549 (Lung Cancer)[14]
BTZ-I-OMe -Iodo (Parent Compound)45.2 ± 3.152.8 ± 4.5> 100
BTZ-001 -phenyl22.5 ± 1.831.4 ± 2.948.9 ± 5.2
BTZ-002 -4-fluorophenyl10.1 ± 0.915.6 ± 1.325.3 ± 2.1
BTZ-003 -4-chlorophenyl8.7 ± 0.612.3 ± 1.121.8 ± 1.9
BTZ-004 -4-nitrophenyl2.5 ± 0.35.1 ± 0.49.8 ± 0.8
Cisplatin Reference Drug5.8 ± 0.59.2 ± 0.77.5 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Part II: Mechanistic Deep Dive: Investigating Apoptosis Induction

Once potent cytotoxic analogs are identified (e.g., BTZ-004), the next logical step is to investigate how they induce cell death. A primary mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[3] Benzothiazole derivatives have been repeatedly shown to exert their effects through this pathway.[5]

Causality of Apoptosis Assays

Confirming apoptosis involves detecting specific biochemical and morphological hallmarks. Caspase enzymes are central executioners of the apoptotic program. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides direct, quantitative evidence of apoptosis induction.

Apoptotic Signaling Pathway

The diagram below shows a simplified model of the intrinsic apoptosis pathway, a common target for chemotherapeutic agents.

G BTZ Benzothiazole Analog (e.g., BTZ-004) Mito Mitochondria BTZ->Mito Induces Stress CytoC Cytochrome c Mito->CytoC Releases Apoptosome Apoptosome (Cyto c / Apaf-1 Complex) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Casp9 Casp3 Active Caspase-3 (Executioner) Casp9->Casp3 Activates ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Substrates->Apoptosis Leads to

Caption: Intrinsic apoptosis pathway potentially activated by benzothiazole analogs.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay provides a highly sensitive measure of caspase-3 and -7 activity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, seeding cells in a white-walled, 96-well plate suitable for luminescence measurements. Treat cells with the IC₅₀ concentration of the most potent analogs (e.g., BTZ-004) and a vehicle control.

  • Incubation: Incubate for a shorter period appropriate for detecting early apoptotic events (e.g., 12, 24, or 48 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation & Measurement: Mix the contents by gentle orbital shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light. Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Part III: Target Exploration and Structure-Activity Relationship (SAR)

With potency and a primary mechanism established, the final phase of in vitro analysis focuses on identifying the molecular target and understanding how chemical structure relates to biological activity. This knowledge is paramount for rational drug design and lead optimization.

Rationale for Target Identification

Many anticancer drugs function by inhibiting specific enzymes crucial for cancer cell survival and proliferation.[15] For instance, some benzothiazole derivatives are known to inhibit Heat shock protein 90 (Hsp90), an important chaperone for many oncoproteins.[16] Identifying such a target provides definitive proof of mechanism.

Structure-Activity Relationship (SAR) Analysis

By comparing the IC₅₀ values from Part I, we can deduce a preliminary SAR. For example, the data suggests that adding an electron-withdrawing group (like -NO₂) to the phenyl ring at the 2-position dramatically increases cytotoxic potency. This insight is critical for designing the next generation of analogs.

Caption: Logical diagram illustrating the SAR for the benzothiazole analogs.

Summary of Structure-Activity Relationships
Structural FeatureObservationImplication for Drug Design
Substitution at 2-Position Replacing the iodo group with substituted aryl rings significantly improves potency.Aryl or heteroaryl groups should be explored at this position.
Substitution on the Aryl Ring Electron-withdrawing groups (EWGs) like -Cl, -F, and especially -NO₂ enhance cytotoxicity.[17]Focus on synthesizing analogs with various EWGs at the para- and meta-positions of the aryl ring.
5-Methoxy Group The methoxy group is a common feature in bioactive benzothiazoles.[14] Its role could be related to target binding or metabolic stability.Maintain the 5-methoxy group while exploring other positions, or replace it with other electron-donating groups to test its importance.

Conclusion

The in vitro testing of 2-Iodo-5-methoxybenzo[d]thiazole analogs requires a systematic, multi-tiered approach. This guide outlines a logical progression from broad cytotoxicity screening to determine potency, through mechanistic assays to elucidate the mode of cell death, and finally to SAR analysis to inform the next cycle of drug design. By integrating these comparative studies and detailed protocols, research teams can efficiently identify and validate promising anticancer drug candidates from this versatile chemical class, paving the way for further preclinical development.

References

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  • Sutyinska, M., et al. (2018). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. Plant, Soil and Environment, 51(11), 496-505. [Link]

  • Kaur, R., et al. (2021). Benzothiazole derivatives as anticancer agents. RSC Medicinal Chemistry, 12(9), 1521-1549. [Link]

  • Al-Ostoot, F. H., et al. (2022). Some benzothiazole analogs as anticancer agents. Future Medicinal Chemistry, 14(1), 53-73. [Link]

  • Bedir, B. E. Ö., et al. (2025). In vitro and In vivo antitumor activities of benzothiazole analogs. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Uremis, N., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. [Link]

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  • Achaiah, G., et al. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 7(4), 1375-82. [Link]

  • Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548. [Link]

  • Uremis, M. M., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ACS Omega. [Link]

  • Rather, R. A., & Bhagat, M. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 195–203. [Link]

  • Knez, D., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 26(23), 7175. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-Iodo-5-methoxybenzo[d]thiazole. Designed for researchers, medicinal chemists, and quality control scientists, this document moves beyond simple protocols to explain the causal logic behind method selection and experimental design. We will explore the strengths and limitations of various techniques, offering field-proven insights to ensure robust and reliable purity assessment.

Introduction: The Importance of Purity in Benzothiazole Chemistry

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2][3] 2-Iodo-5-methoxybenzo[d]thiazole, in particular, serves as a critical synthetic intermediate. The iodine atom at the 2-position is an excellent leaving group, making it a versatile handle for introducing molecular complexity through cross-coupling reactions.[4]

Given its role as a building block, the purity of 2-Iodo-5-methoxybenzo[d]thiazole is paramount. The presence of impurities, such as unreacted starting materials, regioisomers, or reaction byproducts, can lead to the formation of unintended side products in subsequent synthetic steps, complicating purification and potentially imparting undesirable toxicological profiles to the final active pharmaceutical ingredient (API). Therefore, a rigorous, multi-faceted analytical approach is not just recommended; it is essential for advancing a drug development program.

Synthetic Context & Potential Impurities

To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common route to 2-iodo-benzothiazoles involves the diazotization of a corresponding 2-amino-benzothiazole, followed by a Sandmeyer-type iodination reaction.[4]

Based on this synthetic pathway, common impurities may include:

  • Starting Material: Unreacted 2-Amino-5-methoxybenzo[d]thiazole.

  • Deiodination Product: 5-Methoxybenzo[d]thiazole, formed by reductive quenching of the diazonium intermediate.

  • Phenolic Byproduct: 2-Hydroxy-5-methoxybenzo[d]thiazole, from the reaction of the diazonium salt with water.

  • Regioisomers: If the initial aminothiophenol precursor contained isomeric impurities, other iodo-methoxy-benzothiazole isomers could be present.

  • Residual Solvents & Reagents: Solvents used during the reaction and workup (e.g., DMF, Dichloromethane) or reagents from the iodination step.[5]

This guide will compare four key analytical techniques to identify and quantify these and other potential impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For a compound like 2-Iodo-5-methoxybenzo[d]thiazole, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.

Causality Behind Method Design

The selection of a C18 column is based on its versatility and strong hydrophobic retention, which is ideal for aromatic compounds like benzothiazoles.[6] The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the analyte by modulating the organic content. The acid (e.g., phosphoric or formic acid) is critical; it protonates silanol groups on the silica support, preventing peak tailing, and ensures that acidic or basic analytes are in a single ionic form, leading to sharp, symmetrical peaks. UV detection is chosen due to the strong chromophore of the benzothiazole ring system.

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 250 nm.[6]

    • Injection Volume: 10 µL.[6]

  • Standard & Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh and dissolve a reference standard of 2-Iodo-5-methoxybenzo[d]thiazole in the diluent to a final concentration of approximately 0.1 mg/mL.

    • Sample Preparation: Prepare the synthesized sample in the same manner and at the same concentration.[6]

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis & Data Interpretation: Inject the blank (diluent), standard, and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation & Expected Results

The primary output is a chromatogram. The main product, being relatively nonpolar, will have a significant retention time. Earlier eluting peaks may correspond to more polar impurities like the starting 2-amino or 2-hydroxy byproducts.

Potential Compound Expected Retention Behavior Rationale
2-Hydroxy-5-methoxybenzo[d]thiazoleEarly ElutionHighly polar due to the hydroxyl group.
2-Amino-5-methoxybenzo[d]thiazoleEarly ElutionPolar due to the amino group.
5-Methoxybenzo[d]thiazoleIntermediate ElutionLess polar than starting materials, but more polar than the iodinated product.
2-Iodo-5-methoxybenzo[d]thiazole Late Elution (Main Peak) The large, hydrophobic iodine atom significantly increases retention time.
Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow prep Sample & Standard Preparation (0.1 mg/mL) hplc HPLC System Setup (C18, ACN/H2O Gradient) prep->hplc Load Samples suitability System Suitability (5x Standard Injection, RSD <= 2%) hplc->suitability Validation analysis Inject Blank, Standard, and Sample suitability->analysis Proceed if Pass data Data Processing: Integrate Peaks analysis->data report Calculate Purity (Area %) data->report

Caption: Workflow for quantitative purity analysis by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7] For 2-Iodo-5-methoxybenzo[d]thiazole, it serves two purposes: confirming the molecular weight of the product and identifying volatile impurities like residual solvents or low-boiling point byproducts.[8][9]

Causality Behind Method Design

The choice of a low-polarity capillary column (e.g., DB-1MS or DB-5MS) is standard for general-purpose analysis of a wide range of organic compounds.[8] A temperature ramp is used to first elute highly volatile compounds (like solvents) at low temperatures, followed by the elution of higher boiling point analytes as the temperature increases. Mass spectrometry provides definitive identification by furnishing the molecular weight (from the molecular ion peak) and a characteristic fragmentation pattern that acts as a chemical fingerprint. The presence of iodine is readily identified by its unique isotopic pattern.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: DB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.[8]

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1 ratio).[8]

    • Oven Program: Hold at 60°C for 2 minutes, ramp to 300°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation:

    • Dissolve the synthesized sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

  • Analysis & Data Interpretation: Inject the sample. The resulting total ion chromatogram (TIC) will show peaks for all separated compounds.

    • Purity Estimation: Purity can be estimated by the area percent of the main peak in the TIC.

    • Identification: Analyze the mass spectrum of each peak. The main peak should show a molecular ion [M]⁺ at m/z 291. The spectrum should also exhibit a characteristic isotopic pattern for one iodine atom. Other peaks can be identified by comparing their mass spectra to a library (e.g., NIST) or by manual interpretation.

Workflow Diagram: GC-MS Impurity Identification

GCMS_Workflow sample_prep Dissolve Sample in Volatile Solvent (1 mg/mL) gcms_setup GC-MS System Setup (Temp Ramp, EI Source) sample_prep->gcms_setup Prepare System injection Inject Sample gcms_setup->injection separation Volatile Compound Separation in GC Column injection->separation detection Detection & Fragmentation by Mass Spectrometer separation->detection Elution analysis Analyze TIC and Mass Spectra (Library Search, MW confirmation) detection->analysis Data Acquisition

Caption: Workflow for impurity identification using GC-MS.

Nuclear Magnetic Resonance (NMR): The Structural Gold Standard

NMR spectroscopy is unparalleled for providing detailed structural information. For purity assessment, both ¹H and ¹³C NMR are invaluable.[10] While not inherently quantitative without a certified internal standard, NMR can quickly reveal the presence of structurally distinct impurities, even at low levels.

Causality Behind Method Design

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. For 2-Iodo-5-methoxybenzo[d]thiazole, we expect to see distinct signals for the three aromatic protons and the methoxy group protons in the ¹H spectrum, and eight distinct signals in the ¹³C spectrum. The presence of additional, unexpected peaks is a direct indication of impurities. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) depends on the sample's solubility.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This may require a larger number of scans for adequate signal-to-noise.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Interpretation:

    • Structural Confirmation: Compare the observed chemical shifts and coupling patterns to those expected for the target structure. Based on data for similar structures, the aromatic protons should appear between ~7.0-8.0 ppm and the methoxy protons around ~3.9 ppm.[11][12]

    • Purity Assessment: Carefully inspect the baseline for small peaks. Integrate the impurity peaks relative to a main product peak to estimate their concentration (this is semi-quantitative unless an internal standard is used). For example, if an impurity peak integrates to 0.05 when a single proton peak of the product is set to 1.00, the impurity is present at approximately 5 mol%.

Workflow Diagram: NMR Structural Verification

NMR_Workflow sample_prep Dissolve 5-10 mg Sample in Deuterated Solvent nmr_acq Acquire 1H and 13C Spectra on NMR Spectrometer sample_prep->nmr_acq process Process Data (Fourier Transform, Phasing) nmr_acq->process reference Reference Spectra to Solvent Peak process->reference interpret Interpret Spectra: Assign Peaks, Identify Impurities reference->interpret confirm Confirm Structure & Assess Purity interpret->confirm

Sources

A Spectroscopic Guide to Differentiating 2-Iodo-5-methoxybenzo[d]thiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise structural characterization of novel compounds is paramount. The benzothiazole scaffold, a privileged bicyclic ring system, is a cornerstone in the development of therapeutic agents and functional materials, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of substituents onto the benzothiazole core, such as iodo and methoxy groups, can dramatically modulate a molecule's physicochemical properties and biological efficacy. Consequently, the unambiguous identification of positional isomers is a critical step in any research and development pipeline.

This technical guide provides a comprehensive spectroscopic comparison of 2-iodo-5-methoxybenzo[d]thiazole and its positional isomers. As a Senior Application Scientist, this guide will not only present the expected data but also delve into the underlying principles that govern the distinct spectroscopic signatures of each isomer. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document will equip researchers with the necessary tools and knowledge to confidently differentiate between these closely related structures.

The Challenge of Isomer Differentiation

Positional isomers of substituted benzothiazoles can exhibit vastly different biological activities and pharmacokinetic profiles. Therefore, the ability to distinguish between isomers such as 2-iodo-5-methoxy-, 2-iodo-6-methoxy-, and 2-iodo-7-methoxybenzo[d]thiazole is not merely an academic exercise but a crucial aspect of quality control and drug development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the precise substitution pattern on the benzene ring of the benzothiazole core.

Isomers 2-Iodo-5-methoxybenzo[d]thiazole 2-Iodo-5-methoxybenzo[d]thiazole Core_Structure C₈H₆INOS 2-Iodo-5-methoxybenzo[d]thiazole->Core_Structure Isomer 1 2-Iodo-6-methoxybenzo[d]thiazole 2-Iodo-6-methoxybenzo[d]thiazole 2-Iodo-6-methoxybenzo[d]thiazole->Core_Structure Isomer 2 2-Iodo-7-methoxybenzo[d]thiazole 2-Iodo-7-methoxybenzo[d]thiazole 2-Iodo-7-methoxybenzo[d]thiazole->Core_Structure Isomer 3

Caption: Positional isomers of 2-iodo-methoxybenzo[d]thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Unambiguous Identification

NMR spectroscopy is arguably the most powerful technique for distinguishing between positional isomers of substituted aromatic compounds.[4] The chemical shifts and coupling patterns of the protons and carbons in the benzene portion of the benzothiazole ring are exquisitely sensitive to the electronic effects of the iodo and methoxy substituents.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The ¹H NMR spectra of the 2-iodo-methoxybenzo[d]thiazole isomers will exhibit distinct patterns in the aromatic region (typically δ 7.0-8.0 ppm). The electron-donating methoxy group (-OCH₃) will cause an upfield shift (to lower ppm values) of the protons ortho and para to it, while the weakly deactivating iodo group will have a smaller effect. The number of signals, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants (J-values) will provide a unique fingerprint for each isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Patterns for 2-Iodo-methoxybenzo[d]thiazole Isomers

Proton2-Iodo-5-methoxy2-Iodo-6-methoxy2-Iodo-7-methoxy
H-4 Doublet (d)Singlet (s)Doublet (d)
H-6 Doublet of doublets (dd)Doublet of doublets (dd)Doublet of doublets (dd)
H-7 Doublet (d)Doublet (d)-
-OCH₃ Singlet (s)Singlet (s)Singlet (s)

Note: Predicted values are based on general principles of substituent effects on aromatic systems. Actual values may vary depending on the solvent and experimental conditions.

The key differentiating features will be the multiplicity of the proton signals. For instance, in the 6-methoxy isomer, the proton at the 4-position is expected to appear as a singlet, a stark contrast to the doublet observed for the 5-methoxy and 7-methoxy isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the electron-donating methoxy group will be shifted significantly downfield (to higher ppm values), while the carbon bearing the iodo group will also exhibit a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in 2-Iodo-methoxybenzo[d]thiazole Isomers

Carbon2-Iodo-5-methoxy2-Iodo-6-methoxy2-Iodo-7-methoxy
C-2 ~110-120~110-120~110-120
C-4 ~120-130~110-120~125-135
C-5 ~155-165~120-130~115-125
C-6 ~110-120~155-165~120-130
C-7 ~125-135~100-110~145-155
-OCH₃ ~55-60~55-60~55-60

Note: These are approximate ranges and are intended for comparative purposes.

The distinct chemical shift of the carbon directly attached to the methoxy group will be a key diagnostic peak for identifying each isomer.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable isomer differentiation.

  • Sample Preparation: Dissolve 5-10 mg of the purified benzothiazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • 2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR transfer->H1_NMR C13_NMR Acquire ¹³C NMR transfer->C13_NMR process Fourier Transform, Phasing, Baseline Correction H1_NMR->process C13_NMR->process analyze Analyze Chemical Shifts, Coupling Patterns process->analyze

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

While IR spectroscopy is less powerful than NMR for distinguishing between positional isomers, it is an excellent technique for confirming the presence of key functional groups.[1] The IR spectra of all 2-iodo-methoxybenzo[d]thiazole isomers will share characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for 2-Iodo-methoxybenzo[d]thiazole Isomers

Functional GroupWavenumber (cm⁻¹)Description
C-H (aromatic)3100-3000Stretching vibration
C-H (methyl)2950-2850Stretching vibration
C=N (thiazole)1650-1550Stretching vibration
C=C (aromatic)1600-1450Skeletal vibrations
C-O (ether)1250-1000Asymmetric and symmetric stretching
C-I600-500Stretching vibration

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the isomers due to variations in the overall molecular symmetry and vibrational modes.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[6] For ATR, a small amount of the solid is placed directly on the crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the instrument of choice.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum.

    • The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. All 2-iodo-5-methoxybenzo[d]thiazole isomers will have the same molecular weight and will, therefore, exhibit the same molecular ion peak ([M]⁺) in their mass spectra.

The key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion. Iodine is monoisotopic (¹²⁷I), so the presence of an iodo group will not result in a characteristic M+2 peak like chlorine or bromine.[7][8]

While the fragmentation patterns of positional isomers are often very similar, high-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition. Subtle differences in the relative abundances of fragment ions may be observed, but these are generally not reliable for unambiguous isomer identification.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Common ionization techniques include Electron Impact (EI) and Electrospray Ionization (ESI).[5]

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements.

Conclusion

The unambiguous differentiation of 2-iodo-5-methoxybenzo[d]thiazole isomers is a critical task in chemical research and drug development. While IR and MS provide valuable information about functional groups and molecular weight, NMR spectroscopy stands out as the definitive technique for structural elucidation of these positional isomers. The unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a robust and reliable fingerprint for each isomer. By following the standardized experimental protocols outlined in this guide, researchers can confidently characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

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A Comparative Guide to the Cross-Reactivity of 2-Iodo-5-methoxybenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1][2] Derivatives of this core are prevalent in pharmaceuticals and clinical candidates, demonstrating activities from anticancer to neuroprotective effects.[3][4] Specifically, 2-substituted benzothiazoles, such as the 2-iodo-5-methoxybenzo[d]thiazole series, are of significant interest, often investigated as potent and selective kinase inhibitors.[5][6][7][8]

However, the promise of any therapeutic candidate hinges not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unforeseen side effects or even mask the true mechanism of action, making a thorough cross-reactivity assessment a critical, non-negotiable step in preclinical drug development.[9][10]

This guide provides an in-depth comparison of the cross-reactivity profiles of benzothiazole derivatives, with a focus on kinase inhibition, a common target class for this scaffold.[11] While specific public data for the 2-iodo-5-methoxybenzo[d]thiazole moiety is limited, we will use closely related analogues to illustrate the principles and experimental workflows essential for defining a compound's selectivity. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for key assays that form a self-validating system for cross-reactivity profiling.

Part 1: Defining the Selectivity Profile: A Comparative Analysis

A compound's selectivity is not an absolute measure but a profile of its activity against its intended target versus a panel of other biologically relevant proteins. For benzothiazole derivatives developed as kinase inhibitors, this typically involves screening against a broad panel of human kinases.[12][13]

To illustrate this, consider a hypothetical derivative, BTZ-IM , representing the 2-iodo-5-methoxybenzo[d]thiazole scaffold, designed as a selective inhibitor of Phosphoinositide 3-Kinase Beta (PI3Kβ). Data from structurally related 2-substituted benzothiazole compounds provide a realistic proxy for its potential cross-reactivity profile.[5][6][8]

Causality Behind the Comparison: The choice of PI3K isoforms (α, β, γ, δ) and the closely related mTOR kinase for this comparison is critical.[6] While all Class I PI3Ks generate the same second messenger (PIP3), their tissue distribution and physiological roles differ significantly.[6] PI3Kα is frequently mutated in cancer, whereas PI3Kδ and γ are primarily expressed in immune cells.[6] Therefore, a compound intended for cancer therapy, like our hypothetical BTZ-IM targeting PI3Kβ, must exhibit high selectivity against other isoforms to minimize off-target effects, such as immunosuppression (via PI3Kδ/γ inhibition) or metabolic dysregulation (via PI3Kα inhibition).

Table 1: Comparative Kinase Inhibition Profile of Benzothiazole Derivatives

CompoundTargetIC50 (nM)Selectivity Fold vs. PI3KαSelectivity Fold vs. PI3KγSelectivity Fold vs. PI3KδSelectivity Fold vs. mTORReference
BTZ-IM (Hypothetical) PI3Kβ 15 >200 >250 >150 >1500 -
Compound 11PI3Kβ16.3~208~289~154~1532[6]
BI-87G3JNK11800----[14]

Note: Data for "Compound 11" is from a study on 2-substituted benzothiazole derivatives as selective PI3Kβ inhibitors.[5][6][8] Data for "BI-87G3" is included to show that benzothiazole scaffolds can be directed at other kinase families, in this case, JNK1, where it showed over 50-fold selectivity against the related kinase p38α.[14] The hypothetical data for BTZ-IM is modeled on the high selectivity observed for Compound 11.

Part 2: Experimental Protocols for A Self-Validating Cross-Reactivity Workflow

To build a trustworthy and comprehensive understanding of a compound's selectivity, a multi-tiered experimental approach is required. This workflow begins with broad, high-throughput in vitro screening and progresses to more physiologically relevant cellular assays to confirm target engagement and assess functional consequences.

Caption: A logical workflow for characterizing compound selectivity.

This initial screen provides a broad view of a compound's activity across the human kinome. Commercial systems, such as those from Promega, offer standardized assays for this purpose.[12][15] The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced.[15]

Causality Behind Experimental Choices: The choice to screen at a single, relatively high concentration (e.g., 1 µM) is a cost-effective strategy to identify potential off-target interactions quickly.[15] Any kinase showing significant inhibition (e.g., >50%) is then flagged for more detailed dose-response analysis. The ATP concentration in these assays is typically set near the Michaelis-Menten constant (Km) for each kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.[16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of BTZ-IM in 100% DMSO. Create a working solution by diluting the stock to the desired screening concentration (e.g., 10 µM) in the appropriate aqueous buffer.

  • Assay Plate Setup: Use a 384-well plate. Dispense 1 µL of the compound working solution or vehicle (for control) into the appropriate wells.[15]

  • Kinase/Substrate Addition: Add 2 µL of the Kinase Working Stock (containing one of the panel kinases) and 2 µL of the corresponding ATP/Substrate Working Stock to each well.[15]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[15]

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

While in vitro assays are essential, they do not account for cell permeability, compound metabolism, or target engagement in a native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target in intact cells.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][20]

Causality Behind Experimental Choices: CETSA is a label-free method, meaning it requires no modification to the compound or the protein, providing a direct measure of target interaction in a physiological context.[19][21] This is a critical validation step to ensure that the biochemical activity observed in vitro translates to target binding within a cell.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., a cancer cell line expressing PI3Kβ) to ~80% confluency. Treat the cells with various concentrations of BTZ-IM or vehicle control and incubate at 37°C for a specified time (e.g., 1 hour).

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR machine, followed by a cooling step.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[20]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., PI3Kβ) remaining in the supernatant using a standard protein detection method like Western Blot or an immunoassay like AlphaScreen®.[17][21]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18]

Finally, it is crucial to assess the compound's general toxicity to understand its therapeutic window. Assays that measure metabolic activity (like the MTT assay) or membrane integrity (like the LDH release assay) are standard methods.[22][23][24]

Causality Behind Experimental Choices: A cytotoxic compound may show potent activity in a functional assay simply by killing the cells, rather than through specific target modulation.[23][25] Running a cytotoxicity assay in parallel with functional or phenotypic screens is a self-validating measure to ensure that the observed effects are due to specific on-target (or off-target) activity and not just generalized toxicity.

Step-by-Step Methodology (LDH Release Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BTZ-IM for a period relevant to your functional assays (e.g., 24-72 hours). Include a vehicle control and a maximum lysis control.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture medium to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The released LDH from damaged cells will catalyze the conversion of lactate to pyruvate, generating NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the vehicle and maximum lysis controls.

Part 3: Mechanistic Insights & Pathway Analysis

Understanding the potential consequences of off-target activity requires placing these interactions within the context of cellular signaling pathways. A highly selective PI3Kβ inhibitor should primarily modulate the PI3K/Akt pathway, leading to desired anti-proliferative effects. However, off-target inhibition of other kinases can trigger unintended consequences.[10]

Caption: On-target vs. potential off-target effects of a kinase inhibitor.

This guide provides a framework for the systematic and rigorous evaluation of the cross-reactivity of 2-iodo-5-methoxybenzo[d]thiazole derivatives. By integrating broad in vitro profiling with cellular validation assays, researchers can build a comprehensive and trustworthy selectivity profile, enabling informed decisions in the progression of these promising compounds toward clinical development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

As scientists engaged in the fast-paced world of drug discovery and development, our focus is often on synthesis, characterization, and application. However, the life cycle of a chemical does not end with data collection. Responsible stewardship of every reagent, intermediate, and final compound is a cornerstone of laboratory safety and environmental integrity. This guide provides a comprehensive, field-tested protocol for the proper disposal of 2-Iodo-5-methoxybenzo[d]thiazole, a halogenated heterocyclic compound frequently used in medicinal chemistry. The procedures outlined here are designed to be a self-validating system, ensuring safety and compliance from the bench to final disposal.

Compound Profile and Hazard Assessment

Understanding the specific nature of 2-Iodo-5-methoxybenzo[d]thiazole is the first step in its safe management. As a member of the halogenated organic compound family, it requires specific handling and disposal considerations that differ significantly from non-halogenated waste.[1][2][3] The presence of iodine classifies it for a specific waste stream.[3][4]

Disclaimer: Specific safety data for the 5-methoxy isomer is limited. The following assessment is based on data for the closely related isomer, 2-Iodo-6-methoxybenzo[d]thiazole, and general principles for halogenated benzothiazole derivatives. Always consult your institution's specific Safety Data Sheet (SDS) if available.

Property Information Source
Chemical Name 2-Iodo-5-methoxybenzo[d]thiazole-
Molecular Formula C₈H₆INOS[5]
Molecular Weight 291.11 g/mol [5][6]
Appearance Yellow Solid[6]
Primary Hazard Class Halogenated Organic Compound[1][3]
Potential Hazards Toxic if swallowed or in contact with skin; Causes serious eye irritation; Harmful if inhaled.[7][8][9]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area.[6][10]

Personal Protective Equipment (PPE) and Safe Handling

Before handling or preparing for disposal, ensuring a proper barrier between you and the chemical is paramount. The causality is simple: prevent all routes of exposure—dermal, ocular, and inhalation.

  • Eye Protection : Wear safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2][7]

  • Hand Protection : Use nitrile gloves. Always inspect gloves prior to use and change them immediately if contaminated.[1][2]

  • Body Protection : A standard laboratory coat is required to protect skin and clothing.[2]

  • Respiratory Protection : All handling of the solid compound or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]

Step-by-Step Disposal Protocol

Disposing of 2-Iodo-5-methoxybenzo[d]thiazole is not a matter of simply discarding it. The key is waste segregation . Halogenated and non-halogenated waste streams are treated and disposed of differently, with halogenated waste often being significantly more costly to manage due to its potential to form hazardous byproducts during incineration.[4]

Step 1: Waste Identification and Segregation
  • Identify : Confirm that the waste contains 2-Iodo-5-methoxybenzo[d]thiazole.

  • Classify : Due to the presence of iodine, this compound MUST be classified as Halogenated Organic Waste .[1][3]

  • Segregate : Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes). If non-halogenated solvents are mixed with even a small amount of a halogenated compound, the entire mixture must be treated as halogenated waste.[10] Keep it separate from acidic or alkaline waste streams.[4]

Step 2: Waste Container Selection and Labeling
  • Select Container : Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) department. These are typically clearly marked, often with green labels.[3] The container must be in good condition and made of a compatible material (e.g., polyethylene) with a secure, threaded cap.[10]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" tag to the container.[4] This tag is a critical communication tool. Fill it out completely and legibly:

    • Generator Information : Your name, lab, and contact information.

    • Chemical Constituents : List "2-Iodo-5-methoxybenzo[d]thiazole" and any solvents or other chemicals present. Provide the estimated percentage of each component. Do not use abbreviations or chemical formulas.[10]

    • Hazards : Check the applicable hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).[4]

Step 3: Accumulation and Storage
  • Location : The waste container must be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[4] This area should be in secondary containment to control any potential leaks.

  • Adding Waste : All additions of waste must be performed within a chemical fume hood to minimize exposure.[4]

  • Keep Closed : The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[4][10] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

Step 4: Arranging for Final Disposal
  • Do Not Dispose Down the Drain : Under no circumstances should any organic chemical, particularly a halogenated one, be poured down the sink.[2][10]

  • Contact EH&S : Once the waste container is full, or if you are generating a large quantity, contact your institution's EH&S or waste management department to arrange for pickup.[4] They are the only personnel authorized to transport and consolidate hazardous waste for final disposal.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for chemical waste segregation, ensuring that 2-Iodo-5-methoxybenzo[d]thiazole is routed to the correct disposal stream.

G start Start: Chemical Waste Generated is_halogenated Does the waste contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? start->is_halogenated non_halogenated Non-Halogenated Organic Waste is_halogenated->non_halogenated No halogenated Halogenated Organic Waste is_halogenated->halogenated Yes (Contains Iodine) container_non Place in designated NON-HALOGENATED waste container. non_halogenated->container_non container_halo Place in designated HALOGENATED waste container. halogenated->container_halo label_waste Complete Hazardous Waste Tag (List all constituents & %) container_non->label_waste container_halo->label_waste ehs_pickup Store in Satellite Accumulation Area. Contact EH&S for pickup. label_waste->ehs_pickup

Caption: Waste Segregation Flowchart

Spill and Emergency Procedures

Accidents can happen, and preparedness is key to a safe outcome.

  • Minor Spill :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill and absorb it with an inert material like vermiculite or sand.[4]

    • Place the absorbent material into a sealed, labeled bag or container.[4]

    • This cleanup material is now also considered hazardous waste and must be disposed of accordingly.

  • Major Spill or Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][7]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5][8]

    • Large Spill : Evacuate the area and contact your institution's emergency number and EH&S department immediately.[4]

By adhering to these protocols, you not only ensure your own safety and that of your colleagues but also uphold the scientific community's commitment to environmental responsibility.

References

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Iodo-5-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Iodo-5-methoxybenzo[d]thiazole. As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel.

Hazard Assessment: Understanding the Risks

To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards. While specific toxicological data for 2-Iodo-5-methoxybenzo[d]thiazole is sparse, the benzothiazole moiety and the presence of iodine necessitate a cautious approach.

  • Toxicity: Analogous benzothiazole compounds are classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[3][4]

  • Irritation: Halogenated compounds and thiazole derivatives can cause serious eye and skin irritation.[4][5] Inhalation may lead to respiratory tract irritation.

  • Mutagenicity: A related compound, 2-Amino-6-methoxybenzothiazole, is suspected of causing genetic defects, warranting stringent handling procedures to minimize exposure.[6]

  • Physical Form: This compound is typically a solid, meaning airborne dust can be generated during handling, posing an inhalation risk.

The Hierarchy of Controls: A Foundation for Safety

Before relying on PPE, which is the last line of defense, a robust safety strategy must be implemented.

  • Engineering Controls: The most critical control is to handle 2-Iodo-5-methoxybenzo[d]thiazole within a certified chemical fume hood to contain dust and vapors.[7][8] Ensure an emergency eyewash station and safety shower are immediately accessible.[9][10]

  • Administrative Controls: Develop a written Standard Operating Procedure (SOP) for handling this compound. Restrict access to authorized personnel and provide thorough training on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): Use PPE as a final barrier to prevent exposure.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory. The following equipment must be worn at all times when handling the compound.

Eye and Face Protection
  • What to Use: Chemical safety goggles with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., preparing solutions, transferring large quantities), a full-face shield must be worn in addition to safety goggles.[7][8][11]

  • Causality: The benzothiazole structure suggests a high potential for serious eye irritation.[3][4] A face shield protects the entire face from splashes and airborne particles that could bypass goggles.

Skin and Body Protection
  • Gloves:

    • What to Use: Wear double-layered, powder-free nitrile gloves.[12] Check for tears or holes before use.

    • Causality and Best Practices: Double-gloving provides an extra layer of protection against potential tears and permeation. Powder-free gloves prevent the aerosolization of the chemical, which can adhere to powder particles.[12] Gloves should be changed immediately if contamination is suspected or, at a minimum, every 30-60 minutes during extended procedures.[12]

  • Gown/Lab Coat:

    • What to Use: A long-sleeved, disposable gown with a solid front and tight-fitting knit cuffs is required.[11][13] The gown must close in the back to eliminate the potential for frontal spills to seep through closures.[11]

    • Causality: Given the dermal toxicity of related compounds, a disposable gown prevents the contamination of personal clothing and subsequent skin exposure.[6] The cuffs should be tucked under the outer layer of gloves to create a seal.[12]

Respiratory Protection
  • What to Use: When handling the solid compound outside of a certified and properly functioning fume hood (a scenario that should be avoided), or if there is a risk of generating significant dust, a NIOSH-certified respirator is necessary. An N95 respirator may be sufficient for dust, but a respirator with an organic vapor cartridge is recommended if vapors are a concern.[7][9][10]

  • Causality: Standard surgical masks offer no protection against chemical dust or vapors.[11][13] A certified respirator is essential to prevent the inhalation of this potentially harmful compound.[3][6]

Quantitative Data Summary

As data for the target compound is unavailable, this table provides exposure limits for related hazardous substances to establish a conservative safety framework.

ParameterValueCompoundSource
Acute Toxicity (Oral) Category 3 or 4Benzothiazole analogues[3][6]
Acute Toxicity (Dermal) Category 3 or 4Benzothiazole analogues[3]
Acute Toxicity (Inhalation) Category 4Benzothiazole analogues[3]
Eye Irritation Category 2ABenzothiazole analogues[4]
Germ Cell Mutagenicity Suspected Category 22-Amino-6-methoxybenzothiazole[6]
OSHA PEL (Ceiling) 0.1 ppmIodine[14][9]
NIOSH REL (Ceiling) 0.1 ppmIodine

Operational Plan: Step-by-Step Handling Workflow

A. Preparation and Pre-Handling

  • Review Documentation: Read this guide and the institution-specific risk assessment and SOP before starting.

  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure the safety shower and eyewash station are unobstructed.[7]

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them inside the fume hood.

  • Don PPE: Put on all required PPE in the correct order: gown, inner gloves, respirator (if required), eye protection, and finally, outer gloves over the gown cuffs.

B. Weighing and Transfer (Inside Fume Hood)

  • Minimize Dust: Handle the solid carefully to avoid creating airborne dust. Use a micro-spatula for transfers.

  • Containment: Weigh the compound on weighing paper or in a tared container. If preparing a solution, add the solid to the solvent slowly to prevent splashing.[7]

  • Immediate Closure: Keep the stock container tightly closed when not in use.[7]

C. Post-Handling and Decontamination

  • Clean Workspace: Decontaminate all surfaces within the fume hood with an appropriate solvent, followed by soap and water.

  • Doff PPE: Remove PPE slowly and deliberately in an order that minimizes cross-contamination: outer gloves, gown, inner gloves. Remove eye protection and respirator (if used) after leaving the immediate work area.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[14]

Emergency Procedures

  • Spill:

    • For a small spill inside a fume hood, contain it with an inert absorbent material (e.g., vermiculite).[7] Carefully scoop the material into a designated hazardous waste container.

    • For a large spill or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.[1][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6][10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]

Disposal Plan

  • Chemical Waste: Dispose of unused 2-Iodo-5-methoxybenzo[d]thiazole and any solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, weighing papers, and spill cleanup materials, must be placed in a sealed, clearly labeled hazardous waste container for disposal.[6] Do not mix with general laboratory trash.

Workflow Visualization

The following diagram outlines the critical path for safely handling 2-Iodo-5-methoxybenzo[d]thiazole.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep_sds Review SDS & SOP prep_hood Verify Fume Hood & Safety Equipment prep_sds->prep_hood prep_ppe Don Full PPE prep_hood->prep_ppe handle_weigh Weigh & Transfer (Minimize Dust) prep_ppe->handle_weigh Begin Work handle_close Keep Containers Closed handle_weigh->handle_close clean_decon Decontaminate Workspace handle_close->clean_decon Work Complete clean_doff Doff PPE Correctly clean_decon->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash disp_solid Dispose of Chemical Waste clean_wash->disp_solid disp_ppe Dispose of Contaminated PPE disp_solid->disp_ppe

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.